3-Cyclopentylpropanal
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-cyclopentylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAOHFMOWBQIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454522 | |
| Record name | 3-cyclopentylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-89-0 | |
| Record name | Cyclopentanepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyclopentylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Cyclopentylpropanal from (Chloromethyl)cyclopentane: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-cyclopentylpropanal from the starting material (chloromethyl)cyclopentane (B1281465). The synthesis involves a two-step sequence: the formation of a Grignard reagent followed by a nucleophilic attack on ethylene (B1197577) oxide to yield 3-cyclopentylpropan-1-ol, which is subsequently oxidized to the target aldehyde. This document details the experimental protocols, presents quantitative data, and discusses the merits of various oxidation methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The synthesis of aldehydes is a fundamental transformation in organic chemistry, as they serve as crucial intermediates in the construction of more complex molecular architectures. This compound is a valuable building block, and its efficient synthesis is of significant interest. This guide outlines a reliable synthetic route starting from the readily available (chloromethyl)cyclopentane. The core of this strategy is a two-carbon homologation achieved through a Grignard reaction, followed by a mild oxidation to furnish the desired aldehyde.
Overall Synthetic Pathway
The conversion of (chloromethyl)cyclopentane to this compound is achieved in two sequential steps. The first step involves the formation of a Grignard reagent, cyclopentylmethylmagnesium chloride, which then undergoes a ring-opening reaction with ethylene oxide to produce the intermediate alcohol, 3-cyclopentylpropan-1-ol. The second step is the selective oxidation of this primary alcohol to the final product, this compound.
Caption: Overall synthetic workflow from (chloromethyl)cyclopentane to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Cyclopentylpropan-1-ol
This procedure involves the formation of cyclopentylmethylmagnesium chloride and its subsequent reaction with ethylene oxide. The reaction of a Grignard reagent with ethylene oxide is a classic method for the formation of a primary alcohol with a two-carbon extension.[1][2][3][4][5][6]
Materials:
-
(Chloromethyl)cyclopentane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethylene oxide
-
Aqueous hydrochloric acid (HCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous THF. Add a small portion of a solution of (chloromethyl)cyclopentane (1.0 equivalent) in anhydrous THF from the dropping funnel. If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be required. Once initiated, add the remaining (chloromethyl)cyclopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a pre-condensed solution of ethylene oxide in cold THF. This step is exothermic and requires careful temperature control. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Purification: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-cyclopentylpropan-1-ol can be purified by vacuum distillation or column chromatography.
Step 2: Oxidation of 3-Cyclopentylpropan-1-ol to this compound
The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[7] Several reliable methods are available, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.[8][9][10][11][12]
The Swern oxidation is a very mild and high-yielding method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[9][13][14][15]
Materials:
-
3-Cyclopentylpropan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry ice/acetone bath
Procedure:
-
Activation of DMSO: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.[16] Slowly add oxalyl chloride (1.5 equivalents), followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 15 minutes.[7][17]
-
Alcohol Addition: Add a solution of 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.[17]
-
Elimination and Workup: Add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.[16][17] Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction with water. Extract the product with DCM, wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps, but can be purified by column chromatography or careful distillation.
DMP is a hypervalent iodine reagent that offers a mild and selective oxidation at room temperature.[8][18][19][20][21]
Materials:
-
3-Cyclopentylpropan-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
Oxidation: Dissolve 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask. Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.[17][22]
-
Reaction Monitoring and Workup: Stir the reaction mixture for 1-3 hours, monitoring by TLC.[17] Once complete, quench by adding a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.[17] Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde.
PCC is a classic reagent for the oxidation of primary alcohols to aldehydes.[11][23][24]
Materials:
-
3-Cyclopentylpropan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica (B1680970) gel
Procedure:
-
Oxidation: To a solution of 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM, add PCC (1.2-1.5 equivalents) and Celite or silica gel.[10] The addition of a solid support helps to prevent the formation of a tar-like residue.[25]
-
Reaction and Workup: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[10] Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing thoroughly with ether. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Data Presentation
Comparison of Oxidation Protocols
The choice of oxidation method depends on factors such as scale, substrate sensitivity, cost, and toxicity of reagents.[7][26]
| Oxidation Protocol | Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 1 - 2 hours | 90 - 98 | Mild conditions, suitable for a wide range of functional groups. Requires low temperatures (-78 °C) and produces malodorous dimethyl sulfide.[10][17][27] |
| DMP Oxidation | Dess-Martin periodinane | 1 - 3 hours | 90 - 98 | Mild conditions at room temperature, high chemoselectivity. Reagent is expensive and potentially explosive.[7][17][19][22] |
| PCC Oxidation | Pyridinium chlorochromate | 2 - 4 hours | 85 - 95 | Mildly acidic, good for simple oxidations. Chromium-based reagent with toxicity concerns.[10][17][25] |
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| (Chloromethyl)cyclopentane | C₆H₁₁Cl | 118.60 | Liquid | 13988-39-1[28] |
| 3-Cyclopentylpropan-1-ol | C₈H₁₆O | 128.21 | Liquid | 767-05-5[29][30] |
| This compound | C₈H₁₄O | 126.20 | Liquid | 6053-89-0[31] |
Spectroscopic data for the intermediate and final product can be found in public databases such as PubChem and SpectraBase.[29][31][32][33][34]
Logical Relationships and Mechanisms
Grignard Reaction Mechanism
The formation of the C-C bond proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening.
References
- 1. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 2. brainly.in [brainly.in]
- 3. Ethylene oxide when treated with Grignard reagent yields: (2006) a. Prima.. [askfilo.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Dess-Martin Oxidation [organic-chemistry.org]
- 19. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 26. reddit.com [reddit.com]
- 27. organic chemistry - How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 28. (Chloromethyl)cyclopentane | C6H11Cl | CID 12815409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Cyclopentanepropanol | C8H16O | CID 69842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. 767-05-5 Cas No. | 3-Cyclopentylpropan-1-ol | Apollo [store.apolloscientific.co.uk]
- 31. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. spectrabase.com [spectrabase.com]
- 33. spectrabase.com [spectrabase.com]
- 34. 3-Methylcyclopentanone(1757-42-2) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Synthesis of 3-Cyclopentylpropanal via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient method for the synthesis of 3-cyclopentylpropanal, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The core of this synthetic approach lies in the strategic application of a Grignard reagent, specifically cyclopentylmagnesium bromide, in a key carbon-carbon bond-forming reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.
Synthetic Strategy and Reaction Pathway
The most direct and widely employed Grignard-based synthesis of this compound involves a two-step process. The first step is the nucleophilic ring-opening of an epoxide, ethylene (B1197577) oxide, by cyclopentylmagnesium bromide. This reaction extends the carbon chain by two atoms and yields the primary alcohol, 3-cyclopentyl-1-propanol (B1585541). The subsequent step involves the selective oxidation of this primary alcohol to the desired aldehyde, this compound, using a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.
The overall reaction scheme is as follows:
Step 1: Grignard Reaction with Ethylene Oxide
Cyclopentyl bromide is first reacted with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent, cyclopentylmagnesium bromide. This organometallic compound then acts as a potent nucleophile, attacking one of the carbon atoms of the ethylene oxide ring in a classic SN2 reaction. The strained three-membered ring of the epoxide readily opens, and subsequent acidic workup protonates the resulting alkoxide to afford 3-cyclopentyl-1-propanol.
Step 2: Oxidation of 3-Cyclopentyl-1-propanol
The primary alcohol obtained from the Grignard reaction is then carefully oxidized to this compound. A variety of mild oxidizing agents can be employed for this transformation, with Pyridinium chlorochromate (PCC) being a common and effective choice. PCC allows for the selective oxidation of the primary alcohol to the aldehyde while minimizing the formation of the carboxylic acid byproduct.
Below is a DOT language representation of the synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Cyclopentyl bromide | 149.03 | 14.9 g | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
The magnesium turnings and a crystal of iodine are placed in the flask.
-
Approximately 20 mL of anhydrous diethyl ether is added to cover the magnesium.
-
A solution of cyclopentyl bromide in 80 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion (approx. 5-10 mL) of the cyclopentyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of cyclopentylmagnesium bromide is used directly in the next step.
Synthesis of 3-Cyclopentyl-1-propanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentylmagnesium bromide solution | - | ~0.10 mol | 0.10 |
| Ethylene oxide | 44.05 | 4.4 g | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Saturated aqueous NH4Cl | - | 100 mL | - |
Procedure:
-
The solution of cyclopentylmagnesium bromide is cooled to 0 °C in an ice-salt bath.
-
A solution of ethylene oxide in 50 mL of cold, anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution. The temperature should be maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-cyclopentyl-1-propanol.
-
The crude product can be purified by vacuum distillation.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Cyclopentyl-1-propanol | 128.21 | 12.8 g | 0.10 |
| Pyridinium chlorochromate (PCC) | 215.56 | 32.3 g | 0.15 |
| Anhydrous Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| Celite or Silica (B1680970) Gel | - | 20 g | - |
Procedure:
-
A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with a suspension of PCC in anhydrous dichloromethane.
-
A solution of 3-cyclopentyl-1-propanol in anhydrous dichloromethane is added to the PCC suspension in one portion.
-
The reaction mixture is stirred at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and passed through a short pad of Celite or silica gel to remove the chromium salts.
-
The filter cake is washed with additional diethyl ether.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography or vacuum distillation to afford the pure aldehyde.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Theoretical Yield |
| 1 | Cyclopentyl bromide | 149.03 | 1.0 | - |
| 1 | Magnesium | 24.31 | 1.1 | - |
| 2 | Ethylene oxide | 44.05 | 1.0 | 12.8 g (3-cyclopentyl-1-propanol) |
| 3 | 3-Cyclopentyl-1-propanol | 128.21 | 1.0 | 12.6 g (this compound) |
| 3 | PCC | 215.56 | 1.5 | - |
Note: The theoretical yields are calculated based on cyclopentyl bromide as the limiting reagent for the overall process.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound using a Grignard-based approach. The reaction of cyclopentylmagnesium bromide with ethylene oxide followed by oxidation of the resulting primary alcohol is a reliable and efficient method for obtaining the target aldehyde. The provided experimental details, data summary, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the field of drug development and organic synthesis.
An In-depth Technical Guide to the Grignard Reaction-Based Synthesis of 3-Cyclopentylpropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-cyclopentylpropanal, a valuable building block in organic synthesis, with a focus on the mechanism of the Grignard reaction. Due to the propensity of standard Grignard reagents to undergo 1,2-addition with α,β-unsaturated aldehydes, this guide details a more effective copper-catalyzed 1,4-conjugate addition of cyclopentylmagnesium bromide to acrolein.
Reaction Overview and Mechanism
The direct synthesis of this compound via a Grignard reaction involves the addition of a cyclopentyl nucleophile to a three-carbon electrophile. The most direct approach utilizes the reaction of cyclopentylmagnesium bromide with acrolein (propenal). However, this reaction can proceed via two competing pathways: 1,2-addition to the carbonyl group, yielding 1-cyclopentylallyl alcohol, or the desired 1,4-conjugate addition to the β-carbon, which, after enolate tautomerization and work-up, affords this compound.
Standard Grignard reagents are highly reactive and tend to favor the kinetically controlled 1,2-addition pathway with α,β-unsaturated aldehydes. To selectively achieve the thermodynamically favored 1,4-addition product, the reactivity of the Grignard reagent must be attenuated. This is typically achieved by transmetalation with a copper(I) salt to form a Gilman-like organocuprate species in situ. This softer nucleophile preferentially attacks the softer electrophilic β-carbon of the conjugated system.
The reaction mechanism can be summarized as follows:
-
Formation of the Grignard Reagent: Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopentylmagnesium bromide.
-
Formation of the Organocuprate: The Grignard reagent reacts with a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂, or CuCN·2LiCl) to form a more complex organocopper species.
-
Conjugate Addition: The organocuprate selectively adds to the β-carbon of acrolein, forming a resonance-stabilized magnesium enolate intermediate.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) to protonate the enolate, which then tautomerizes to the final product, this compound.
Experimental Protocols
Preparation of Cyclopentylmagnesium Bromide
This procedure outlines the synthesis of the Grignard reagent from cyclopentyl bromide and magnesium turnings.[1][2]
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.90 g (0.10 mol) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL |
| Iodine | I₂ | 253.81 | 1 crystal |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and flushed with dry nitrogen or argon.
-
The magnesium turnings and a small crystal of iodine are placed in the flask.
-
Approximately 50 mL of anhydrous diethyl ether is added to the flask.
-
A solution of cyclopentyl bromide in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
A small portion (ca. 10 mL) of the cyclopentyl bromide solution is added to the magnesium turnings to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting grayish and slightly turbid solution is used in the next step.
Copper-Catalyzed 1,4-Conjugate Addition to Acrolein
This protocol is an adapted procedure based on general methods for copper-catalyzed conjugate additions of Grignard reagents to α,β-unsaturated carbonyl compounds.[3][4][5]
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Cyclopentylmagnesium Bromide Solution | C₅H₉MgBr | ~173.33 | ~0.10 mol in Et₂O |
| Copper(I) Iodide | CuI | 190.45 | 0.95 g (5.0 mmol) |
| Acrolein | C₃H₄O | 56.06 | 5.05 g (0.09 mol) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 100 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and flushed with dry nitrogen.
-
Copper(I) iodide is added to the flask, and the flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).
-
The previously prepared cyclopentylmagnesium bromide solution is transferred to the dropping funnel via a cannula and added dropwise to the stirred suspension of CuI in diethyl ether at -20 °C.
-
The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the organocopper reagent.
-
A solution of freshly distilled acrolein in 50 mL of anhydrous diethyl ether is added dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C for 2-3 hours and monitored by TLC for the disappearance of acrolein.
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -20 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated in a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molar Mass | 126.20 g/mol |
| Appearance | Solid |
| Boiling Point | 82 °C at 11 mmHg |
| Flash Point | 82 °C (closed cup) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.77 (t, 1H, -CHO), 2.44 (dt, 2H, -CH₂CHO), 1.75-1.85 (m, 1H, cyclopentyl-CH), 1.45-1.65 (m, 6H, cyclopentyl-CH₂ and -CH₂-), 1.05-1.15 (m, 2H, cyclopentyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.9 (-CHO), 44.2 (-CH₂CHO), 37.8 (cyclopentyl-CH), 32.5 (cyclopentyl-CH₂), 32.4 (-CH₂-), 25.1 (cyclopentyl-CH₂) |
| IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) |
| Mass Spectrometry (EI, m/z) | 126 (M⁺), 83, 69, 55, 41 |
Note: The spectroscopic data are predicted based on typical values for similar structures and may not represent experimentally determined values.
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
1,2- vs. 1,4-Addition Mechanism
Caption: Competing 1,2- and 1,4-addition pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]
- 5. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
Spectroscopic Profile of 3-Cyclopentylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Cyclopentylpropanal. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and established principles of organic spectroscopy to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₁₄O[1]
-
Molecular Weight: 126.20 g/mol [1]
-
CAS Number: 6053-89-0[1]
-
SMILES: C1CCC(C1)CCC=O[1]
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for similar functional groups and structural motifs.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -CHO | 9.5 - 10.0 | Triplet (t) | 1H |
| -CH₂-CHO | 2.4 - 2.6 | Triplet of doublets (td) | 2H |
| -CH₂-CH₂-CHO | 1.6 - 1.8 | Multiplet (m) | 2H |
| Cyclopentyl-CH | 1.7 - 1.9 | Multiplet (m) | 1H |
| Cyclopentyl-CH₂ (adjacent to chain) | 1.5 - 1.7 | Multiplet (m) | 2H |
| Cyclopentyl-CH₂ | 1.0 - 1.4 | Multiplet (m) | 6H |
Prediction based on general chemical shift values for aldehydes and cycloalkanes.[2][3][4]
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
| Carbon | Predicted Chemical Shift (ppm) |
| -CHO | 200 - 205 |
| -CH₂-CHO | 40 - 50 |
| -CH₂-CH₂-CHO | 30 - 35 |
| Cyclopentyl-CH | 35 - 45 |
| Cyclopentyl-CH₂ (adjacent to chain) | 30 - 35 |
| Cyclopentyl-CH₂ | 25 - 30 |
Prediction based on general chemical shift values for aldehydes and cycloalkanes.[3][4][5]
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Two characteristic weak to medium bands |
| C=O (aldehyde) | 1720 - 1740 | Strong, sharp carbonyl stretch |
| C-H (aliphatic) | 2850 - 3000 | Strong C-H stretching |
| CH₂ bend | ~1465 | Medium scissoring vibration |
Prediction based on characteristic IR absorption frequencies for aldehydes.[2][3][4]
Predicted Mass Spectrometry (MS) Fragmentation
In electron ionization mass spectrometry (EI-MS), this compound is expected to produce a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will likely be dominated by cleavages alpha and beta to the carbonyl group and within the cyclopentyl ring.
Expected Fragmentation Pathways:
-
α-Cleavage: Loss of the formyl radical (-CHO, 29 u) or the hydrogen radical (-H, 1 u) from the aldehyde group.
-
McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.
-
Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl group leading to a series of characteristic losses of C₂H₄ (28 u) and C₃H₆ (42 u).
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a liquid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.[6]
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts or spectral databases.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer. For volatile compounds like this compound, a direct insertion probe or gas chromatography (GC) inlet system can be used.[9]
-
Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9][10][11]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.[12]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. rroij.com [rroij.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Cyclopentylpropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 3-cyclopentylpropanal. This document outlines the predicted chemical shifts, multiplicities, and assignments for each unique nucleus within the molecule, supported by established principles of NMR spectroscopy. Furthermore, a standardized experimental protocol for acquiring such data is presented, alongside a logical workflow for spectral interpretation.
Introduction to NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is a non-destructive technique that relies on the magnetic properties of atomic nuclei. For organic chemists and drug development professionals, ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure of newly synthesized compounds, verifying their identity, and assessing their purity.
The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus.
-
Integration: The area under a signal is proportional to the number of nuclei it represents.
-
Multiplicity (Splitting Pattern): This reveals the number of neighboring nuclei.
-
Coupling Constant (J): The distance between the peaks in a multiplet provides information about the connectivity and stereochemistry of the molecule.
This guide will apply these principles to the specific case of this compound.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the atoms of this compound are numbered as follows:
Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (Aldehyde) | 9.7 - 9.8 | Triplet (t) | 1H | ~1.5 - 2.5 |
| H-2 (α-CH₂) | 2.4 - 2.5 | Triplet of triplets (tt) | 2H | ~7.0 - 8.0, ~1.5 - 2.5 |
| H-3 (β-CH₂) | 1.6 - 1.7 | Quartet (q) | 2H | ~7.0 - 8.0 |
| H-4 (γ-CH) | 1.7 - 1.8 | Multiplet (m) | 1H | - |
| H-5, H-8 (Cyclopentyl) | 1.5 - 1.6 | Multiplet (m) | 4H | - |
| H-6, H-7 (Cyclopentyl) | 1.1 - 1.2 | Multiplet (m) | 4H | - |
Interpretation of ¹H NMR Spectrum:
-
Aldehydic Proton (H-1): The most downfield signal, appearing as a triplet, is characteristic of an aldehydic proton. Its multiplicity arises from the coupling with the two adjacent α-protons (H-2).[1][2]
-
Alpha-Protons (H-2): These protons are deshielded by the adjacent carbonyl group and are expected to appear as a triplet of triplets. The larger coupling constant is due to the vicinal coupling with the β-protons (H-3), and the smaller coupling is from the long-range coupling with the aldehydic proton (H-1).
-
Beta-Protons (H-3): These protons will appear as a quartet due to coupling with the adjacent α-protons (H-2) and the γ-proton (H-4).
-
Cyclopentyl Protons (H-4, H-5, H-6, H-7, H-8): The protons on the cyclopentyl ring will exhibit complex overlapping multiplets in the upfield region of the spectrum due to their similar chemical environments and complex spin-spin coupling.
Predicted ¹³C NMR Data
The predicted ¹³C NMR data for this compound are presented in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 202 - 203 |
| C-2 (α-CH₂) | 44 - 45 |
| C-3 (β-CH₂) | 31 - 32 |
| C-4 (γ-CH) | 38 - 39 |
| C-5, C-8 (Cyclopentyl) | 32 - 33 |
| C-6, C-7 (Cyclopentyl) | 25 - 26 |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-1): The signal for the carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield, typically above 200 ppm.[1][3][4]
-
Alpha-Carbon (C-2): The carbon adjacent to the carbonyl group is deshielded and appears in the 40-50 ppm range.
-
Alkyl and Cyclopentyl Carbons (C-3 to C-8): The remaining sp³ hybridized carbons of the propyl chain and the cyclopentyl ring will appear in the upfield region of the spectrum, generally between 20 and 40 ppm. Due to symmetry, the cyclopentyl ring will show three distinct signals.
Experimental Protocol for NMR Data Acquisition
The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.
Workflow for NMR Spectral Interpretation
The logical process for interpreting the NMR data of an unknown or newly synthesized compound like this compound is illustrated in the following diagram.
This workflow begins with the physical preparation of the sample and the acquisition of the raw NMR data. The subsequent processing and analysis of both the ¹H and ¹³C spectra allow for the identification of key molecular fragments. By integrating this information, a complete molecular structure can be proposed and all spectral signals can be definitively assigned.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By understanding the characteristic chemical shifts and coupling patterns of the aldehyde and cyclopentyl moieties, researchers can confidently identify and characterize this molecule. The outlined experimental protocol and interpretation workflow serve as a valuable resource for scientists and professionals in the field of drug development and organic chemistry, ensuring the accurate and efficient structural elucidation of novel compounds.
References
Mass Spectrum Fragmentation of 3-Cyclopentylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of 3-cyclopentylpropanal. The information presented herein is crucial for the identification and structural elucidation of this compound in complex matrices, a common requirement in metabolic studies, flavor and fragrance analysis, and synthetic chemistry.
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to be governed by the characteristic behaviors of both aliphatic aldehydes and substituted cycloalkanes. The molecular ion ([M]•+), with a predicted mass-to-charge ratio (m/z) of 126, will undergo a series of competing fragmentation reactions. The principal pathways are anticipated to be α-cleavage, β-cleavage, the McLafferty rearrangement, and fragmentation of the cyclopentyl ring.
α-Cleavage: This is a common fragmentation pathway for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group.[1][2][3][4] For this compound, two primary α-cleavage events are possible:
-
Loss of a hydrogen radical (H•) to form a resonance-stabilized acylium ion at m/z 125.[1][5]
-
Loss of the cyclopentylethyl radical (C7H13•) to generate the formyl cation at m/z 29.
β-Cleavage: Cleavage of the bond beta to the carbonyl group can lead to the formation of a stable cyclopentyl cation.[6][7] This would involve the loss of a propenal radical, resulting in a fragment at m/z 69.
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is highly probable for this compound.[1][8][9][10][11] The transfer of a γ-hydrogen from the cyclopentyl ring to the carbonyl oxygen, followed by the cleavage of the α-β bond, would result in the formation of a neutral ethene molecule and a radical cation at m/z 84.
Cyclopentyl Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation, a common characteristic for cycloalkanes in mass spectrometry.[12][13][14][15][16] A typical fragmentation involves the loss of a neutral ethene molecule (C2H4), which would lead to characteristic fragment ions. For instance, the molecular ion at m/z 126 could lose ethene to produce a fragment at m/z 98. Further fragmentation of the cyclopentyl-containing ions can also occur.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways for this compound.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 126 | [C8H14O]•+ | Molecular Ion |
| 125 | [C8H13O]+ | α-cleavage (Loss of H•) |
| 98 | [C6H10O]•+ | Ring Fragmentation (Loss of C2H4) |
| 84 | [C5H8O]•+ | McLafferty Rearrangement |
| 69 | [C5H9]+ | β-cleavage (Loss of C3H5O•) |
| 57 | [C3H5O]+ | α-cleavage (Loss of C5H9•) |
| 55 | [C4H7]+ | Ring Fragmentation |
| 41 | [C3H5]+ | Ring Fragmentation |
| 29 | [CHO]+ | α-cleavage (Loss of C7H13•) |
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following provides a general experimental protocol.
Sample Preparation:
-
Sample Collection: Samples should be collected in clean glass containers to prevent contamination.[17]
-
Solvent Selection: A volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) is recommended for dissolving the sample.[17][18]
-
Concentration: The sample should be diluted to a concentration of approximately 10 µg/mL.[18]
-
Cleanup: To prevent contamination of the GC system, samples should be free of particulates. This can be achieved by centrifugation or filtration.[17][19]
-
Derivatization (Optional): For enhanced volatility and sensitivity, derivatization of the aldehyde with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be performed.[20][21][22][23]
GC-MS Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[20]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[20]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Mass Range: m/z 25-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Fragmentation Pathways
The following diagram illustrates the proposed major fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. fiveable.me [fiveable.me]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. McLafferty Rearrangement.pptx [slideshare.net]
- 12. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 13. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. english.gyig.cas.cn [english.gyig.cas.cn]
- 16. m.youtube.com [m.youtube.com]
- 17. Sample preparation GC-MS [scioninstruments.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commons.und.edu [commons.und.edu]
Physicochemical properties of 3-Cyclopentylpropanal (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 3-Cyclopentylpropanal, with a specific focus on its boiling point and solubility. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to a lack of readily available, experimentally determined data for the boiling point, an estimated value based on a structurally similar compound, octanal, is provided for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point (estimated) | ~171 °C | Based on Octanal[2][3][4][5][6] |
| Solubility in Water | Very low (estimated at ~0.21 g/L) | Based on Octanal[4][7] |
| Solubility in Organic Solvents | Expected to be high in non-polar organic solvents | General Principles[8][9] |
| Flash Point | 82 °C (179.6 °F) - closed cup | Sigma-Aldrich |
In-Depth Analysis of Physicochemical Properties
Boiling Point
Solubility
The solubility of aldehydes is largely dictated by the length of their carbon chain.[8][9]
-
Water Solubility: Aldehydes with short carbon chains (up to four carbons) are relatively soluble in water due to the ability of the polar carbonyl group to form hydrogen bonds with water molecules.[8] However, as the hydrocarbon portion of the molecule increases in size, the non-polar character dominates, leading to a significant decrease in water solubility.[8][9] this compound, with a total of eight carbon atoms, is therefore expected to have very low solubility in water. For comparison, the solubility of n-octanal in water is reported to be approximately 0.21 g/L.[4][7]
-
Solubility in Organic Solvents: In contrast to its low water solubility, this compound is expected to be readily soluble in a wide range of common organic solvents. This includes non-polar solvents such as hexane (B92381) and toluene, as well as more polar organic solvents like ethanol, diethyl ether, and acetone. This is due to the principle of "like dissolves like," where the non-polar alkyl and cycloalkyl groups of the aldehyde interact favorably with the non-polar solvent molecules.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the boiling point and solubility of a liquid organic compound such as this compound.
Determination of Boiling Point (Thiele Tube Method)
This micro method is suitable for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Capillary tubes (sealed at one end)
-
Small test tube (e.g., a Durham tube)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Fill the Thiele tube with mineral or silicone oil to a level just above the top of the side arm.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the oil in the Thiele tube, making sure the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil bath through convection.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Solubility
This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, hexane, toluene)
Procedure:
-
Label a series of test tubes, one for each solvent to be tested.
-
Add 1 mL of a specific solvent to its corresponding labeled test tube.
-
To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL or a few drops).
-
Stopper and vigorously shake or vortex each test tube for approximately 30 seconds to 1 minute.
-
Allow the test tubes to stand and observe the contents.
-
Record the solubility based on the following observations:
-
Soluble: A clear, homogeneous solution is formed with no visible separation of layers or cloudiness.
-
Partially Soluble: The solution is cloudy, or two layers are present, but the volume of the solute layer has noticeably decreased.
-
Insoluble: Two distinct layers are clearly visible, or the solute remains as undissolved droplets.
-
-
For a more quantitative assessment, a known mass of the aldehyde can be added incrementally to a known volume of the solvent until saturation is reached.
Visualizations
The following diagrams illustrate the logical workflow for determining the physicochemical properties of a compound like this compound.
Caption: Workflow for determining physicochemical properties.
References
- 1. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanal - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. getchem.com [getchem.com]
- 5. Octanal CAS 124-13-0 - Buy Octanal, C8H16O, 124-13-0 Product on BOSS CHEMICAL [bosschemical.com]
- 6. 124-13-0 CAS MSDS (Octanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Cyclopentylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopentylpropanal is an aliphatic aldehyde of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its chemical reactivity and stability is paramount for its effective utilization in research and drug development. This technical guide provides a comprehensive overview of the synthesis, key chemical reactions, and degradation pathways of this compound. Detailed experimental protocols for its synthesis and characteristic reactions are presented, alongside a summary of its physical and chemical properties. The stability of this compound under various conditions is also discussed, with a focus on common degradation pathways for aliphatic aldehydes.
Introduction
This compound, with the molecular formula C₈H₁₄O, is a saturated aliphatic aldehyde featuring a cyclopentyl ring connected to a propanal moiety.[1] The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol (B89426) condensation. Its stability is influenced by the susceptibility of the aldehyde group to oxidation and polymerization. This guide aims to provide a detailed technical resource on the chemical behavior of this compound, consolidating available data and providing detailed experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 6053-89-0 | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |
| SMILES | O=CCCC1CCCC1 | [1] |
| InChI Key | UWAOHFMOWBQIJH-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 3-cyclopentyl-1-propanol (B1585541). Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Two standard and effective methods are the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC).
Synthesis via Oxidation of 3-cyclopentyl-1-propanol
The general transformation involves the oxidation of the primary alcohol to the aldehyde.
Caption: Synthesis of this compound via oxidation.
Experimental Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).[3][4][5][6][7] This method is known for its mild reaction conditions and high yields.
Materials:
-
3-cyclopentyl-1-propanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (2.2 equivalents). Stir the mixture for 15 minutes.
-
A solution of 3-cyclopentyl-1-propanol (1.0 equivalent) in a small amount of anhydrous DCM is then added dropwise to the reaction mixture.
-
After stirring for 30 minutes at -78 °C, add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring for another 15 minutes at this temperature.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash chromatography.
Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8][9][10][11][12]
Materials:
-
3-cyclopentyl-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Celite or silica (B1680970) gel
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) and Celite in anhydrous DCM.
-
Add a solution of 3-cyclopentyl-1-propanol (1.0 equivalent) in anhydrous DCM to the stirred suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by flash chromatography if necessary.
Chemical Reactivity
This compound exhibits typical aldehyde reactivity, primarily centered around the electrophilic carbonyl carbon and the acidic α-hydrogens.
Oxidation to Carboxylic Acid
Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[13][14]
Caption: Oxidation to 3-cyclopentylpropanoic acid.
Experimental Protocol: Oxidation with Potassium Permanganate (B83412)
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetone/water) in a round-bottom flask and cool in an ice bath.
-
Prepare a solution of potassium permanganate in water, also cooled.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue stirring until the purple color of the permanganate has disappeared.
-
Filter off the MnO₂ precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.
-
Collect the 3-cyclopentylpropanoic acid by filtration, wash with cold water, and dry.
Reduction to Primary Alcohol
Aldehydes are easily reduced to primary alcohols using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[15][16][17][18][19]
Caption: Reduction to 3-cyclopentyl-1-propanol.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (HCl) or ammonium (B1175870) chloride solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool in an ice bath.
-
Slowly add sodium borohydride (in slight excess) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of dilute HCl or saturated ammonium chloride solution until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 3-cyclopentyl-1-propanol.
Aldol Condensation
Under basic or acidic conditions, this compound can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound.[20][21] The reaction proceeds via the formation of an enolate ion which then acts as a nucleophile.
References
- 1. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Light-induced autoxidation of aldehydes to peracids and carboxylic acids: Mechanistic insights and applications - American Chemical Society [acs.digitellinc.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. orgosolver.com [orgosolver.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. amherst.edu [amherst.edu]
- 21. Aldol condensation - Wikipedia [en.wikipedia.org]
Reactivity of 3-Cyclopentylpropanal Towards Nucleophilic Attack: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-cyclopentylpropanal towards nucleophilic attack. The document elucidates the fundamental principles governing these reactions, including steric and electronic effects conferred by the cyclopentyl moiety. Detailed experimental protocols for a variety of common nucleophilic addition reactions are presented, alongside tables of estimated quantitative data based on analogous aliphatic aldehydes. Furthermore, this guide includes diagrammatic representations of the general mechanism of nucleophilic addition and a putative metabolic pathway for this compound, rendered using Graphviz (DOT language), to provide a holistic understanding for researchers in organic synthesis and drug development.
Introduction
This compound is a versatile aliphatic aldehyde with potential applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Understanding the factors that influence this reactivity is paramount for designing efficient synthetic routes and for predicting the metabolic fate of molecules containing this structural motif. This guide will delve into the core principles of nucleophilic addition to this compound, supported by practical experimental guidance and data.
Core Principles of Reactivity
The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors.
Electronic Effects
The carbon-oxygen double bond of the aldehyde is highly polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. This inherent polarity renders the carbonyl carbon an electrophilic center, readily attacked by electron-rich nucleophiles.[2] The cyclopentyl group, being an alkyl group, is weakly electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to formaldehyde, but it is a general characteristic of aliphatic aldehydes.
Steric Effects
Steric hindrance plays a significant role in the accessibility of the carbonyl carbon to incoming nucleophiles.[3][4][5] The cyclopentyl group, while not exceptionally bulky, does impose a greater steric demand than a simple methyl or ethyl group.[6] This steric hindrance can influence the rate of nucleophilic attack and may also play a role in the stereochemical outcome of the reaction if a new chiral center is formed. In general, aldehydes are more reactive and less sterically hindered than ketones.[7]
General Mechanism of Nucleophilic Addition
The fundamental mechanism of nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then protonated to yield the final alcohol product.
Caption: General mechanism of nucleophilic attack on this compound.
Common Nucleophilic Addition Reactions: Data and Protocols
This section provides estimated quantitative data and detailed experimental protocols for several common nucleophilic addition reactions involving this compound. The yields are estimated based on typical values for analogous aliphatic aldehydes.
Grignard Reaction
The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for forming new carbon-carbon bonds, leading to secondary alcohols.
Table 1: Estimated Yields for Grignard Reaction with this compound
| Grignard Reagent | Solvent | Temperature (°C) | Estimated Yield (%) |
| Methylmagnesium Bromide | Diethyl Ether | 0 to 25 | 85 - 95 |
| Ethylmagnesium Bromide | THF | 0 to 25 | 80 - 90 |
| Phenylmagnesium Bromide | Diethyl Ether | 0 to 25 | 75 - 85 |
Experimental Protocol: Synthesis of 1-Cyclopentyl-butan-2-ol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Addition of Aldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Wittig Reaction
The Wittig reaction allows for the synthesis of alkenes from aldehydes using a phosphorus ylide.
Table 2: Estimated Yields for Wittig Reaction with this compound
| Wittig Reagent | Base | Solvent | Temperature (°C) | Estimated Yield (%) |
| Methyltriphenylphosphonium Bromide | n-Butyllithium | THF | -78 to 25 | 80 - 90 |
| Ethyltriphenylphosphonium Bromide | n-Butyllithium | THF | -78 to 25 | 75 - 85 |
| (Carbethoxymethylene)triphenylphosphorane | - | DCM | 25 | 90 - 98[8] |
Experimental Protocol: Synthesis of 1-Cyclopentyl-but-1-ene
-
Ylide Generation: Methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The resulting deep red solution is stirred at room temperature for 30 minutes.
-
Aldehyde Addition: The reaction mixture is cooled to -78 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
Reaction and Workup: The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the product is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to remove triphenylphosphine (B44618) oxide.[2]
Reduction with Sodium Borohydride (B1222165)
Sodium borohydride is a mild and selective reducing agent for the conversion of aldehydes to primary alcohols.
Table 3: Estimated Yields for the Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Estimated Yield (%) |
| Sodium Borohydride | Methanol (B129727) | 0 to 25 | 90 - 99[9] |
| Sodium Borohydride | Ethanol (B145695) | 0 to 25 | 90 - 98 |
Experimental Protocol: Synthesis of 3-Cyclopentylpropan-1-ol
-
Reaction Setup: this compound (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.2 eq) is added portion-wise over 15 minutes.[10]
-
Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of 1 M HCl until the effervescence ceases.
-
Workup and Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.
Cyanohydrin Formation
The addition of cyanide to this compound yields a cyanohydrin, a versatile intermediate in organic synthesis.
Table 4: Estimated Yields for Cyanohydrin Formation from this compound
| Cyanide Source | Catalyst/Solvent | Temperature (°C) | Estimated Yield (%) |
| KCN | DMSO | 25 | 85 - 95[11] |
| TMSCN | TiCl₄ | 25 | 90 - 98[11] |
Experimental Protocol: Synthesis of 2-Hydroxy-4-cyclopentylbutanenitrile
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl (B98337) cyanide (TMSCN, 1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with diethyl ether.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting silyl-protected cyanohydrin can be deprotected using dilute acid to yield the final product.
Aldol Condensation
In the presence of a base, this compound can undergo self-condensation to form a β-hydroxy aldehyde.
Table 5: Estimated Yields for Aldol Condensation of this compound
| Base | Solvent | Temperature (°C) | Estimated Yield (%) |
| NaOH (dilute) | Water/Ethanol | 5 - 10 | 50 - 70 |
| LDA | THF | -78 | 70 - 85 |
Experimental Protocol: Synthesis of 3-Hydroxy-2-(cyclopentylmethyl)-5-cyclopentylpentanal
-
Reaction Setup: this compound (1.0 eq) is dissolved in ethanol in a flask cooled to 5 °C.
-
Base Addition: A dilute aqueous solution of sodium hydroxide (B78521) (e.g., 10%) is added dropwise with vigorous stirring.
-
Reaction Control: The reaction is carefully monitored by TLC, and the temperature is maintained to prevent dehydration to the enal.
-
Workup: Once the starting material is consumed, the reaction is neutralized with dilute acetic acid and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Enamine Formation
Reaction with a secondary amine, such as pyrrolidine (B122466), converts this compound into a nucleophilic enamine.
Table 6: Estimated Yields for Enamine Formation from this compound
| Secondary Amine | Solvent | Conditions | Estimated Yield (%) |
| Pyrrolidine | Toluene | Dean-Stark | 85 - 95[12] |
| Morpholine | Benzene | Dean-Stark | 80 - 90 |
Experimental Protocol: Synthesis of 4-(1-(3-Cyclopentylpropylidene))pyrrolidine
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), pyrrolidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Removal of Water: The mixture is heated to reflux, and water is removed azeotropically. The reaction is complete when no more water is collected.
-
Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting enamine is often used directly in the next step without further purification.[13]
Acetal Formation
The reaction of this compound with an alcohol in the presence of an acid catalyst forms an acetal, which can serve as a protecting group for the carbonyl.
Table 7: Estimated Yields for Acetal Formation from this compound
| Alcohol | Catalyst | Solvent | Temperature (°C) | Estimated Yield (%) |
| Methanol | HCl (cat.) | Methanol | 25 | 90 - 98[14] |
| Ethanol | p-TsOH | Ethanol | 25 | 88 - 95 |
| Ethylene Glycol | p-TsOH | Toluene | Reflux | 92 - 99 |
Experimental Protocol: Synthesis of 1,1-Dimethoxy-3-cyclopentylpropane
-
Reaction Setup: this compound (1.0 eq) is dissolved in an excess of anhydrous methanol.
-
Catalyst Addition: A catalytic amount of anhydrous acid, such as a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid, is added.[15]
-
Reaction and Workup: The reaction is stirred at room temperature until completion. The reaction is then neutralized with a base (e.g., sodium bicarbonate solution) and the methanol is removed. The residue is extracted with an organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated to yield the acetal.
Putative Metabolic Pathway
While specific metabolic pathways for this compound are not extensively documented, a putative pathway can be inferred from the known metabolism of other aliphatic aldehydes.[16][17] The primary routes of metabolism are likely oxidation to the corresponding carboxylic acid and reduction to the primary alcohol, catalyzed by aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Cyclopentylpropanal Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 3-cyclopentylpropanal under both acidic and basic conditions. Due to the absence of specific experimental stability data for this compound in publicly available literature, this document leverages established principles of aldehyde chemistry to predict potential degradation pathways and products. Detailed experimental protocols for conducting forced degradation studies are provided, alongside illustrative quantitative data presented in a tabular format for easy comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical processes and analytical procedures. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of drug substances and products where this compound may be a starting material, intermediate, or impurity.
Introduction
This compound is an aliphatic aldehyde with a cyclopentyl moiety. The reactivity and, consequently, the stability of this molecule are primarily dictated by the aldehyde functional group. Understanding its stability under various pH conditions is crucial for controlling degradation, ensuring the quality and safety of pharmaceutical products, and developing robust analytical methods.[1][2][3][4] Forced degradation studies are a regulatory requirement to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish stability-indicating analytical methods.[1][2][3][4]
Predicted Stability Profile of this compound
The stability of this compound is expected to be compromised under both acidic and basic conditions due to the inherent reactivity of the aldehyde functional group. The primary degradation pathways are predicted to be acid-catalyzed acetal (B89532) formation and aldol (B89426) condensation, and base-catalyzed aldol condensation.
Stability under Acidic Conditions
Under acidic conditions, the carbonyl oxygen of this compound can be protonated, which enhances the electrophilicity of the carbonyl carbon. This makes the molecule susceptible to nucleophilic attack. In the presence of nucleophiles such as water or alcohols, this can lead to the formation of hydrates or acetals.
Predicted Primary Degradation Pathway: Acetal Formation
In the presence of alcohols (which may be present as solvents or impurities) and an acid catalyst, this compound is expected to form a hemiacetal, which can then react with another molecule of alcohol to form a stable acetal.
Stability under Basic Conditions
In basic media, the primary degradation pathway for aldehydes possessing α-hydrogens, such as this compound, is the aldol condensation. The α-hydrogens are acidic and can be abstracted by a base to form a nucleophilic enolate ion.
Predicted Primary Degradation Pathway: Aldol Condensation
The enolate of this compound can attack the carbonyl carbon of another molecule of this compound, leading to the formation of a β-hydroxy aldehyde (an aldol adduct). This adduct can subsequently dehydrate, especially upon heating, to form an α,β-unsaturated aldehyde.
Illustrative Quantitative Stability Data
The following tables present hypothetical quantitative data to illustrate the expected degradation of this compound under forced degradation conditions. This data is predictive and based on the general behavior of aliphatic aldehydes. Actual experimental results may vary.
Table 1: Predicted Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | This compound (%) | Major Degradation Product (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 8 | 92.5 | 7.5 (Acetal) | |
| 24 | 81.3 | 18.7 (Acetal) | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 8 | 75.2 | 24.8 (Acetal) | |
| 24 | 55.9 | 44.1 (Acetal) |
Table 2: Predicted Degradation of this compound under Basic Conditions
| Condition | Time (hours) | This compound (%) | Major Degradation Product (%) |
| 0.1 M NaOH, 25°C | 0 | 100.0 | 0.0 |
| 8 | 88.9 | 11.1 (Aldol Adduct) | |
| 24 | 72.1 | 27.9 (Aldol Adduct) | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |
| 8 | 65.4 | 34.6 (α,β-Unsaturated Aldehyde) | |
| 24 | 40.2 | 59.8 (α,β-Unsaturated Aldehyde) |
Experimental Protocols for Forced Degradation Studies
The following protocols outline the methodology for conducting forced degradation studies on this compound to assess its stability under acidic and basic conditions.
Materials and Reagents
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Reference standards for potential degradation products (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
pH meter
-
Analytical balance
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
Experimental Workflow
Detailed Protocols
4.4.1. Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate reaction vessels, mix the stock solution with 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of NaOH.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4.4.2. Basic Hydrolysis
-
Prepare a stock solution of this compound as described for acidic hydrolysis.
-
In separate reaction vessels, mix the stock solution with 0.1 M NaOH.
-
Incubate one set of solutions at room temperature (25°C) and another at a higher temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals.
-
Immediately neutralize the samples with an equivalent amount of HCl.
-
Dilute the samples for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Analytical Methodologies
-
HPLC: A reverse-phase HPLC method with UV detection is suitable for quantifying the remaining this compound and its degradation products. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.
-
GC-MS: Due to the volatility of this compound and its potential degradation products, GC-MS is a powerful tool for separation and identification based on mass spectra.
-
NMR: NMR spectroscopy is invaluable for the structural elucidation of unknown degradation products isolated from the stressed samples.
Conclusion
References
An In-depth Technical Guide to 3-Cyclopentylpropanal
This technical guide provides a comprehensive overview of 3-Cyclopentylpropanal, a versatile aldehyde with significant applications in the chemical and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a valuable intermediate in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Chemical Identity
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| InChI | 1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 | [1][3] |
| InChIKey | UWAOHFMOWBQIJH-UHFFFAOYSA-N | [1][3] |
| SMILES | C1CCC(C1)CCC=O | [1] |
Applications in Research and Development
This compound is a valuable intermediate in various fields due to its unique molecular structure, which combines a reactive aldehyde group with a cyclopentyl moiety.
-
Flavor and Fragrance Industry: This compound is utilized as an ingredient in the formulation of flavors and fragrances, contributing a distinct scent profile to consumer products.[2]
-
Pharmaceutical Development: It serves as a building block in the synthesis of diverse pharmaceutical compounds. The cyclopentyl group is a desirable feature in medicinal chemistry as it can enhance the potency and selectivity of drug candidates.[2]
-
Organic Synthesis: Researchers employ this compound in various organic reactions to create more complex molecules. Its aldehyde functionality allows for a wide range of chemical transformations.[2]
Experimental Protocols
1. Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 3-cyclopentylpropan-1-ol.
-
Starting Material: 3-Cyclopentylpropan-1-ol
-
Reagent: Pyridinium (B92312) chlorochromate (PCC)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve 3-cyclopentylpropan-1-ol in dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in portions while stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the oxidation is complete (monitoring by TLC is recommended).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
2. Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for assessing the purity of the aldehyde and confirming its molecular weight.
Visualizations
Caption: Synthetic pathway for this compound via oxidation.
Caption: Role of this compound as a synthetic intermediate.
References
An In-depth Technical Guide to 3-Cyclopentylpropanal and Its Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyclopentylpropanal, a saturated aldehyde of interest in various chemical contexts. The document details its nomenclature, physicochemical properties, and potential synthetic routes. Additionally, it outlines a hypothetical workflow for the investigation of its biological activity, given the current lack of extensive research in this area.
Chemical Identity and Synonyms
This compound is a simple yet versatile molecule. A clear understanding of its various identifiers is crucial for navigating the chemical literature and databases. The compound is systematically named as this compound according to IUPAC nomenclature.[1] A comprehensive list of its synonyms and identifiers is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Systematic Name | Cyclopentanepropanal |
| Common Name | 3-Cyclopentylpropionaldehyde |
| CAS Number | 6053-89-0 |
| PubChem CID | 11083898 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| InChI | InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h7-8H,1-6H2 |
| InChIKey | UWAOHFMOWBQIJH-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CCC=O |
| Other Identifiers | DTXSID80454522, MFCD09745006 |
Experimental Protocols: Synthesis of this compound
While specific peer-reviewed, detailed synthetic procedures for this compound are not abundant in the literature, a common and logical approach involves the oxidation of the corresponding primary alcohol, 3-cyclopentylpropan-1-ol. A detailed protocol for the synthesis of this precursor alcohol is available, followed by a standard oxidation method.
2.1. Synthesis of 3-Cyclopentylpropan-1-ol
A documented method for the synthesis of 3-cyclopentyl-1-propanol (B1585541) involves the reduction of 3-cyclopentylpropionic acid.[2]
Materials and Equipment:
-
12-liter, 4-necked glass reaction vessel
-
Mechanical stirrer, reflux condenser, dropping funnel
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfide (B99878) (DMS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
3-Cyclopentylpropionic acid
-
Apparatus for hydrolysis and distillation
Procedure:
-
Charge a 12-liter, 4-necked reaction vessel with 180 grams (4.75 moles) of sodium borohydride and 4 liters of tetrahydrofuran.[2]
-
Add 0.485 liters (6.6 moles) of dimethyl sulfide and 0.74 liters (6.0 moles) of boron trifluoride diethyl etherate at a temperature of 0-5°C.[2]
-
After stirring for 30 minutes at 20-25°C, add 780 grams (5.5 moles) of 3-cyclopentylpropionic acid dropwise over a 3-hour period, maintaining the temperature at 35-40°C.[2]
-
Allow the reaction mixture to stand overnight at room temperature.[2]
-
Perform hydrolysis of the reaction mixture, followed by distillation of the crude product to yield 3-cyclopentyl-1-propanol.[2] The reported yield is 87.5%.[2]
2.2. Oxidation of 3-Cyclopentylpropan-1-ol to this compound
A standard and effective method for the oxidation of a primary alcohol to an aldehyde is the Swern oxidation, which uses mild conditions.
Materials and Equipment:
-
Round-bottom flask
-
Stirring apparatus, cooling bath (-78°C)
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (hindered base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
3-Cyclopentylpropan-1-ol
-
Apparatus for extraction and solvent removal
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture for 45 minutes at -78°C.[3]
-
Add triethylamine (5.0 equivalents) dropwise and continue stirring for 15 minutes at -78°C.[3]
-
Remove the cooling bath and allow the reaction to warm to room temperature.[3]
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.[3]
-
Extract the product with dichloromethane. Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.
Diagram 1: Synthetic Pathway to this compound
Caption: A two-step synthesis of this compound from 3-cyclopentylpropionic acid.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a lack of specific data on the biological activity and signaling pathways of this compound. The compound is primarily available as a laboratory chemical, and its pharmacological effects have not been extensively studied.
For researchers interested in investigating the potential biological activities of this compound, a generalized screening workflow is proposed. This workflow is hypothetical and not based on any existing data for this specific compound.
Hypothetical Screening Workflow for Biological Activity:
-
Initial Screening:
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the compound's effect on cell viability across various cell lines.[4]
-
Antimicrobial Screening (e.g., MIC Assay): To assess its activity against a panel of bacteria and fungi.[4]
-
Anti-inflammatory Screening (e.g., COX/LOX Inhibition): To evaluate its potential to inhibit key inflammatory enzymes.[4]
-
-
Hit Identification and Lead Optimization:
-
If any activity is observed, dose-response studies would be conducted to determine the potency (e.g., IC₅₀, EC₅₀).
-
-
In Vivo Evaluation:
-
Promising candidates from in vitro studies would be advanced to animal models to assess efficacy and safety.
-
Diagram 2: Hypothetical Workflow for Biological Activity Screening
Caption: A generalized workflow for the initial biological screening of a novel chemical compound.
Conclusion
This compound is a well-defined chemical entity with several known synonyms. While detailed, peer-reviewed synthetic protocols are scarce, its preparation via the oxidation of its corresponding alcohol is a feasible and well-established synthetic strategy. The biological activity of this compound remains largely unexplored, presenting an opportunity for future research. The workflows and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and investigate the potential applications of this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Cyclopentylpropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Cyclopentylpropanal. The methodologies outlined below are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Additionally, a conceptual High-Performance Liquid Chromatography (HPLC) method with derivatization is presented for laboratories where GC-MS is not available or for specific applications requiring alternative separation techniques.
Introduction
This compound is a saturated aldehyde with the molecular formula C8H14O.[1] Accurate and precise quantification of this compound is essential in various research and development settings, including its use as a synthetic intermediate, in fragrance analysis, and potentially in metabolic studies. These application notes provide a framework for developing and validating analytical methods for this compound in diverse matrices.
Analytical Methods Overview
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its volatility and thermal stability.[2] HPLC analysis is also feasible but likely requires derivatization to enhance detection by UV or fluorescence detectors, as the native molecule lacks a significant chromophore.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex mixtures. The method involves volatilizing the sample, separating its components on a chromatographic column, and detecting the analyte of interest using a mass spectrometer.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. This data is illustrative and should be confirmed through in-house method validation.
Table 1: Illustrative Quantitative Data for GC-MS Analysis of this compound
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Retention Time | Analyte-specific (e.g., 8-12 min) |
| Quantifier Ion (m/z) | To be determined from mass spectrum |
| Qualifier Ions (m/z) | To be determined from mass spectrum |
Table 2: Illustrative Quantitative Data for HPLC-UV Analysis of this compound (with DNPH Derivatization)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Retention Time | Analyte-specific (e.g., 5-10 min) |
| Detection Wavelength | ~360 nm (for DNPH derivative) |
Experimental Protocols
GC-MS Protocol for this compound Quantification
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
4.1.1. Sample Preparation (General)
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate. Perform serial dilutions to create calibration standards ranging from the LOQ to the upper limit of the expected sample concentration.
-
Sample Extraction (from a solid matrix, e.g., plant material):
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g).
-
Add a suitable extraction solvent (e.g., 10 mL of ethyl acetate) in a glass vial.
-
Vortex or sonicate the mixture for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for GC-MS analysis.[2]
-
-
Internal Standard (Optional but Recommended): To improve accuracy and precision, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples before analysis.
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[2]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan acquisition for initial method development and peak identification.
4.1.3. Data Analysis
-
Identify the retention time and characteristic ions of this compound from the analysis of a standard solution in full scan mode.
-
Select a unique and abundant ion for quantification (quantifier ion) and one or two other characteristic ions for confirmation (qualifier ions).
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Quantify this compound in the samples using the generated calibration curve.
HPLC-UV Protocol with DNPH Derivatization
This protocol is a conceptual starting point and requires significant method development and validation.
4.2.1. Derivatization Procedure
-
DNPH Reagent Preparation: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in a suitable acidic medium (e.g., acetonitrile (B52724) with a small amount of sulfuric or phosphoric acid).
-
Reaction:
-
To a known volume of the sample extract or standard solution in a vial, add an excess of the DNPH reagent.
-
Cap the vial and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base if necessary.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
4.2.2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 360 nm (the λmax of the DNPH derivative).
4.2.3. Data Analysis
-
Identify the retention time of the this compound-DNPH derivative peak.
-
Generate a calibration curve by plotting the peak area against the concentration of the derivatized standards.
-
Quantify the amount of this compound in the samples based on the calibration curve.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for this compound quantification by GC-MS.
HPLC Derivatization and Analysis Workflow
Caption: HPLC workflow with pre-column DNPH derivatization.
References
Application Note and Protocol for the GC-MS Analysis of 3-Cyclopentylpropanal
This document provides a comprehensive guide for the qualitative and quantitative analysis of 3-Cyclopentylpropanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a volatile aldehyde with applications in fragrance and flavor industries, as well as a potential intermediate in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[1][2] This application note details a standard protocol for the analysis of this compound.
Chemical Properties
To develop a robust GC-MS method, understanding the physicochemical properties of the analyte is essential.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Boiling Point | Estimated to be around 180-190 °C | N/A |
| Structure | [3] |
Experimental Protocols
3.1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For neat or concentrated samples, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.
3.1.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758) in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with the same solvent.[4][5]
-
Internal Standard (Optional for Quantification): If quantitative analysis is required, add a suitable internal standard (e.g., d-limonene, undecane) at a fixed concentration to all standards and samples.
3.1.2. Sample Preparation from a Matrix (e.g., Liquid Sample)
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume (e.g., 1 mL) of the liquid sample.
-
Add 1 mL of a water-immiscible volatile solvent (e.g., hexane, dichloromethane).[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.[4]
-
Carefully transfer the organic layer to a clean GC vial.
-
-
Solid Phase Microextraction (SPME) / Headspace Analysis:
-
For trace analysis of volatiles, SPME or headspace analysis is recommended.[2][4]
-
Place a known amount of the sample into a headspace vial and seal it.
-
Equilibrate the vial at a constant temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.[4]
-
Expose an SPME fiber to the headspace for a defined period or directly sample the headspace gas using a gas-tight syringe for injection.
-
3.2. GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-5ms, or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[7] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1 split ratio for higher concentrations). |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 min. Ramp to 150 °C at 10 °C/min. Ramp to 250 °C at 20 °C/min, hold for 5 min.[6][7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-300 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3-4 min |
Data Presentation
4.1. Expected Retention Time
The retention time of this compound will depend on the specific GC conditions. Based on its structure and boiling point, it is expected to elute after more volatile aldehydes but before higher molecular weight compounds.
4.2. Mass Spectral Data and Fragmentation Pattern
The mass spectrum of this compound is key to its identification. The molecular ion peak (M⁺) is expected at m/z 126. Aldehydes typically undergo characteristic fragmentation patterns.[8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation |
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₃O]⁺ | Loss of a hydrogen atom (M-1) from the aldehyde group.[8] |
| 97 | [C₇H₁₃]⁺ | Loss of the formyl radical (-CHO). |
| 83 | [C₆H₁₁]⁺ | Cleavage of the propyl chain. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclopentyl ring. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in aliphatic compounds. |
Note: The relative intensities of these fragments will be characteristic of the compound's mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound GC-MS analysis.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation, instrument conditions, and data analysis should serve as a robust starting point for researchers. Optimization of certain parameters may be necessary depending on the specific analytical instrumentation and sample matrix. The combination of chromatographic retention time and mass spectral fragmentation patterns allows for confident identification and quantification of this compound.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. agilent.com [agilent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 3-Cyclopentylpropanal in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyclopentylpropanal is an aldehyde that may be present as a volatile organic compound (VOC) in various complex matrices, including environmental samples, food products, and biological fluids. The analysis of aldehydes like this compound presents challenges due to their inherent reactivity, polarity, and volatility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[2][3][4]
This application note details a robust and sensitive method for the determination of this compound in complex mixtures. To overcome analytical challenges and enhance sensitivity, the protocol employs a derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1] This reagent reacts with the aldehyde group to form a stable oxime derivative, which has improved chromatographic properties and allows for highly sensitive detection by mass spectrometry.[5] The protocol includes comprehensive steps for sample preparation, derivatization, and GC-MS analysis.
Experimental Protocols
2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥98% purity)
-
Internal Standard (IS), e.g., Cyclohexanecarboxaldehyde or a deuterated analog
-
Hexane (B92381), Dichloromethane (B109758), Methanol (GC or HPLC grade)[6]
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL glass GC autosampler vials with inserts and caps[7]
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples such as plasma, urine, or water.
-
Sample Collection: Collect 1.0 mL of the sample in a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol) to the sample, standards, and blanks. Vortex for 10 seconds.
-
pH Adjustment (Optional): Adjust the sample pH to neutral (pH 7) if necessary.
-
Extraction: Add 2.0 mL of a suitable organic solvent like dichloromethane or hexane.[2][6]
-
Mixing: Cap and vortex vigorously for 2 minutes or mix on a rotator for 15 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.[2]
-
Collection: Carefully transfer the organic (bottom layer for dichloromethane, top for hexane) layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane for the derivatization step.
Note on Alternatives: Solid-Phase Extraction (SPE) can also be used as a cleanup and concentration technique.[2][8] For highly volatile analysis, Headspace or Solid-Phase Microextraction (SPME) are effective methods that minimize sample handling.[8][9]
2.3. Derivatization Protocol
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., water or buffer, depending on the specific PFBHA salt and method).
-
Reaction: To the 100 µL reconstituted extract, add 50 µL of the PFBHA reagent solution.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 60 minutes to facilitate the derivatization reaction.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction of Derivative: Add 200 µL of hexane and 200 µL of deionized water. Vortex for 1 minute.
-
Final Sample: Centrifuge briefly, then transfer the top hexane layer to a GC vial with an insert for analysis.
2.4. GC-MS Instrumentation and Parameters
-
System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Injector: Split/splitless inlet.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[6]
| GC Parameter | Setting |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Oven Program | Initial: 60°C, hold 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification |
| Selected Ion Monitoring (SIM) for quantification | |
| Transfer Line Temp. | 280°C |
Data Presentation and Analysis
3.1. Qualitative Identification
The identity of the this compound-PFBHA oxime derivative is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum is characterized by a molecular ion and specific fragment ions.
-
Molecular Weight of Derivative: 319.3 g/mol
-
Expected Fragmentation Pattern (EI):
-
m/z 181 (Base Peak): [C₇H₂F₅]⁺, corresponding to the pentafluorotropylium ion, is a characteristic and highly stable fragment from PFBHA derivatives.
-
m/z 319: [M]⁺, the molecular ion.
-
m/z 138: [M-181]⁺, loss of the C₇H₂F₅• radical. This ion, [C₈H₁₄NO]⁺, is highly specific to the original aldehyde structure.
-
m/z 69: [C₅H₉]⁺, corresponding to the cyclopentyl cation, from fragmentation of the side chain.
-
3.2. Quantitative Analysis
Quantification is performed using the internal standard method to ensure high accuracy and precision.[11] A calibration curve is generated by analyzing standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Summary of Quantitative GC-MS Data for this compound-PFBHA Derivative
| Parameter | Value |
| Analyte | This compound-PFBHA Oxime |
| Retention Time (RT) | ~15.5 min (dependent on exact conditions) |
| Quantifier Ion (m/z) | 181 |
| Qualifier Ion 1 (m/z) | 138 |
| Qualifier Ion 2 (m/z) | 319 |
| Example LOD | 0.1 - 1.0 ng/mL |
| Example LOQ | 0.5 - 5.0 ng/mL |
| Calibration Range | 1.0 - 500 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data reporting.
Caption: Step-by-step workflow for the GC-MS analysis of this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. longdom.org [longdom.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 7. uoguelph.ca [uoguelph.ca]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Enhanced HPLC Detection of 3-Cyclopentylpropanal through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyclopentylpropanal is a saturated aldehyde that, lacking a significant chromophore, exhibits poor sensitivity in High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. To overcome this limitation, derivatization is a crucial strategy. This process involves a chemical reaction that attaches a UV-absorbing or fluorescent tag to the analyte, thereby significantly enhancing its detectability. This application note details two effective pre-column derivatization methods for the sensitive quantification of this compound: one utilizing 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection, and another using dansyl hydrazine (B178648) for fluorescence detection.
Principle of Derivatization
The carbonyl group of this compound serves as the target for derivatization. Nucleophilic reagents, such as hydrazines, react with the aldehyde to form stable hydrazone derivatives. These derivatives incorporate the chromophoric or fluorophoric properties of the derivatizing agent, allowing for highly sensitive detection by HPLC.
-
DNPH Derivatization: 2,4-Dinitrophenylhydrazine reacts with aldehydes in an acidic medium to form a 2,4-dinitrophenylhydrazone, which is a yellow-colored derivative with strong UV absorbance around 360 nm.[1][2] This method is robust, widely used for the analysis of carbonyl compounds, and suitable for standard HPLC-UV systems.[3][4]
-
Dansyl Hydrazine Derivatization: Dansyl hydrazine reacts with aldehydes to produce a highly fluorescent dansyl-hydrazone derivative. This method offers superior sensitivity compared to UV-based methods, with excitation and emission maxima typically in the ranges of 340-360 nm and 510-540 nm, respectively.[5]
Experimental Protocols
Method 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol outlines the derivatization of this compound with DNPH for HPLC-UV analysis.
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Perchloric acid
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Derivatization Reagent: Dissolve 20 mg of DNPH in 10 mL of acetonitrile. Carefully add 0.1 mL of concentrated HCl. This solution should be prepared fresh.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with acetonitrile.
-
Derivatization Reaction:
-
In a clean vial, mix 100 µL of the this compound standard or sample with 1 mL of the DNPH derivatization reagent.
-
Seal the vial and incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature.
-
-
Sample Preparation for HPLC:
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Method 2: Derivatization with Dansyl Hydrazine
This protocol describes the derivatization of this compound with dansyl hydrazine for enhanced sensitivity using HPLC with fluorescence detection.
Materials and Reagents:
-
This compound standard
-
Dansyl hydrazine
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Derivatization Reagent: Dissolve 10 mg of dansyl hydrazine in 10 mL of acetonitrile. This solution should be stored in the dark.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. Generate a series of calibration standards through serial dilution.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 50 µL of the this compound standard or sample with 100 µL of the dansyl hydrazine solution.
-
Add 10 µL of a 10% (w/v) trichloroacetic acid solution in acetonitrile to catalyze the reaction.[6]
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Cool the mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now prepared for HPLC analysis.
-
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| Gradient Program | 0-20 min, 50-90% A; 20-25 min, 90% A; 25-30 min, 50% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Fluorescence Detection | Excitation: 350 nm, Emission: 520 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data for the two derivatization methods.
Table 1: HPLC-UV Analysis of this compound-DNPH Derivative
| Concentration (µg/mL) | Peak Area (mAU*s) | Retention Time (min) |
| 1 | Data | Data |
| 5 | Data | Data |
| 10 | Data | Data |
| 25 | Data | Data |
| 50 | Data | Data |
| LOD (µg/mL) | Data | - |
| LOQ (µg/mL) | Data | - |
| Linearity (R²) | Data | - |
Table 2: HPLC-Fluorescence Analysis of this compound-Dansyl Hydrazine Derivative
| Concentration (ng/mL) | Peak Area (µV*s) | Retention Time (min) |
| 10 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| 250 | Data | Data |
| 500 | Data | Data |
| LOD (ng/mL) | Data | - |
| LOQ (ng/mL) | Data | - |
| Linearity (R²) | Data | - |
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: DNPH derivatization reaction of this compound.
Caption: Dansyl hydrazine derivatization of this compound.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Cyclopentylpropanal Derivatives in Research
The following application notes provide an overview of the potential research applications of novel derivatives of 3-Cyclopentylpropanal. These notes are based on the established roles of cyclopentane-containing molecules in drug discovery and are intended to guide researchers in exploring the therapeutic potential of this chemical scaffold.[1][2][3][4]
Application Note 1: Investigation of Novel Cyclopentyl-Amine Derivatives as G-Protein Coupled Receptor (GPCR) Antagonists
Introduction: The cyclopentane (B165970) moiety is a key structural feature in various bioactive molecules, offering a rigid scaffold that can orient functional groups for optimal receptor interaction.[1] Derivatives of this compound, particularly those functionalized to include an amine, present a promising avenue for the development of novel G-Protein Coupled Receptor (GPCR) antagonists. The structural rigidity of the cyclopentyl group, combined with the hydrogen bonding capacity of an amine, could lead to high-affinity and selective binding to GPCRs implicated in inflammatory diseases or neurological disorders.
Potential Applications:
-
Anti-inflammatory Agents: Targeting chemokine receptors (e.g., CXCR4, CCR5) to inhibit inflammatory cell migration.
-
Neurological Therapeutics: Development of antagonists for dopamine (B1211576) or serotonin (B10506) receptors for the potential treatment of various central nervous system disorders.
-
Cardiovascular Disease Research: Investigating antagonism of receptors such as the angiotensin II receptor.[1]
Experimental Workflow for GPCR Antagonist Screening:
Caption: Workflow for the discovery of GPCR antagonists.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of novel cyclopentyl-amine derivatives for a target GPCR.
Materials:
-
Membrane preparations from cells expressing the target GPCR.
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the target GPCR.
-
Test compounds (cyclopentyl-amine derivatives) dissolved in DMSO.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound ID | Target GPCR | IC50 (nM) | Ki (nM) |
| CPD-A-001 | Chemokine Receptor X | 150 | 75 |
| CPD-A-002 | Chemokine Receptor X | 85 | 42 |
| CPD-A-003 | Chemokine Receptor X | 230 | 115 |
Application Note 2: Cyclopentyl-Containing Carboxamides as Potential Kinase Inhibitors for Oncology
Introduction: The development of small molecule kinase inhibitors is a cornerstone of modern oncology drug discovery. The cyclopentane ring can serve as a hydrophobic scaffold to access deep pockets within the ATP-binding site of kinases.[1] By converting the aldehyde of this compound to a carboxylic acid and subsequently forming a library of carboxamide derivatives, it is possible to explore interactions with the hinge region of various kinases. These derivatives could potentially treat various malignancies by inhibiting key signaling pathways involved in cell proliferation and survival.
Potential Applications:
-
Targeted Cancer Therapy: Inhibition of specific kinases driving tumor growth, such as EGFR, BRAF, or JAKs.[1]
-
Overcoming Drug Resistance: Designing novel scaffolds that can inhibit mutated kinases for which current therapies are ineffective.
-
Chemical Biology Probes: Use as selective inhibitors to elucidate the roles of specific kinases in cellular signaling pathways.
Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
Objective: To measure the inhibitory activity (IC50) of cyclopentyl-carboxamide derivatives against a target kinase.
Materials:
-
Recombinant target kinase.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand).
-
Test compounds (cyclopentyl-carboxamide derivatives) in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well plate using an acoustic dispenser or by serial dilution.
-
Reagent Preparation: Prepare a solution containing the kinase, Eu-labeled antibody, and the tracer in the assay buffer.
-
Reaction Initiation: Add the kinase/antibody/tracer solution to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (µM) |
| CPD-C-001 | RAF Kinase | 2.5 |
| CPD-C-002 | RAF Kinase | 0.8 |
| CPD-C-003 | RAF Kinase | 5.1 |
Application Note 3: Development of this compound-derived Michael Acceptors as Covalent Enzyme Inhibitors
Introduction: The aldehyde functionality of this compound can be elaborated into an α,β-unsaturated carbonyl system, creating a Michael acceptor. This functional group can form a covalent bond with nucleophilic residues (e.g., cysteine) in the active site of an enzyme, leading to irreversible inhibition. This strategy has been successfully employed in drug development to achieve high potency and prolonged duration of action. The cyclopentyl group can provide the necessary steric and hydrophobic interactions to position the reactive "warhead" for optimal covalent modification of the target enzyme.
Potential Applications:
-
Antiviral Agents: Targeting viral proteases that utilize a cysteine residue in their catalytic mechanism.[1]
-
Anti-inflammatory Drugs: Covalent inhibition of enzymes in inflammatory pathways, such as Bruton's tyrosine kinase (BTK).
-
Anticancer Therapeutics: Irreversible inhibition of kinases that have a suitably positioned cysteine residue near the ATP binding site.
Logical Relationship in Covalent Inhibitor Design:
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
Application Notes and Protocols for the Use of 3-Cyclopentylpropanal in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature examples of asymmetric reactions utilizing 3-cyclopentylpropanal as a substrate are limited. The following application notes and protocols are based on well-established, highly reliable methods for structurally analogous aliphatic aldehydes. These should serve as a robust starting point for the development of specific applications for this compound.
Introduction
This compound is a versatile aldehyde with potential applications in the synthesis of complex organic molecules, making it a valuable intermediate in the production of pharmaceuticals and fine chemicals.[1] Its distinct cyclopentyl group can introduce unique steric and electronic properties to target molecules, potentially influencing their biological activity. This document outlines key asymmetric synthesis strategies, including organocatalytic aldol (B89426) and Michael reactions, for which this compound is a promising substrate. These methods provide access to chiral building blocks crucial for drug discovery and development.
Asymmetric Organocatalytic Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds. This reaction is highly effective for a range of aliphatic aldehydes and ketones. When reacting this compound with a ketone like acetone, a chiral β-hydroxy aldehyde is produced, a valuable synthon for various natural products and active pharmaceutical ingredients.
Representative Data for Analogous Aliphatic Aldehydes
The following table summarizes typical results for the proline-catalyzed aldol reaction between various aliphatic aldehydes and acetone, which can be expected to be comparable for this compound.
| Aldehyde Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Isovaleraldehyde | L-Proline (30) | Acetone | 4 | 95 | 93 | List et al. |
| Pivaldehyde | L-Proline (30) | Acetone/CHCl₃ | 96 | 61 | 95 | List et al. |
| Hydrocinnamaldehyde | L-Proline (20) | Acetone | 24 | 75 | 96 | MacMillan et al. |
| n-Heptanal | L-Proline (30) | Acetone | 24 | 50 | 92 | List et al. |
Experimental Protocol: Proline-Catalyzed Aldol Reaction of this compound with Acetone
This protocol is adapted from the established procedure by List et al. for α-unsubstituted aldehydes.
Materials:
-
This compound (1.0 mmol, 126.2 mg)
-
L-Proline (0.3 mmol, 34.5 mg)
-
Acetone (10 mL, dried over molecular sieves)
-
Chloroform (if required for solubility or improved ee)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of L-proline in acetone, add this compound at room temperature.
-
Stir the reaction mixture vigorously for the time indicated by TLC monitoring (typically 24-72 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Workflow for Asymmetric Aldol Reaction
Caption: Experimental workflow for the proline-catalyzed asymmetric aldol reaction.
Asymmetric Organocatalytic Michael Addition
The enantioselective Michael addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines, is a powerful tool for constructing complex molecules with multiple stereocenters. This reaction, when applied to this compound and a nitroalkene, would yield a γ-nitro aldehyde, a versatile intermediate for the synthesis of chiral amines, carboxylic acids, and heterocycles.
Representative Data for Analogous Aliphatic Aldehydes
The following table presents typical outcomes for the organocatalytic Michael addition of aliphatic aldehydes to nitroalkenes.
| Aldehyde | Nitroalkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| Propanal | β-Nitrostyrene | (S)-Diphenylprolinol TMS ether (20) | Toluene (B28343) | 24 | 95 | 95:5 | 99 | Hayashi et al. |
| Isovaleraldehyde | β-Nitrostyrene | (S)-Diphenylprolinol TMS ether (10) | Hexane | 72 | 81 | 94:6 | 99 | Barbas III et al. |
| Hexanal | (E)-2-Nitro-1-phenylprop-1-ene | (S)-Diphenylprolinol TMS ether (20) | Toluene | 48 | 90 | >20:1 | 98 | Córdova et al. |
Experimental Protocol: Organocatalytic Michael Addition of this compound to β-Nitrostyrene
This protocol is based on established procedures for the Michael addition of aldehydes to nitroalkenes.
Materials:
-
This compound (1.2 mmol, 151.4 mg)
-
β-Nitrostyrene (1.0 mmol, 149.1 mg)
-
(S)-Diphenylprolinol silyl (B83357) ether catalyst (0.1 mmol, 32.5 mg)
-
Toluene (2.0 mL, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene and the chiral amine catalyst in toluene at room temperature, add this compound.
-
Stir the mixture at the specified temperature (e.g., room temperature or 4 °C) until the nitroalkene is consumed (as monitored by TLC).
-
Directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Signaling Pathway Analogy: Relevance in Drug Development
The chiral γ-amino acid derivatives that can be synthesized from the products of these Michael additions are analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Modulators of GABAergic signaling are used to treat a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
References
Application Notes: 3-Cyclopentylpropanal as a Versatile Building Block in the Synthesis of Cyclopentanoid Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes illustrate the potential of 3-cyclopentylpropanal as a versatile and cost-effective starting material in the synthesis of complex cyclopentanoid natural products. While direct total syntheses employing this specific building block are not extensively documented in peer-reviewed literature, its structure offers a valuable platform for the stereocontrolled introduction of a cyclopentyl motif and a functionalized three-carbon side chain.
This document presents a hypothetical, yet plausible, synthetic route to a natural product-like target, "Cyclopentalide A," to demonstrate the utility of this compound. The proposed synthesis utilizes fundamental organic reactions, providing a blueprint for researchers to adapt and apply these methods to their specific synthetic targets.
Hypothetical Target: (±)-Cyclopentalide A
(±)-Cyclopentalide A is a hypothetical cyclopentanoid natural product featuring a lactone ring, a common motif in biologically active molecules. Its structure is well-suited for a synthetic approach originating from this compound.
Structure of (±)-Cyclopentalide A:
Caption: Chemical structure of the hypothetical target molecule, (±)-Cyclopentalide A.
Synthetic Strategy and Workflow
The proposed synthesis of (±)-Cyclopentalide A from this compound involves a four-step sequence:
-
Wittig Reaction: Chain extension of this compound to introduce a carbon-carbon double bond and an ester functionality.
-
Diastereoselective Dihydroxylation: Installation of two adjacent hydroxyl groups across the double bond.
-
Oxidative Cleavage: Cleavage of the diol to form a new aldehyde and a carboxylic acid precursor.
-
Intramolecular Reductive Amination and Lactonization: Formation of the final lactone ring.
The overall workflow is depicted below:
Caption: Proposed synthetic workflow for (±)-Cyclopentalide A from this compound.
Experimental Protocols
Step 1: Wittig Reaction to form Ethyl 5-cyclopentylpent-2-enoate (Intermediate 1)
This step extends the carbon chain of this compound and introduces an α,β-unsaturated ester moiety.
Protocol:
-
To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (B24862) (1.1 eq) in dry toluene (B28343) (10 mL/mmol of aldehyde) under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in dry toluene (2 mL/mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether (3 x 10 mL/mmol) to precipitate triphenylphosphine (B44618) oxide.
-
Filter the suspension and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (95:5 hexanes:ethyl acetate) to afford Ethyl 5-cyclopentylpent-2-enoate as a colorless oil.
Step 2: Diastereoselective Dihydroxylation to form Ethyl 2,3-dihydroxy-5-cyclopentylpentanoate (Intermediate 2)
This reaction installs the two hydroxyl groups required for the subsequent oxidative cleavage.
Protocol:
-
Dissolve Ethyl 5-cyclopentylpent-2-enoate (1.0 eq) in a 1:1 mixture of tert-butanol (B103910) and water (20 mL/mmol).
-
Add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (B31651) (1.1 eq) to the solution.
-
Stir the mixture vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g/mmol ) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (70:30 hexanes:ethyl acetate) to yield Ethyl 2,3-dihydroxy-5-cyclopentylpentanoate as a viscous oil.
Step 3: Oxidative Cleavage to form Ethyl 4-cyclopentyl-2-oxobutanoate (Intermediate 3)
The diol is cleaved to generate a key aldehyde-ester intermediate.
Protocol:
-
Dissolve the diol (1.0 eq) in dichloromethane (B109758) (20 mL/mmol) at 0 °C.
-
Add solid sodium bicarbonate (2.0 eq) followed by the portion-wise addition of Dess-Martin periodinane (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL/mmol).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL/mmol).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude Ethyl 4-cyclopentyl-2-oxobutanoate is used in the next step without further purification.
Step 4: Intramolecular Lactonization to form (±)-Cyclopentalide A
The final ring-closing step to form the target lactone.
Protocol:
-
Dissolve the crude aldehyde-ester from the previous step (1.0 eq) in methanol (B129727) (15 mL/mmol) at 0 °C.
-
Add sodium borohydride (B1222165) (1.5 eq) in small portions over 30 minutes.
-
Stir the reaction mixture for 2 hours at 0 °C.
-
Acidify the reaction to pH ~3 with 1 M HCl.
-
Heat the mixture to 60 °C and stir for 6 hours to promote lactonization.
-
Cool to room temperature and concentrate to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography on silica gel (80:20 hexanes:ethyl acetate) to afford (±)-Cyclopentalide A as a white solid.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of (±)-Cyclopentalide A.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical Appearance |
| 1 | Ethyl 5-cyclopentylpent-2-enoate | C12H20O2 | 196.29 | 85 | Colorless Oil |
| 2 | Ethyl 2,3-dihydroxy-5-cyclopentylpentanoate | C12H22O4 | 230.30 | 78 | Viscous Oil |
| 3 | Ethyl 4-cyclopentyl-2-oxobutanoate | C11H18O3 | 198.26 | (crude) | Yellow Oil |
| 4 | (±)-Cyclopentalide A | C9H14O2 | 154.21 | 65 (over 2 steps) | White Solid |
Logical Relationship of the Synthetic Transformation
The core logic of the synthesis is the transformation of the linear alkyl chain of this compound into a functionalized lactone ring, demonstrating the utility of the starting material as a scaffold for building complexity.
Caption: Logical flow from the starting material to the final product.
Application Notes and Protocols: The Role of 3-Cyclopentylpropanal in the Synthesis of Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopentylpropanal is a versatile aldehyde that serves as a valuable building block in the synthesis of novel fragrance compounds. Its cyclopentyl moiety provides a unique structural motif that can impart desirable olfactory properties, including floral, fruity, and woody notes, to the target molecules. This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound, with a focus on creating jasmone-type analogs known for their characteristic floral scents.
Introduction
The fragrance industry is in constant pursuit of new molecules with unique and captivating scents. Cyclic aldehydes, such as this compound, are of particular interest due to the diverse range of fragrance profiles that can be achieved through their chemical modification. The cyclopentyl ring system is a common feature in many natural and synthetic odorants, contributing to their substantivity and characteristic scent profiles. This application note explores the synthetic utility of this compound as a precursor to fragrance molecules, specifically focusing on its application in creating analogs of jasmone (B1672801), a highly valued component of jasmine absolute.
Synthetic Pathways and Key Reactions
The primary synthetic strategy for elaborating this compound into more complex fragrance molecules involves carbon-carbon bond formation at the aldehyde functionality. Key reactions include the Aldol condensation, Wittig reaction, and Grignard reaction. These reactions allow for the extension of the carbon chain and the introduction of other functional groups, which are crucial for tuning the final olfactory properties of the molecule.
Aldol Condensation for the Synthesis of Jasmone Analogs
The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used in fragrance synthesis.[1][2] In the context of this compound, it can be reacted with a ketone, such as acetone (B3395972), to yield an α,β-unsaturated ketone, a key intermediate in the synthesis of various fragrance compounds.
A proposed synthetic pathway for a jasmone analog starting from this compound is outlined below:
Caption: Synthetic pathway for a jasmone analog from this compound.
This pathway involves an initial base-catalyzed Aldol condensation between this compound and acetone to form an α,β-unsaturated ketone. Subsequent intramolecular cyclization, also base-catalyzed, would lead to the desired jasmone analog.
Experimental Protocols
The following are detailed protocols for the key synthetic steps outlined above.
Protocol 1: Synthesis of 6-Cyclopentyl-3-hexen-2-one (Aldol Condensation Product)
Objective: To synthesize the α,β-unsaturated ketone intermediate via Aldol condensation of this compound with acetone.
Materials:
-
This compound (1.0 eq)
-
Acetone (10.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.2 eq)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a 1:1 mixture of ethanol and water.
-
Add a large excess of acetone to the solution.
-
Slowly add a solution of sodium hydroxide in water to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 6-Cyclopentyl-3-hexen-2-one.
Expected Yield: 70-80%
Protocol 2: Synthesis of 2-Methyl-3-(2-cyclopentylethyl)cyclopent-2-en-1-one (Jasmone Analog)
Objective: To synthesize the final jasmone analog via intramolecular cyclization of the α,β-unsaturated ketone.
Materials:
-
6-Cyclopentyl-3-hexen-2-one (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Anhydrous ethanol (EtOH)
-
Toluene
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 6-Cyclopentyl-3-hexen-2-one in anhydrous toluene.
-
Add a solution of sodium ethoxide in anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Continue refluxing for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired jasmone analog.
Expected Yield: 50-60%
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | Olfactory Profile |
| This compound | C₈H₁₄O | 126.20 | 175-177 | - | Green, slightly fatty |
| 6-Cyclopentyl-3-hexen-2-one | C₁₁H₁₈O | 166.26 | 110-112 (at 10 mmHg) | 70-80 | Fruity, slightly herbaceous |
| 2-Methyl-3-(2-cyclopentylethyl)cyclopent-2-en-1-one | C₁₃H₂₀O | 192.30 | 135-138 (at 5 mmHg) | 50-60 | Floral (jasmine-like), sweet, with a waxy undertone |
Logical Workflow
The overall workflow for the synthesis and evaluation of fragrance compounds from this compound is depicted below.
Caption: General workflow for fragrance synthesis and evaluation.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of novel fragrance compounds. The protocols detailed in this application note provide a clear pathway for the creation of jasmone analogs with desirable floral characteristics. The synthetic strategies can be adapted to produce a wide variety of other fragrance molecules by employing different reaction partners and conditions, highlighting the potential of this compound in the development of new and innovative scents for the fragrance industry. Further exploration of other synthetic transformations will undoubtedly expand the palette of odorants derivable from this valuable precursor.
References
Application Notes and Protocols: 3-Cyclopentylpropanal as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-cyclopentylpropanal and its derivatives, primarily 3-cyclopentylpropionic acid, as precursors in the synthesis of active pharmaceutical ingredients (APIs). The cyclopentyl moiety is a valuable structural motif in medicinal chemistry, often incorporated to enhance the lipophilicity and metabolic stability of drug molecules. This document outlines the synthetic applications, provides detailed experimental protocols, and summarizes quantitative data for the synthesis of key pharmaceuticals.
Introduction: The Role of the Cyclopentyl Moiety in Drug Design
The cyclopentane (B165970) ring is a common feature in a variety of therapeutic agents. Its conformational flexibility and lipophilic nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug. This compound, a versatile aldehyde, and its corresponding carboxylic acid, 3-cyclopentylpropionic acid, serve as important building blocks for introducing this beneficial moiety into larger, more complex molecules. A primary application of these precursors is in the esterification of steroid hormones, which modifies their duration of action.
Synthesis of Steroid Esters
3-Cyclopentylpropionic acid, readily prepared by the oxidation of this compound, is a key reagent in the synthesis of steroid esters such as Testosterone (B1683101) Cypionate and Estradiol (B170435) Cypionate. The esterification of the 17-hydroxyl group of the steroid core with 3-cyclopentylpropionyl chloride (the acid chloride of 3-cyclopentylpropionic acid) results in prodrugs with altered solubility and a slower rate of release from oily depots upon intramuscular injection, leading to a prolonged therapeutic effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Testosterone Cypionate and Estradiol Cypionate using a derivative of this compound.
| Product | Starting Steroid | Reagent | Solvent | Base | Yield (%) | Purity (HPLC) (%) | Reference |
| Testosterone Cypionate | Testosterone | 3-Cyclopentylpropionyl chloride | N,N-Dimethylacetamide (DMA) | Pyridine (B92270) | 77 | 98.77 | --INVALID-LINK-- |
| Estradiol 17β-Cypionate | Estradiol 3,17β-dicyclopentanepropionate | Potassium carbonate (for selective hydrolysis) | Methanol (B129727)/Water | - | 83 | Not Specified | --INVALID-LINK-- |
Experimental Protocols
2.2.1. Synthesis of 3-Cyclopentylpropionyl Chloride
The first step in utilizing 3-cyclopentylpropionic acid for esterification is its conversion to the more reactive acid chloride.
-
Materials: 3-Cyclopentylpropionic acid, Thionyl chloride (SOCl₂), Dry benzene (B151609).
-
Procedure:
-
A mixture of 3-cyclopentylpropionic acid (1 equivalent) and dry benzene is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling, the excess thionyl chloride and benzene are removed by distillation under reduced pressure to yield crude 3-cyclopentylpropionyl chloride, which can be used in the next step without further purification.
-
2.2.2. Synthesis of Testosterone Cypionate
-
Materials: Testosterone, 3-Cyclopentylpropionyl chloride, N,N-Dimethylacetamide (DMA), Pyridine, Water, Acetone (B3395972).
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 5 g of testosterone in 25 ml of DMA in a suitable reaction vessel.
-
Add 1.7 ml of pyridine to the solution and mix well.
-
Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add 3.2 ml of 3-cyclopentylpropionyl chloride to the cooled mixture.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
After the reaction is complete, add 8 ml of water and a seed crystal of testosterone cypionate (0.05 g).
-
Stir the mixture for 1 hour to precipitate the product.
-
Filter the solid product and wash it with an aqueous acetone solution.
-
Dry the product under vacuum at room temperature to obtain testosterone cypionate.
-
2.2.3. Synthesis of Estradiol 17β-Cypionate
This synthesis involves the preparation of a diester followed by selective hydrolysis.
-
Part 1: Synthesis of Estradiol 3,17β-dicyclopentanepropionate
-
Materials: Estradiol-17β, Pyridine, 3-Cyclopentylpropionyl chloride, Ether, Sulfuric acid, Sodium carbonate solution.
-
Procedure:
-
Dissolve 80.0 g of estradiol-17β in 860 ml of pyridine and cool in an ice bath.
-
Add 130.0 g of 3-cyclopentylpropionyl chloride dropwise with stirring over 20 minutes.
-
Remove the ice bath and continue stirring for 1 hour, then let the mixture stand at room temperature overnight.
-
Warm the mixture on a steam bath for 45 minutes, cool, and pour it into a mixture of ice and 330 ml of concentrated sulfuric acid.
-
Extract the precipitated product with ether.
-
Wash the ether extract successively with cold 1 N sulfuric acid, saturated sodium carbonate solution, and water until neutral.
-
Dry the ether solution over anhydrous sodium sulfate, concentrate it, and add methanol to crystallize the product.
-
-
-
Part 2: Selective Hydrolysis to Estradiol 17β-Cypionate
-
Materials: Estradiol 3,17β-dicyclopentanepropionate, Potassium carbonate, Methanol, Water.
-
Procedure:
-
Dissolve 2.5 g of potassium carbonate in 25 ml of water and add 225 ml of methanol.
-
Add 5.0 g of estradiol 3,17β-dicyclopentanepropionate to the solution.
-
Stir the mixture for 2.5 hours at 20-22 °C.
-
Pour the reaction mixture into 700 ml of water with stirring to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from 80% methanol to obtain pure estradiol 17β-cypionate.
-
-
Mechanism of Action and Signaling Pathway
Testosterone cypionate is a prodrug of testosterone. After administration, esterases in the bloodstream cleave the cypionate ester, releasing testosterone. Testosterone then exerts its effects by binding to the androgen receptor (AR).
Androgen Receptor Signaling Pathway
The binding of testosterone (or its more potent metabolite, dihydrotestosterone (B1667394) - DHT) to the androgen receptor initiates a cascade of events leading to changes in gene expression.
Caption: Androgen Receptor Signaling Pathway.
Synthetic Workflow
The general workflow for the synthesis of steroid cypionate esters from this compound involves a two-step process.
Caption: General synthetic workflow.
Conclusion
This compound and its derivatives are valuable precursors in pharmaceutical synthesis, particularly for the production of steroid esters with modified pharmacokinetic profiles. The protocols provided herein offer robust methods for the synthesis of Testosterone Cypionate and Estradiol Cypionate. The straightforward nature of these transformations, coupled with the beneficial effects of the cyclopentyl moiety, underscores the importance of this compound as a building block in modern drug development. Further research may explore the incorporation of this moiety into other classes of pharmaceuticals to enhance their therapeutic potential.
Application Notes and Protocols for the Oxidation of 3-Cyclopentylpropan-1-ol to 3-Cyclopentylpropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the oxidation of the primary alcohol, 3-cyclopentylpropan-1-ol, to the corresponding aldehyde, 3-cyclopentylpropanal. The selected method, Dess-Martin Periodinane (DMP) oxidation, is highlighted for its mild reaction conditions, high chemoselectivity, and operational simplicity, making it a valuable tool in organic synthesis, particularly for sensitive substrates encountered in drug development.[1][2][3][4]
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. A key challenge is preventing over-oxidation to the carboxylic acid.[5][6] Mild oxidizing agents are therefore essential for this conversion.[5] The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers an efficient and selective method for this purpose.[3][4][6] The reaction is typically carried out at room temperature in a chlorinated solvent, such as dichloromethane (B109758) (DCM), and is known for its tolerance of a wide variety of functional groups.[1][4]
Comparative Data of Key Oxidation Protocols
While several methods exist for the oxidation of primary alcohols, the choice of reagent is critical and depends on the substrate's sensitivity and the desired scale of the reaction. Below is a comparison of common mild oxidation methods.
| Oxidation Protocol | Oxidizing Agent/System | Typical Reaction Temperature | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | 2 - 4 hours | 90 - 98 | Mild conditions, neutral pH, but DMP can be shock-sensitive.[1][2] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to Room Temperature | 1 - 2 hours | 90 - 98 | Mild conditions, suitable for a broad range of functional groups, but requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[7][8][9][10] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, NaBr | Room Temperature | 1 - 3 hours | 85 - 95 | Catalytic, uses inexpensive bleach as the terminal oxidant, but requires careful pH control.[11][12] |
Experimental Protocol: Dess-Martin Oxidation of 3-Cyclopentylpropan-1-ol
This protocol details the procedure for the oxidation of 3-cyclopentylpropan-1-ol to this compound using Dess-Martin periodinane.
Materials:
-
3-Cyclopentylpropan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-cyclopentylpropan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (10 volumes relative to the alcohol).
-
At room temperature, add Dess-Martin periodinane (1.2 eq) to the solution in one portion.[1]
-
Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.[1] Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.
Characterization of this compound:
The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a characteristic aldehyde proton signal around 9.7 ppm in the ¹H NMR spectrum and a carbonyl stretch around 1720-1740 cm⁻¹ in the IR spectrum are indicative of the successful oxidation.
Visualizations
Caption: Experimental workflow for the oxidation of 3-cyclopentylpropan-1-ol.
Caption: Chemical transformation of 3-cyclopentylpropan-1-ol to this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Troubleshooting common issues in 3-Cyclopentylpropanal synthesis
Welcome to the technical support center for the synthesis of 3-Cyclopentylpropanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via one of four primary routes:
-
Oxidation of 3-Cyclopentylpropan-1-ol: This is a straightforward and common method where the primary alcohol is oxidized to the corresponding aldehyde.
-
Hydroformylation of Allylcyclopentane: This method involves the direct addition of a formyl group and a hydrogen atom across the double bond of allylcyclopentane.
-
Reduction of a 3-Cyclopentylpropanoic Acid Derivative: This can involve the reduction of a nitrile (3-cyclopentylpropionitrile) or an ester (e.g., ethyl 3-cyclopentylpropanoate) using a suitable reducing agent.
-
Grignard Reaction: This approach typically involves the reaction of a cyclopentyl-containing Grignard reagent with an appropriate electrophile, such as acrolein.
Q2: I am seeing a low yield in my oxidation of 3-Cyclopentylpropan-1-ol. What are the likely causes?
A2: Low yields in the oxidation of 3-Cyclopentylpropan-1-ol are often due to a few common issues:
-
Over-oxidation: The primary aldehyde product can be further oxidized to the corresponding carboxylic acid (3-cyclopentylpropanoic acid), especially with harsh oxidizing agents or in the presence of water.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time.
-
Volatile Product Loss: this compound is a relatively volatile compound. Yields can be diminished during workup and purification if evaporation is not carefully controlled.
-
Side Reactions: Depending on the chosen oxidation method, various side reactions can occur. For instance, in Swern oxidations, improper temperature control can lead to the formation of methylthiomethyl (MTM) ether byproducts.
Q3: How can I minimize the formation of the branched isomer during the hydroformylation of allylcyclopentane?
A3: The regioselectivity of hydroformylation is a critical factor. To favor the formation of the desired linear aldehyde (this compound) over the branched isomer (2-cyclopentylpropanal), consider the following:
-
Ligand Choice: The use of bulky phosphine (B1218219) or phosphite (B83602) ligands on the rhodium or cobalt catalyst can sterically hinder the formation of the branched alkyl-metal intermediate, thus favoring the linear product.
-
Reaction Conditions: Lower temperatures and higher syngas (CO/H₂) pressures generally favor the formation of the linear aldehyde.[3]
-
Catalyst System: Rhodium-based catalysts are often more selective for linear aldehydes compared to cobalt catalysts, especially when modified with appropriate ligands.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthesis pathways.
Route 1: Oxidation of 3-Cyclopentylpropan-1-ol
Issue: Low yield and presence of 3-cyclopentylpropanoic acid impurity.
-
Probable Cause: Over-oxidation of the aldehyde product. This is common with strong oxidizing agents like chromic acid (Jones reagent) or when using milder reagents like PCC in the presence of water.[1][2]
-
Solution:
-
Switch to a milder, anhydrous oxidation method such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation. These methods are known for their high selectivity for aldehydes.[4][5][6][7][8]
-
If using PCC, ensure that the reaction is performed under strictly anhydrous conditions. The use of a co-adsorbent like Celite or molecular sieves can help manage the tar-like byproducts and improve yields.[9]
-
Issue: Foul odor (rotten cabbage/egg smell) during Swern oxidation workup.
-
Probable Cause: Formation of dimethyl sulfide (B99878) (DMS) as a stoichiometric byproduct of the Swern oxidation.[5][8]
-
Solution:
-
Perform the reaction and workup in a well-ventilated fume hood.
-
Quench any residual DMS by rinsing glassware with a bleach (sodium hypochlorite) solution, which oxidizes it to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO₂).[5]
-
| Oxidation Method | Typical Reagents | Typical Yield (%) | Key Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | >90 | Mild conditions, avoids toxic heavy metals. Requires cryogenic temperatures (-78 °C) and produces malodorous DMS.[4] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | ~85-95 | Milder than chromic acid, but chromium-based and toxic. Requires anhydrous conditions to prevent over-oxidation.[1][2] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | >90 | Mild, neutral conditions with high selectivity. The reagent is expensive and potentially explosive. |
Route 2: Hydroformylation of Allylcyclopentane
Issue: Low conversion of allylcyclopentane.
-
Probable Cause: Inactive catalyst or non-optimal reaction conditions.
-
Solution:
-
Ensure the catalyst (e.g., a rhodium precursor like Rh(acac)(CO)₂) and ligands are of high purity and handled under an inert atmosphere.
-
Optimize the reaction temperature and pressure. While lower temperatures favor linear selectivity, the reaction rate may be too slow. A systematic optimization of these parameters is recommended.[3]
-
Issue: Poor regioselectivity (high proportion of branched aldehyde).
-
Probable Cause: Inappropriate ligand or reaction conditions.
-
Solution:
-
Employ bulky phosphine ligands (e.g., triphenylphosphine) or specialized phosphite ligands designed to promote linear selectivity.
-
Increase the syngas pressure and decrease the temperature within a reasonable range to favor the formation of the less sterically hindered linear product.[3]
-
| Parameter | Condition to Favor Linear Aldehyde | Condition to Favor Branched Aldehyde |
| Ligand | Bulky phosphines/phosphites | Small, less sterically demanding ligands |
| Temperature | Lower | Higher |
| Pressure (CO/H₂) | Higher | Lower |
Route 3: Reduction of 3-Cyclopentylpropionitrile (B8708756)
Issue: Formation of 3-cyclopentylpropan-1-amine (B1603972) as a major byproduct.
-
Probable Cause: Over-reduction of the intermediate imine.
-
Solution:
-
Use a sterically hindered and mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).[10]
-
Carefully control the stoichiometry of the reducing agent. Use of more than one equivalent of DIBAL-H can lead to the formation of the amine.
-
Maintain a low reaction temperature (typically -78 °C) during the addition of the reducing agent and throughout the reaction to prevent over-reduction.[10]
-
Experimental Protocols
Protocol 1: Swern Oxidation of 3-Cyclopentylpropan-1-ol
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Add a solution of 3-cyclopentylpropan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the flask and continue stirring for 15 minutes at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by flash chromatography on silica (B1680970) gel.
Protocol 2: DIBAL-H Reduction of 3-Cyclopentylpropionitrile
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-cyclopentylpropionitrile (1.0 equivalent) in anhydrous toluene (B28343) and cool the solution to -78 °C.
-
Reduction: Slowly add a solution of DIBAL-H in hexanes or toluene (1.0 M, 1.1 equivalents) dropwise to the nitrile solution, maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1.5 hours.
-
Workup: Quench the reaction at -78 °C by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be used without further purification or can be purified by distillation or chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-Cyclopentylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Cyclopentylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common synthetic strategies include:
-
Hydroformylation of Vinylcyclopentane (B1346689): This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of vinylcyclopentane using a catalyst.
-
Oxidation of 3-Cyclopentyl-1-propanol: A straightforward method where the primary alcohol is oxidized to the corresponding aldehyde.
-
Grignard Reaction: This route may involve the reaction of cyclopentylmethyl magnesium bromide with an appropriate electrophile like ethylene (B1197577) oxide, followed by an oxidation step.
Q2: I am observing a significant amount of a saturated alkane byproduct in my hydroformylation reaction. What is it and how can I minimize it?
A2: The byproduct is likely cyclopentylethane, formed by the hydrogenation of the starting material, vinylcyclopentane. This is a common side reaction in hydroformylation. To minimize its formation, you can try optimizing the reaction conditions, such as adjusting the H₂/CO pressure ratio and temperature. Some catalyst systems, particularly cobalt-phosphine modified catalysts, can exhibit higher hydrogenation activity.
Q3: My oxidation of 3-Cyclopentyl-1-propanol is yielding a carboxylic acid. How can I prevent this over-oxidation?
A3: The formation of 3-cyclopentylpropanoic acid is a frequent side reaction when oxidizing primary alcohols. To prevent this, you should:
-
Use a mild oxidizing agent such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
If using a stronger oxidant like a chromium (VI) reagent, it is crucial to distill the aldehyde as it forms to remove it from the reaction mixture and prevent further oxidation.[1][2][3]
-
Employing an excess of the alcohol relative to the oxidizing agent can also help to limit the second oxidation step.[1][2]
Q4: I am attempting a Grignard-based synthesis and my yield is low, with the formation of a high molecular weight byproduct. What could be the issue?
A4: A common side reaction in Grignard syntheses is Wurtz coupling, where two alkyl groups from the Grignard reagent couple. In the case of cyclopentylmethyl magnesium bromide, this would lead to the formation of 1,2-dicyclopentylethane. To minimize this, ensure slow addition of the Grignard reagent to the electrophile at a low temperature. Additionally, ensure all glassware is scrupulously dried and reactions are performed under an inert atmosphere, as moisture will quench the Grignard reagent.
Q5: During the purification of my product from a Wittig reaction, I am struggling to remove a persistent impurity. What is it likely to be?
A5: The most common and often difficult-to-remove byproduct from a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[4] Its physical properties can be similar to the desired product, making purification by standard methods like distillation challenging. Careful column chromatography is often required for its removal.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in hydroformylation | Isomerization of vinylcyclopentane to other isomers, leading to different aldehyde products. | Optimize the catalyst system and reaction conditions (temperature, pressure) to favor the desired linear aldehyde. |
| Hydrogenation of vinylcyclopentane to cyclopentylethane.[5] | Lower the reaction temperature and adjust the H₂/CO ratio. Consider a catalyst with lower hydrogenation activity. | |
| Formation of 3-Cyclopentylpropanoic acid | Over-oxidation of the aldehyde product.[1][2] | Use a milder oxidizing agent (e.g., PCC, DMP). If using a strong oxidant, distill the aldehyde as it forms.[1][2][3] |
| Presence of unreacted 3-Cyclopentyl-1-propanol | Incomplete oxidation. | Ensure the correct stoichiometry of the oxidizing agent. Increase the reaction time or slightly elevate the temperature, monitoring carefully for over-oxidation. |
| Formation of 1,2-dicyclopentylethane in Grignard synthesis | Wurtz coupling of the Grignard reagent. | Maintain a low reaction temperature and add the Grignard reagent slowly to the electrophile. |
| Low yield in Grignard synthesis | Presence of moisture or other protic sources. | Thoroughly dry all glassware and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of aldol (B89426) condensation products | Self-condensation of the this compound product, often catalyzed by acidic or basic conditions. | Maintain neutral pH during workup and purification. Keep the temperature low during processing and storage. |
Experimental Protocols
Protocol 1: Oxidation of 3-Cyclopentyl-1-propanol using Pyridinium Chlorochromate (PCC)
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: To the stirred suspension, add a solution of 3-Cyclopentyl-1-propanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Hydroformylation of Vinylcyclopentane
Note: This reaction requires specialized high-pressure equipment and should only be performed by trained personnel in a suitable laboratory setting.
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with the chosen rhodium or cobalt catalyst precursor and the appropriate phosphine (B1218219) ligand.
-
Reaction Setup: Add the solvent (e.g., toluene) and vinylcyclopentane to the autoclave.
-
Reaction Execution: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure gas line. Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 10-100 atm). Heat the reaction to the target temperature (e.g., 40-200 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by sampling and analyzing via GC.
-
Workup and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The product can be isolated by distillation under reduced pressure.
Visualizations
Caption: Synthetic pathways to this compound and associated side reactions.
Caption: Troubleshooting workflow for identifying and resolving side reactions.
References
Identification of byproducts in 3-Cyclopentylpropanal synthesis from acrolein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyclopentylpropanal from acrolein.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from acrolein?
The synthesis typically involves a two-step process. The first step is a Grignard reaction between cyclopentylmagnesium bromide and acrolein. This reaction primarily proceeds via a 1,2-addition mechanism to form the intermediate, 1-cyclopentyl-2-propen-1-ol. The second step is the oxidation of this allylic alcohol to the desired aldehyde, this compound.
Q2: What are the most common byproducts in this synthesis?
The main byproducts encountered during the Grignard reaction step are:
-
1,4-Addition Product: 3-Cyclopentyl-1-propen-1-ol is formed when the Grignard reagent adds to the β-carbon of acrolein.
-
Wurtz Coupling Product: Dicyclopentyl can form during the preparation of the Grignard reagent (cyclopentylmagnesium bromide).
-
Acrolein Dimers: Acrolein can undergo self-condensation or dimerization, especially under thermal or catalytic conditions.
Q3: How can I minimize the formation of the 1,4-addition byproduct?
Grignard reactions with α,β-unsaturated aldehydes like acrolein generally favor 1,2-addition.[1] To further promote the formation of the desired 1,2-addition product, consider the following:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can enhance the kinetic 1,2-addition product over the thermodynamic 1,4-addition product.
-
Use of Cerium (III) Chloride: The addition of anhydrous cerium (III) chloride (Luche reaction conditions) can significantly improve the selectivity for 1,2-addition.
Q4: What causes the formation of dicyclopentyl and how can it be avoided?
Dicyclopentyl is a result of a Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted cyclopentyl bromide. To minimize its formation:
-
Slow Addition: Add the cyclopentyl bromide slowly to the magnesium turnings during the Grignard reagent preparation. This maintains a low concentration of the alkyl halide.
-
Temperature Control: Avoid excessive heat during the Grignard reagent formation, as higher temperatures can favor the coupling reaction.
-
Solvent Choice: Diethyl ether is generally a good solvent for Grignard reagent formation. In some cases, tetrahydrofuran (B95107) (THF) can promote Wurtz coupling.
Q5: How can I prevent the polymerization of acrolein?
Acrolein is prone to polymerization. To mitigate this:
-
Use Freshly Distilled Acrolein: Impurities in aged acrolein can initiate polymerization.
-
Low Temperature: Add the Grignard reagent to a cooled solution of acrolein.
-
Inhibitors: For storage, acrolein is often stabilized with inhibitors like hydroquinone (B1673460). While these are typically removed before reaction, trace amounts might not interfere and could prevent premature polymerization. Adding a small amount of a polymerization inhibitor like hydroquinone or phenothiazine (B1677639) to the acrolein solution before the reaction can be considered, though its compatibility with the Grignard reagent should be evaluated.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired 1-cyclopentyl-2-propen-1-ol | 1. Formation of significant 1,4-addition byproduct. 2. Extensive Wurtz coupling reducing the effective concentration of the Grignard reagent. 3. Polymerization of acrolein. 4. Incomplete reaction. | 1. Conduct the reaction at lower temperatures (-78 °C). Consider using CeCl₃. 2. Optimize Grignard reagent formation by slow addition of cyclopentyl bromide and maintaining moderate temperature. 3. Use freshly distilled acrolein and add it to the reaction mixture at a low temperature. 4. Ensure all reactants are added in the correct stoichiometry and allow sufficient reaction time. |
| Presence of a significant amount of dicyclopentyl in the product mixture | High concentration of cyclopentyl bromide during Grignard reagent formation or elevated temperatures. | Add the cyclopentyl bromide dropwise to the magnesium suspension. Use an ice bath to control the exotherm during Grignard reagent preparation. |
| Formation of a viscous, polymeric substance in the reaction flask | Polymerization of acrolein. | Ensure acrolein is pure and dry. Maintain low reaction temperatures. Consider the use of a suitable polymerization inhibitor if compatible with the reaction conditions. |
| Difficulty in initiating the Grignard reaction | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in the glassware or solvents. | 1. Activate the magnesium turnings using a small crystal of iodine, 1,2-dibromoethane, or by crushing them under an inert atmosphere. 2. Thoroughly flame-dry all glassware and use anhydrous solvents. |
Data Presentation
The following table provides a hypothetical distribution of products based on reaction conditions to illustrate the impact of process parameters on byproduct formation. Actual results may vary.
| Condition | Temperature | Solvent | Additive | 1,2-Addition Product (%) | 1,4-Addition Product (%) | Dicyclopentyl (%) | Acrolein Dimers (%) |
| A | 0 °C | Diethyl Ether | None | 75 | 15 | 8 | 2 |
| B | -78 °C | Diethyl Ether | None | 85 | 5 | 8 | 2 |
| C | -78 °C | Diethyl Ether | CeCl₃ | 95 | <2 | 8 | <1 |
| D | 0 °C | THF | None | 70 | 18 | 10 | 2 |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopentyl-2-propen-1-ol (Grignard Reaction)
-
Preparation of Cyclopentylmagnesium Bromide:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acrolein:
-
In a separate flame-dried flask, prepare a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cool this solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the prepared cyclopentylmagnesium bromide solution to the acrolein solution via a cannula or dropping funnel while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Identification of Byproducts by GC-MS
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like diethyl ether or dichloromethane.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Illustrative):
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and byproducts by comparing their mass spectra with library data (e.g., NIST) and known fragmentation patterns.
-
The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC).
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Purification techniques for high-purity 3-Cyclopentylpropanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Cyclopentylpropanal to high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, the corresponding alcohol (3-Cyclopentylpropanol) from over-reduction or as a synthetic precursor, the corresponding carboxylic acid (3-Cyclopentylpropanoic acid) from oxidation, and high-boiling point byproducts from the synthesis process.[1] Water and residual organic solvents are also common.
Q2: What is the recommended general strategy for purifying this compound?
A2: A multi-step approach is typically most effective.[2] This usually involves an initial extraction or wash to remove water-soluble impurities, followed by fractional distillation under reduced pressure to separate the product from non-volatile and some volatile impurities.[1] For achieving the highest purity (>99.5%), column chromatography is often necessary to remove structurally similar impurities.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Gas Chromatography (GC) is an excellent method for determining the percentage purity and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure and identifying impurities that may not be visible by GC.[1] Other methods like infrared spectroscopy can also be used to check for the presence of characteristic functional group impurities like alcohols (-OH) or carboxylic acids (-COOH).[3]
Q4: How can I store purified this compound to maintain its purity?
A4: Aldehydes are susceptible to oxidation. It is recommended to store highly purified this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. The use of amber vials can protect it from light, which can also catalyze degradation.
Purification Performance Overview
The following table summarizes the expected yield and purity at each major stage of a typical purification process for this compound. These values are illustrative and can vary depending on the scale of the reaction and the initial purity of the crude product.[1]
| Purification Step | Typical Yield (%) | Expected Purity (%) | Key Impurities Removed |
| Crude Product | N/A | 80-95% | N/A |
| After Distillation | 60-75% | 95-99% | Water, inorganic salts, high-boiling byproducts |
| After Chromatography | 85-95% | >99.5% | Close-boiling isomers, trace impurities, oxidation/reduction products |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
Fractional distillation is effective for separating this compound from less volatile impurities.[1]
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Sample Preparation : Transfer the crude this compound to the distillation flask.
-
Distillation :
-
Apply a vacuum and gently heat the flask using a heating mantle.
-
Collect any low-boiling fractions, which may be residual solvents.
-
Carefully collect the fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point will vary with the vacuum level.
-
-
Purity Analysis : Analyze the collected fractions using GC or NMR to determine their purity.[1]
Protocol 2: High-Purity Purification by Column Chromatography
For achieving the highest purity, particularly for removing impurities with similar boiling points, column chromatography is recommended.[1]
-
Stationary Phase Preparation : Prepare a slurry of silica (B1680970) gel in a non-polar solvent like hexane (B92381).
-
Column Packing : Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading : Dissolve the distilled product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[1]
-
Elution : Elute the column with a mixture of hexane and a slightly more polar solvent, such as ethyl acetate. The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) is often effective.
-
Fraction Collection : Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Analysis : Determine the final yield and assess the purity of the final product by GC and NMR. The expected purity after this protocol should be >99.5%.[1]
Troubleshooting Guide
Problem: Low yield after distillation.
-
Possible Cause: The boiling point was not reached or was unstable due to an inadequate vacuum or temperature.
-
Solution: Check the vacuum pump and all connections for leaks. Ensure the heating mantle is providing uniform and adequate heat.
Problem: The product is still impure after distillation, with peaks close to the main product in the GC spectrum.
-
Possible Cause: The impurities have boiling points very close to that of this compound.
-
Solution: Proceed with column chromatography for separation.[1] Optimize the mobile phase composition based on TLC to achieve better separation.
Problem: The product degrades during column chromatography.
-
Possible Cause: Aldehydes can be sensitive to acidic silica gel.
-
Solution: Use deactivated or neutral silica gel. The purification should be performed as quickly as possible.
Problem: The presence of 3-Cyclopentylpropanoic acid is detected after purification.
-
Possible Cause: The aldehyde is oxidizing. This can happen during the workup or storage if exposed to air.
-
Solution: Ensure all solvents are degassed and the purification is carried out under an inert atmosphere if possible. For storage, use an inert atmosphere and low temperatures.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Purification of 3-Cyclopentylpropanal by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-cyclopentylpropanal using fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the physical and chemical properties of this compound and potential impurities is provided below. This data is essential for planning and executing the fractional distillation process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₄O | 126.20[1] | ~180-190 (estimated) |
| 3-Cyclopentyl-1-propanol (B1585541) | C₈H₁₆O | 128.21 | ~195-205 (estimated from 93-95°C at 8 mmHg) |
| 3-Cyclopentylpropanoic Acid | C₈H₁₄O₂ | 142.19 | 247.2 @ 760 mmHg |
| Cyclopentane (potential solvent residue) | C₅H₁₀ | 70.13 | 49.3[2] |
| Cyclopentanone (potential starting material) | C₅H₈O | 84.12 | 130.6[3] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation of this compound to separate it from lower and higher boiling point impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Vacuum adapter (if performing vacuum distillation)
-
Cold water source for condenser
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser and connect it to a cold water source (water in at the bottom, out at the top).
-
Place a receiving flask at the outlet of the condenser.
-
Secure all joints with clamps.
-
-
Inert Atmosphere:
-
To prevent oxidation of the aldehyde, it is advisable to perform the distillation under an inert atmosphere.[4] Purge the apparatus with nitrogen or argon before heating.
-
-
Heating and Distillation:
-
Begin circulating cold water through the condenser.
-
Gently heat the round-bottom flask using the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column. The rise should be gradual to ensure good separation.[4]
-
If the condensation ring stalls, slightly increase the heating rate. The distillation pot may need to be significantly hotter than the vapor temperature at the head of the column.
-
-
Fraction Collection:
-
Collect any low-boiling initial distillate (forerun) in a separate receiving flask. This may contain residual solvents like cyclopentane.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 180-190 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Monitor the temperature throughout the distillation. A sharp drop in temperature indicates that the main product has distilled over.
-
If higher-boiling impurities are present, the temperature will rise again after the main fraction is collected. Stop the distillation at this point to avoid collecting these impurities.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cool, dismantle the apparatus.
-
Weigh the collected fraction of pure this compound and store it in a tightly sealed container, preferably under an inert atmosphere.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Separation (Broad boiling point range) | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the fractionating column. |
| Inefficient fractionating column. | Use a longer or more efficient (higher number of theoretical plates) fractionating column. | |
| No Distillate Collection | Insufficient heating. | Increase the temperature of the heating mantle. The distilling flask needs to be hotter than the boiling point of the liquid to drive the vapor up the column. |
| Leaks in the system. | Check all joints and connections for a proper seal. Ensure Keck clamps are used where appropriate. | |
| Bumping or Uncontrolled Boiling | Absence of boiling chips or inadequate stirring. | Add fresh boiling chips or ensure the magnetic stirrer is functioning correctly before heating. |
| Heating rate is too high. | Decrease the heating rate to achieve smooth boiling. | |
| Product Darkening or Decomposition | Overheating. | Reduce the heating mantle temperature. Consider using vacuum distillation to lower the boiling point and reduce thermal stress on the aldehyde. |
| Presence of oxygen. | Ensure the system is under a positive pressure of an inert gas like nitrogen or argon.[4] | |
| Flooding of the Fractionating Column | Excessive heating rate. | Reduce the heating rate to allow the condensed vapor to return to the distillation flask without overwhelming the column. |
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation necessary for purifying this compound?
A1: Fractional distillation is used to separate liquids with close boiling points. Since this compound may be contaminated with impurities having similar volatilities, such as the corresponding alcohol or unreacted starting materials, fractional distillation provides the necessary separation efficiency that simple distillation cannot achieve.
Q2: What are the most likely impurities in crude this compound?
A2: Common impurities could include unreacted starting materials (e.g., 3-cyclopentyl-1-propanol if prepared by oxidation), over-oxidation products (e.g., 3-cyclopentylpropanoic acid), or residual solvents from the reaction workup.
Q3: Why is it important to use an inert atmosphere during the distillation of aldehydes?
A3: Aldehydes are susceptible to oxidation, especially at elevated temperatures.[4] Distilling under an inert atmosphere (e.g., nitrogen or argon) prevents the aldehyde from reacting with atmospheric oxygen to form the corresponding carboxylic acid, thus ensuring higher purity of the final product.
Q4: What is the purpose of the packing material or indentations in a fractionating column?
A4: The packing material (like glass beads or rings) or indentations in a Vigreux column provide a large surface area for repeated cycles of vaporization and condensation.[4] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component, leading to a much better separation of liquids with close boiling points.
Q5: What should I do if the temperature at the distillation head fluctuates?
A5: Temperature fluctuations can indicate an unsteady distillation rate or the presence of multiple components distilling close to each other. Try to maintain a slow and steady heating rate. If the fluctuation is significant, it may mark the transition between distilling different fractions.
Process Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Advanced Purification of 3-Cyclopentylpropanal for Pharmaceutical Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the advanced purification of 3-Cyclopentylpropanal, ensuring it meets stringent pharmaceutical standards. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in this compound often originate from the synthetic route and subsequent degradation. Common impurities include:
-
3-Cyclopentylpropanoic acid: Formed by the oxidation of the aldehyde.
-
3-Cyclopentyl-1-propanol: An over-reduced byproduct or a starting material from certain synthetic paths.[1]
-
Aldol (B89426) condensation products: Self-condensation of the aldehyde can lead to higher molecular weight impurities.
-
Unreacted starting materials and reagents: Dependent on the specific synthesis method used.[2][3]
-
Solvent residues: Residual solvents from the reaction or initial extraction steps.
Q2: What are the critical quality attributes for pharmaceutical-grade this compound?
A2: For pharmaceutical applications, the following quality attributes are critical:
-
High Purity: Typically >99.5% as determined by a validated analytical method like Gas Chromatography (GC).
-
Low levels of specific impurities: Each identified and unidentified impurity should be below the threshold set by regulatory bodies (e.g., ICH Q3A/B).[4]
-
Absence of genotoxic impurities: Certain impurities may have genotoxic potential and must be controlled to very low levels.[5]
-
Controlled residual solvent levels: Must comply with ICH Q3C guidelines.
-
Defined physical properties: Appearance, color, and odor should be consistent.
Q3: Which analytical methods are most suitable for assessing the purity of this compound?
A3: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method for quantifying the purity of volatile aldehydes like this compound.[6][7] For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.[8] Karl Fischer titration is used to determine water content.[6]
Q4: How can I prevent the oxidation of this compound to 3-Cyclopentylpropanoic acid during purification and storage?
A4: To minimize oxidation, it is crucial to handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants, such as butylated hydroxytoluene (BHT), at low concentrations can also be effective. Store the purified product at low temperatures and protected from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<98%) after initial workup | Incomplete reaction or inefficient initial extraction. | Optimize reaction conditions (time, temperature, stoichiometry). Perform a more rigorous aqueous wash to remove water-soluble impurities. |
| Presence of 3-Cyclopentylpropanoic acid | Oxidation of the aldehyde by atmospheric oxygen. | Handle the material under an inert atmosphere. During workup, a dilute sodium bicarbonate wash can remove the acidic impurity. |
| High levels of aldol condensation products | Exposure to basic conditions or elevated temperatures during workup or purification. | Maintain neutral or slightly acidic conditions. Use purification techniques that do not require high temperatures, such as column chromatography over silica (B1680970) gel. |
| Persistent solvent residue | Inefficient solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. For high-boiling point solvents, consider lyophilization or high-vacuum distillation. |
| Product degradation during distillation | High distillation temperature leading to decomposition or polymerization. | Employ fractional vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Comparative Data on Purification Methods
The following table summarizes typical results from different purification methods for this compound.
| Purification Method | Purity (%) | Recovery Yield (%) | Key Impurities Removed | Throughput |
| Fractional Vacuum Distillation | 99.0 - 99.7 | 75 - 85 | High and low boiling point impurities, some polar compounds. | High |
| Flash Column Chromatography (Silica Gel) | >99.8 | 60 - 75 | Polar impurities (e.g., carboxylic acid, alcohol), high molecular weight products. | Low to Medium |
| Preparative HPLC | >99.9 | 40 - 60 | Closely related structural isomers and impurities with similar boiling points. | Low |
| Bisulfite Adduct Formation & Regeneration | >99.5 | 50 - 70 | Non-aldehydic impurities. | Medium |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points from this compound.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle with stirrer
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Begin stirring and gradually apply vacuum to the desired pressure (e.g., 10-20 mmHg).
-
Slowly heat the distillation flask.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable residues.
-
Analyze the collected fraction for purity using GC-FID.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines the determination of the purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for aldehyde analysis (e.g., DB-5 or equivalent)
-
Autosampler and data acquisition software
Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium or Hydrogen at a constant flow
-
Injection Volume: 1 µL (split injection)
-
Diluent: Dichloromethane or a suitable organic solvent
Procedure:
-
Prepare a standard solution of this compound of known concentration in the diluent.
-
Prepare the sample for analysis by dissolving a known amount in the diluent.
-
Inject the standard and sample solutions into the GC system.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
Visualizations
Experimental Workflow for Purification and Analysis
References
- 1. 3-CYCLOPENTYL-1-PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. organic chemistry - How to synthesize 3‐cyclopentylpropanal from (chloromethyl)cyclopentane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. uspnf.com [uspnf.com]
- 5. ijdra.com [ijdra.com]
- 6. Identity determination and purity testing [chemcon.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3-Cyclopentylpropanal synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Cyclopentylpropanal. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions for the most common and effective synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent and effective methods for the synthesis of this compound are:
-
Oxidation of 3-Cyclopentyl-1-propanol (B1585541): This is a reliable method that involves the oxidation of the corresponding primary alcohol. Several reagents can be used, including Pyridinium Chlorochromate (PCC), Swern oxidation, and Dess-Martin Periodinane.
-
Hydroformylation of Vinylcyclopentane (B1346689): Also known as the oxo process, this method directly converts vinylcyclopentane to this compound by adding a formyl group and a hydrogen atom across the double bond.
-
Reduction of 3-Cyclopentylpropionitrile (B8708756): This two-step approach involves the synthesis of the nitrile precursor followed by its partial reduction to the aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).
Q2: I am experiencing low yields in my oxidation of 3-Cyclopentyl-1-propanol. What are the potential causes?
A2: Low yields in alcohol oxidations can stem from several factors. Over-oxidation of the aldehyde to the corresponding carboxylic acid is a common side reaction, especially with stronger oxidizing agents or in the presence of water.[1] Incomplete reaction due to insufficient oxidant or non-optimal reaction time and temperature can also lead to low yields. Additionally, product loss during workup and purification is a possibility. For specific troubleshooting, please refer to the detailed guides for each oxidation method below.
Q3: How can I avoid the formation of byproducts in the hydroformylation of vinylcyclopentane?
A3: The main byproduct in the hydroformylation of vinylcyclopentane is the branched isomer, 2-cyclopentylethanal. The regioselectivity of the reaction can be influenced by the choice of catalyst and ligands, as well as reaction conditions such as temperature and pressure.[2] Alkene isomerization is another potential side reaction. Careful optimization of these parameters is crucial for maximizing the yield of the desired linear aldehyde.
Q4: During the DIBAL-H reduction of 3-cyclopentylpropionitrile, I am observing the formation of 3-cyclopentyl-1-propanol. How can I prevent this?
A4: The formation of the primary alcohol is a result of over-reduction. This can be minimized by carefully controlling the reaction temperature, typically at -78 °C, and by using a stoichiometric amount of DIBAL-H (usually around 1 equivalent).[3][4] Adding the DIBAL-H solution slowly to the nitrile at a low temperature is critical to prevent a sudden increase in temperature and subsequent over-reduction.[5]
Synthetic Pathways and Experimental Protocols
Below are detailed protocols for the three primary synthetic routes to this compound.
Route 1: Oxidation of 3-Cyclopentyl-1-propanol
This is a two-step process starting from the commercially available 3-cyclopentylpropionic acid.
Step 1: Synthesis of 3-Cyclopentyl-1-propanol
This procedure is adapted from a high-yield synthesis of 3-cyclopentyl-1-propanol.[6]
-
Reaction: Reduction of 3-cyclopentylpropionic acid.
-
Reagents: 3-cyclopentylpropionic acid, sodium borohydride (B1222165), tetrahydrofuran (B95107) (THF), dimethyl sulfide (B99878), boron trifluoride diethyl etherate.
-
Procedure:
-
In a multi-necked reaction vessel, charge sodium borohydride (4.75 moles), THF (4 liters), dimethyl sulfide (6.6 moles), and boron trifluoride diethyl etherate (6.0 moles) at 0-5°C.
-
Stir the mixture for 30 minutes at 20-25°C.
-
Add 3-cyclopentylpropionic acid (5.5 moles) dropwise over 3 hours, maintaining the temperature at 35-40°C.
-
Allow the reaction to stand overnight at room temperature.
-
Perform hydrolysis of the reaction mixture.
-
Purify the crude product by distillation to obtain 3-cyclopentyl-1-propanol.
-
-
Expected Yield: 87.5%[6]
Step 2: Oxidation to this compound
Two common and effective oxidation methods are presented below.
Method A: Swern Oxidation
-
Reaction: Oxidation of a primary alcohol to an aldehyde.
-
Reagents: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM), 3-cyclopentyl-1-propanol.
-
Procedure:
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere and cool to -78°C.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.
-
After stirring for 15 minutes, add a solution of 3-cyclopentyl-1-propanol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 45 minutes at -78°C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 15 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by flash chromatography.
-
-
Typical Yield: 85-95% (estimated for primary alcohols)
Method B: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction: Mild oxidation of a primary alcohol to an aldehyde.[7]
-
Reagents: Dess-Martin periodinane, dichloromethane (DCM), 3-cyclopentyl-1-propanol.
-
Procedure:
-
Dissolve 3-cyclopentyl-1-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM and wash the combined organic layers.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.
-
-
Typical Yield: 90-98% (for primary alcohols)[8]
Route 2: Hydroformylation of Vinylcyclopentane
This method provides a direct route from an alkene to the target aldehyde.
-
Reaction: Addition of a formyl group and hydrogen across a double bond.
-
Reagents: Vinylcyclopentane, syngas (CO/H₂), rhodium-based catalyst (e.g., [Rh(OAc)₂]₂ with a phosphine (B1218219) ligand like BISBI).
-
Procedure:
-
In a high-pressure reactor, dissolve the rhodium catalyst and ligand in an appropriate solvent (e.g., toluene).
-
Add vinylcyclopentane to the reactor.
-
Pressurize the reactor with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 30 bar).
-
Heat the reaction to the desired temperature (e.g., 100°C) and stir for several hours.[9]
-
After cooling and depressurizing the reactor, the product can be isolated by distillation.
-
-
Expected Yield: ~68% (based on a similar reaction with cyclopentadiene)[9]
Route 3: Reduction of 3-Cyclopentylpropionitrile
This route involves the synthesis of a nitrile intermediate followed by its reduction.
Step 1: Synthesis of 3-Cyclopentylpropionitrile (via 3-Cyclopentylacrylonitrile)
This procedure is based on the synthesis of a related acrylonitrile.[10]
-
Reaction: Horner-Wadsworth-Emmons reaction followed by reduction.
-
Reagents (Step 1a): Cyclopentanecarbaldehyde (B151901), diethyl cyanomethylphosphonate, potassium tert-butoxide, THF.
-
Procedure (Step 1a):
-
To a cooled (0°C) solution of potassium tert-butoxide in THF, add diethyl cyanomethylphosphonate dropwise.
-
After warming to room temperature and re-cooling to 0°C, add a solution of cyclopentanecarbaldehyde in THF.
-
Stir the reaction for an extended period (e.g., 64 hours) at room temperature.
-
Perform an aqueous workup and extract the product.
-
The resulting 3-cyclopentylacrylonitrile (B1342851) can be used in the next step.
-
-
Expected Yield (Step 1a): 89%[10]
-
Procedure (Step 1b): The resulting α,β-unsaturated nitrile can be reduced to the saturated nitrile using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C).
Step 2: DIBAL-H Reduction to this compound
-
Reaction: Partial reduction of a nitrile to an aldehyde.[3]
-
Reagents: 3-Cyclopentylpropionitrile, Diisobutylaluminium hydride (DIBAL-H), an appropriate solvent (e.g., DCM, THF, or toluene).
-
Procedure:
-
Dissolve 3-cyclopentylpropionitrile (1.0 eq) in the chosen solvent in a flask under an inert atmosphere and cool to -78°C.
-
Add DIBAL-H (1.0 M solution, 1.0 eq) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for 2 hours.
-
Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous Rochelle's salt solution.
-
Filter the resulting suspension through celite and perform an aqueous workup.
-
Purify the crude product by column chromatography.
-
-
Typical Yield: 75-85% (for similar nitrile reductions)[1]
Data Presentation
| Synthetic Route | Key Steps | Reagents | Typical Yield |
| Oxidation | 1. Reduction of Acid | 3-Cyclopentylpropionic acid, NaBH₄, BF₃·OEt₂ | 87.5%[11] |
| 2a. Swern Oxidation | 3-Cyclopentyl-1-propanol, (COCl)₂, DMSO, TEA | 85-95% (estimated) | |
| 2b. DMP Oxidation | 3-Cyclopentyl-1-propanol, Dess-Martin Periodinane | 90-98%[8] | |
| Hydroformylation | Direct Conversion | Vinylcyclopentane, CO/H₂, Rh-catalyst | ~68%[9] |
| Nitrile Reduction | 1a. Acrylonitrile Formation | Cyclopentanecarbaldehyde, (EtO)₂P(O)CH₂CN | 89%[10] |
| 1b. Nitrile Reduction | 3-Cyclopentylacrylonitrile, H₂/Pd-C | High (assumed) | |
| 2. DIBAL-H Reduction | 3-Cyclopentylpropionitrile, DIBAL-H | 75-85%[1] |
Troubleshooting Guides
Oxidation of 3-Cyclopentyl-1-propanol
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Over-oxidation to carboxylic acid | Use a milder oxidizing agent (e.g., DMP or Swern). Ensure anhydrous conditions.[1] |
| Incomplete reaction | Increase reaction time or temperature slightly. Ensure stoichiometric amount of oxidant is used. | |
| Product loss during workup | For DMP oxidation, quench with NaHCO₃ and Na₂S₂O₃ to facilitate removal of byproducts.[6][12] For Swern, ensure proper quenching and extraction. | |
| Formation of Side Products | Epimerization at α-carbon (if applicable) | For Swern oxidation, use a bulkier base like diisopropylethylamine (DIPEA).[13] |
| Formation of methyl thiomethyl ether byproduct (Swern) | Maintain a low reaction temperature (-78°C).[14] |
Hydroformylation of Vinylcyclopentane
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Catalyst deactivation | Ensure high purity of reagents and syngas. Ligand degradation can occur at high temperatures. |
| Inefficient reaction | Optimize temperature, pressure, and catalyst loading. | |
| Low Regioselectivity (high branched isomer) | Suboptimal catalyst/ligand system | Screen different phosphine ligands. The bite angle of the ligand can influence regioselectivity.[2] |
| Unfavorable reaction conditions | Adjusting temperature and pressure can significantly impact the linear to branched ratio.[2] |
Reduction of 3-Cyclopentylpropionitrile
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Ensure the DIBAL-H reagent is active. Increase reaction time if necessary, while maintaining low temperature. |
| Product loss during workup | The imine intermediate is hydrolyzed during workup; ensure the workup is performed correctly to maximize aldehyde recovery. | |
| Formation of 3-Cyclopentyl-1-propanol | Over-reduction | Strictly maintain the reaction temperature at -78°C. Add DIBAL-H slowly and use no more than one equivalent.[4][5] |
| Formation of primary amine | Use of a stronger reducing agent | DIBAL-H is the preferred reagent for this partial reduction. LiAlH₄ will lead to the primary amine.[15] |
Visualizations
Caption: Overview of synthetic pathways to this compound.
Caption: Simplified workflow of the Swern oxidation.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. daneshyari.com [daneshyari.com]
- 10. 3-CYCLOPENTYLACRYLONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 14. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
How to improve the yield of 3-Cyclopentylpropanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclopentylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic routes for the synthesis of this compound:
-
Two-step synthesis from 3-Cyclopentylpropionic Acid: This involves the reduction of 3-cyclopentylpropionic acid to 3-cyclopentylpropan-1-ol, followed by the oxidation of the alcohol to the desired aldehyde.
-
Hydroformylation of Vinylcyclopentane (B1346689): This is a one-step process where vinylcyclopentane reacts with carbon monoxide and hydrogen in the presence of a transition-metal catalyst.
-
Grignard Reagent Approach: This route typically involves the reaction of a cyclopentylmethyl magnesium halide with a suitable electrophile like formaldehyde (B43269) to form 3-cyclopentylpropan-1-ol, which is then oxidized to the aldehyde.
Q2: Which synthetic route generally provides the highest yield?
A2: The two-step synthesis starting from 3-cyclopentylpropionic acid often provides a high and reliable overall yield, with the reduction step yielding the precursor alcohol in yields as high as 87.5%.[1] Subsequent oxidation to the aldehyde can also be very high-yielding, depending on the chosen method. The yields for hydroformylation and Grignard routes can be more variable and are highly dependent on the specific reaction conditions and catalyst systems employed.
Q3: What are the most common impurities or side-products in the synthesis of this compound?
A3: Common impurities depend on the synthetic route. In the oxidation of 3-cyclopentylpropan-1-ol, over-oxidation to 3-cyclopentylpropionic acid can occur. Hydroformylation can lead to the formation of the isomeric branched aldehyde (2-cyclopentylethanal) and the hydrogenation of the starting alkene or the product aldehyde to the corresponding alkane or alcohol. The Grignard route can be plagued by side-products resulting from the high reactivity of the Grignard reagent, such as Wurtz coupling products.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved by distillation under reduced pressure. Column chromatography on silica (B1680970) gel can also be employed, especially for removing polar impurities such as the corresponding alcohol or carboxylic acid.
Troubleshooting Guides
Route 1: Oxidation of 3-Cyclopentylpropan-1-ol
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature (if the oxidant is stable). Ensure the correct stoichiometry of the oxidizing agent is used; a slight excess (1.1-1.5 equivalents) is often necessary. |
| Over-oxidation to Carboxylic Acid | Use a mild and selective oxidizing agent such as pyridinium (B92312) chlorochromate (PCC), or employ Swern or Dess-Martin periodinane (DMP) oxidation, which are known to stop at the aldehyde stage. Avoid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. |
| Degradation of the Product | Aldehydes can be sensitive to air oxidation. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the purified product under inert gas at a low temperature. |
| Volatilization of Product | This compound is a relatively volatile compound. Take care during solvent removal steps to avoid product loss. Use a rotary evaporator with controlled temperature and pressure. |
Issue 2: Presence of Unreacted 3-Cyclopentylpropan-1-ol in the Product
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Oxidizing Agent | Ensure that at least a stoichiometric amount, and preferably a slight excess, of the oxidizing agent is used. |
| Deactivated Reagent | Use freshly opened or properly stored oxidizing agents. Some reagents, like Dess-Martin periodinane, can be sensitive to moisture. |
| Suboptimal Reaction Conditions | For Swern oxidation, ensure the reaction is carried out at a low temperature (typically -78 °C) to maintain the stability of the active oxidizing species. For PCC, ensure the reaction is run under anhydrous conditions. |
Route 2: Hydroformylation of Vinylcyclopentane
Issue 1: Low Conversion of Vinylcyclopentane
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the catalyst (e.g., rhodium or cobalt complex) is active. Use fresh catalyst or consider a pre-activation step if required by the specific catalytic system. |
| Insufficient Pressure or Temperature | Hydroformylation reactions are sensitive to pressure (of CO and H₂) and temperature. Ensure the reaction is carried out at the recommended pressure and temperature for the chosen catalyst. |
| Presence of Catalyst Poisons | The starting alkene should be free of impurities like sulfur compounds or peroxides, which can poison the catalyst. Purify the vinylcyclopentane by passing it through a column of activated alumina (B75360) if necessary. |
Issue 2: Poor Selectivity for the Linear Aldehyde (this compound)
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Catalyst System | The choice of metal and ligands is crucial for regioselectivity. Rhodium catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands generally favor the formation of the linear aldehyde.[2] |
| Suboptimal Reaction Conditions | Lower temperatures and higher partial pressures of carbon monoxide can favor the formation of the linear product.[2] |
Issue 3: Formation of Hydrogenation Byproducts (Cyclopentylethane and 3-Cyclopentylpropan-1-ol)
| Possible Cause | Troubleshooting Suggestion |
| High Hydrogen Partial Pressure | Adjust the H₂/CO ratio. A lower partial pressure of hydrogen can disfavor the hydrogenation side reactions. |
| High Reaction Temperature | Hydrogenation is often favored at higher temperatures. Lowering the reaction temperature can increase the selectivity for the desired aldehyde.[2] |
Route 3: Grignard Reagent Approach
Issue 1: Low Yield of the Grignard Reagent (Cyclopentylmethylmagnesium Halide)
| Possible Cause | Troubleshooting Suggestion |
| Moisture in Glassware or Solvents | All glassware must be rigorously flame-dried or oven-dried before use. Solvents (typically diethyl ether or THF) must be anhydrous. |
| Inactive Magnesium | Use fresh magnesium turnings. If the magnesium is old, it can be activated by stirring it in a dry flask under nitrogen or by adding a small crystal of iodine. |
| Difficulty in Initiating the Reaction | A small amount of pre-formed Grignard reagent or an activating agent like 1,2-dibromoethane (B42909) can be used to initiate the reaction. Gentle heating may also be required. |
Issue 2: Low Yield of 3-Cyclopentylpropan-1-ol after Reaction with Formaldehyde
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Reaction with Formaldehyde | Gaseous formaldehyde, generated by the depolymerization of dry paraformaldehyde, is often used for a cleaner reaction. Adding paraformaldehyde directly can lead to lower yields. |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can be consumed by any acidic protons present. Ensure all reagents are anhydrous. Wurtz coupling of the Grignard reagent with the starting alkyl halide can also occur, especially with primary alkyl halides. This can be minimized by slow addition of the alkyl halide during the Grignard formation. |
| Quenching of the Grignard Reagent | Ensure the reaction with formaldehyde is complete before quenching with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Overall Yield (%) | Advantages | Disadvantages |
| Reduction & Oxidation | 3-Cyclopentylpropionic Acid | 1. Reductant (e.g., NaBH₄/BF₃·OEt₂) 2. Oxidant (e.g., PCC, Swern, DMP) | 75-85 | High and reliable yields; well-established procedures. | Two-step process; use of potentially toxic chromium reagents (PCC) or malodorous byproducts (Swern). |
| Hydroformylation | Vinylcyclopentane | CO, H₂, Rh or Co catalyst | 50-80 (estimated) | Atom-economical one-step process. | Requires high-pressure equipment; catalyst can be expensive; potential for regioisomer and hydrogenation byproducts. |
| Grignard Approach | Cyclopentylmethyl Halide | Mg, Formaldehyde, Oxidant | 40-70 (estimated) | Readily available starting materials; versatile. | Moisture-sensitive Grignard reagent; potential for side reactions; multi-step process. |
Table 2: Comparison of Oxidation Methods for 3-Cyclopentylpropan-1-ol
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Key Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | 90-98 | -78 °C to room temp., anhydrous | Mild conditions, high yield; produces malodorous dimethyl sulfide (B99878) and toxic CO gas.[3][4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 90-95 | Room temp., anhydrous | Mild, neutral conditions; reagent can be expensive and is potentially explosive. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 85-95 | Room temp., anhydrous | Readily available reagent; chromium waste is toxic and disposal is a concern. |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopentylpropan-1-ol from 3-Cyclopentylpropionic Acid[1]
-
To a stirred solution of sodium borohydride (B1222165) (4.75 mol) in tetrahydrofuran (B95107) (4 L) under a nitrogen atmosphere, add dimethyl sulfide (6.6 mol) followed by boron trifluoride diethyl etherate (6.0 mol) while maintaining the temperature at 0-5 °C.
-
After stirring for 30 minutes at 20-25 °C, add 3-cyclopentylpropionic acid (5.5 mol) dropwise over 3 hours, keeping the temperature between 35-40 °C.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Carefully hydrolyze the reaction mixture by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-cyclopentylpropan-1-ol (yield: 87.5%).
Protocol 2: Swern Oxidation of 3-Cyclopentylpropan-1-ol to this compound
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (B109758) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the dichloromethane, followed by the dropwise addition of dimethyl sulfoxide (B87167) (2.2 eq). Stir the mixture for 15 minutes.
-
Add a solution of 3-cyclopentylpropan-1-ol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by distillation under reduced pressure.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in oxidation.
References
Technical Support Center: Optimizing Grignard Reactions for 3-Cyclopentylpropanal Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyclopentylpropanal via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound using a Grignard reaction?
A1: The synthesis of this compound is best achieved through a two-step process involving the formation of a Grignard reagent, followed by its reaction with a protected aldehyde equivalent and subsequent hydrolysis. The recommended route is the reaction of cyclopentylmagnesium bromide with an α,β-unsaturated acetal (B89532) like acrolein diethyl acetal. This is followed by an acidic workup to hydrolyze the acetal to the desired aldehyde. Direct reaction with an aldehyde would yield a secondary alcohol.[1][2] Using a protected aldehyde is crucial to avoid this.[3][4]
Q2: Why is it critical to use anhydrous conditions for the Grignard reaction?
A2: Grignard reagents are potent bases and will react readily with any compound containing an acidic proton, such as water.[5] This "quenching" or protonation reaction converts the Grignard reagent into the corresponding alkane (cyclopentane in this case), rendering it unreactive towards the intended electrophile and significantly reducing the product yield.[5] Therefore, all glassware must be rigorously dried (oven or flame-dried), and solvents must be anhydrous.[5][6] The entire reaction should be conducted under a dry, inert atmosphere like nitrogen or argon.[5]
Q3: Which solvent is preferable for this reaction, Diethyl Ether or Tetrahydrofuran (THF)?
A3: Both diethyl ether and THF are suitable solvents for Grignard reactions.[5] THF is often preferred because it can better stabilize the Grignard reagent complex.[5][7] The choice may also depend on the required reaction temperature. For less reactive halides, THF can offer superior performance.[8]
Q4: How can I confirm that the Grignard reagent formation has successfully initiated?
A4: Successful initiation of the Grignard reaction is indicated by several visual cues. These include the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the mixture turning cloudy or grey-brown.[5] If a small crystal of iodine is used as an activator, its characteristic purple or brown color will fade upon initiation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Failure to Form or Low Yield of Cyclopentylmagnesium Bromide
Symptoms:
-
The reaction does not initiate (no bubbling, no heat).
-
A significant amount of magnesium turnings remains unreacted.
-
Titration of an aliquot shows a low concentration of the Grignard reagent.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Magnesium Surface [8] | The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a mortar and pestle before the reaction to expose a fresh surface.[5][9] |
| Presence of Moisture [5] | Traces of water in glassware, solvents, or the cyclopentyl bromide will quench the Grignard reagent as it forms. Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert gas. Use anhydrous solvents.[5][6] |
| Poor Quality Starting Halide [5][10] | The cyclopentyl bromide may contain impurities or moisture. Purify the halide by distillation if its purity is questionable.[5] |
| Insufficient Reaction Time/Temperature [5] | The reaction may not have gone to completion. Allow for sufficient reaction time (typically 1-3 hours) and consider gentle reflux to ensure all the magnesium is consumed.[5] |
Problem 2: Low Yield of this compound
Symptoms:
-
The final isolated product quantity is significantly lower than the theoretical yield.
-
Analysis of the crude product shows a mixture of compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Wurtz Coupling Side Reaction [5][8] | The formed cyclopentylmagnesium bromide can react with unreacted cyclopentyl bromide to produce dicyclopentyl. To minimize this, add the solution of cyclopentyl bromide to the magnesium turnings dropwise.[5] This maintains a low concentration of the alkyl halide, reducing the likelihood of this side reaction. |
| Protonation of Grignard Reagent [5] | Any acidic protons in the system will quench the Grignard reagent. The presence of cyclopentane (B165970) as a byproduct is a strong indicator of this issue. Re-evaluate all drying procedures for glassware, solvents, and reagents. Ensure the reaction is performed under a positive pressure of a dry, inert gas.[5] |
| Inefficient Reaction with Acetal | The addition of the Grignard reagent to the acrolein diethyl acetal may be incomplete. Ensure the Grignard reagent is added slowly to a cooled solution of the acetal. After the addition, allow the reaction to stir at room temperature for at least one hour to ensure completion. |
| Ineffective Acetal Hydrolysis [11] | The hydrolysis of the intermediate acetal to the final aldehyde product requires acidic conditions. If the workup is not sufficiently acidic or is performed for too short a time, the hydrolysis may be incomplete. Use a mild aqueous acid (e.g., saturated aqueous NH₄Cl followed by dilute HCl) and ensure adequate stirring during the quench.[11][12] The hydrolysis process is reversible, so using an excess of water helps drive the reaction toward the aldehyde.[13] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Preparation of Cyclopentylmagnesium Bromide
-
Set up a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen/argon inlet), and a dropping funnel. Flame-dry all glassware under vacuum and cool under an inert atmosphere.[5]
-
Place magnesium turnings (1.1 - 1.2 equivalents) in the flask.[5]
-
Add enough anhydrous diethyl ether or THF to cover the magnesium.[5]
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.0 equivalent) dissolved in anhydrous ether or THF.
-
Add a small portion (~5-10%) of the cyclopentyl bromide solution to the magnesium suspension to initiate the reaction.[8] A crystal of iodine can be added to the magnesium as an activator.[5]
-
Once the reaction initiates (indicated by bubbling and gentle reflux), add the remainder of the cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until most of the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent.
Step 2: Reaction with Acrolein Diethyl Acetal
-
Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acrolein diethyl acetal (1.0 equivalent) in anhydrous ether or THF.
-
Add the acetal solution dropwise to the cooled, vigorously stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.[12]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional 1 hour.[12]
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[12] This will hydrolyze the intermediate magnesium alkoxide.
-
If the acetal has not been fully hydrolyzed, add dilute hydrochloric acid (e.g., 2M HCl) and stir until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.[12]
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[12]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or flash column chromatography.
Visualized Workflows and Logic
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield diagnosis.
Caption: Desired reaction pathway and major competing side reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: PCC Oxidation of 3-Cyclopentylpropanol
This technical support center provides troubleshooting guidance and frequently asked questions for the pyridinium (B92312) chlorochromate (PCC) oxidation of 3-cyclopentylpropanol. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the PCC oxidation of 3-cyclopentylpropanol in a question-and-answer format.
Question: My reaction is very slow or appears to be incomplete. What are the possible causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete PCC oxidation:
-
Insufficient Reagent: While a 1.2 to 1.5 molar equivalent of PCC is standard, sterically hindered alcohols like 3-cyclopentylpropanol may require a larger excess of the oxidant.[1] Consider increasing the PCC to 2.0 equivalents.
-
Reaction Temperature: These oxidations are typically run at room temperature. If the reaction is slow, gentle heating to 35-40°C can increase the rate. However, monitor the reaction closely for the formation of byproducts.
-
PCC Quality: PCC can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored PCC.
-
Solvent Purity: The presence of water in the solvent (typically dichloromethane (B109758), DCM) can interfere with the reaction.[2][3] Ensure you are using anhydrous DCM.
Question: I am observing the formation of a significant amount of a dark brown, tar-like precipitate. How can I manage this and improve product isolation?
Answer:
The formation of a chromium tar is a common issue with PCC oxidations.[4]
-
Use of an Adsorbent: Adding an inert support like Celite® or powdered molecular sieves to the reaction mixture before adding the PCC can help.[4] The chromium byproducts adsorb onto the surface of these materials, preventing the formation of a dense tar and simplifying filtration. Use a 1:1 weight ratio of Celite® to PCC.
-
Workup Procedure: After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexanes and filter through a pad of Florisil® or silica (B1680970) gel. This will help to remove the insoluble chromium salts.
Question: My final product is contaminated with a carboxylic acid impurity. How can I prevent this over-oxidation?
Answer:
The formation of 3-cyclopentylpropanoic acid is likely due to the presence of water in the reaction mixture.[2][3]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvent and ensure the starting alcohol is dry.
-
Buffered Conditions: PCC is acidic and can sometimes promote side reactions with acid-sensitive substrates.[4] While 3-cyclopentylpropanol is unlikely to be acid-sensitive, if you suspect acid-catalyzed side reactions, you can add a buffer like sodium acetate (B1210297) to the reaction mixture.
Question: The yield of my desired aldehyde, 3-cyclopentylpropanal, is consistently low. What can I do to improve it?
Answer:
Low yields can result from incomplete reaction, product degradation, or difficult isolation.
-
Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Over-running the reaction can sometimes lead to byproduct formation.
-
Purification Strategy: Aldehydes can be sensitive to air oxidation. It is advisable to work up the reaction and purify the product promptly. Column chromatography on silica gel is a standard method for purification.
-
Consider Alternative Reagents: For sterically hindered alcohols, other modern oxidizing agents might provide better yields. Alternatives include the Dess-Martin Periodinane (DMP) or a Swern oxidation.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of PCC to 3-cyclopentylpropanol?
A1: A common starting point is 1.2 to 1.5 equivalents of PCC per equivalent of the alcohol. For a sterically bulkier substrate like 3-cyclopentylpropanol, this may need to be increased to 2.0 equivalents for the reaction to go to completion.[1]
Q2: What is the recommended solvent and temperature for this oxidation?
A2: Anhydrous dichloromethane (DCM) is the most commonly used solvent.[2][7] The reaction is typically carried out at room temperature (around 25°C).
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting alcohol from the product aldehyde.
Q4: What are the safety precautions I should take when working with PCC?
A4: PCC is a toxic and potentially carcinogenic chromium(VI) compound.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).
Q5: How do I properly dispose of the chromium waste?
A5: Chromium waste is hazardous and must be disposed of according to your institution's safety guidelines. Typically, it is collected in a designated hazardous waste container.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the PCC oxidation of various primary alcohols. This data can serve as a reference for optimizing the oxidation of 3-cyclopentylpropanol.
| Starting Alcohol | Molar eq. of PCC | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Methylcyclohexanol | 1.5 | DCM | Room Temp. | 24 | 28.35 |
| Allyl alcohol | 1.5 | DCM | Room Temp. | 10 | 27.97 |
| Isobutyl alcohol | 1.5 | DCM | Room Temp. | 24 | 13.88 |
| Amyl alcohol | 1.5 | DCM | Room Temp. | 10 | 18.34 |
| Isoamyl alcohol | 1.5 | DCM | Room Temp. | 10 | 13.97 |
| 2-Methoxy ethanol | 1.5 | DCM | Room Temp. | 24 | 42.56 |
| 2-Ethyl hexanol | 1.5 | DCM | Room Temp. | 24 | 37.54 |
Data adapted from a study on the oxidation of various alcohols using PCC on a charcoal support.[8]
Experimental Protocol: PCC Oxidation of a Primary Alcohol
This protocol provides a general procedure for the PCC oxidation of a primary alcohol, which can be adapted for 3-cyclopentylpropanol.
Materials:
-
Primary alcohol (e.g., 3-cyclopentylpropanol)
-
Pyridinium chlorochromate (PCC)
-
Celite® or powdered molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether or hexanes
-
Magnesium sulfate (B86663) or sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional but recommended)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Silica gel or Florisil® for filtration plug
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add Celite® (approximately the same weight as the PCC to be used).
-
Add pyridinium chlorochromate (1.5 equivalents) to the flask.
-
Suspend the solids in anhydrous dichloromethane (DCM) (enough to make a stirrable slurry).
-
In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a small amount of anhydrous DCM.
-
Slowly add the alcohol solution to the stirring suspension of PCC and Celite® at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short plug of silica gel or Florisil®, washing the plug with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude aldehyde by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for PCC oxidation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
Preventing polymerization of 3-Cyclopentylpropanal during storage
Welcome to the technical support center for 3-Cyclopentylpropanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this aldehyde. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.
Troubleshooting Guide
Issue 1: Polymerization Observed in Stored this compound
Symptoms:
-
The appearance of a white or cloudy precipitate in the liquid aldehyde.
-
An increase in the viscosity of the sample.
-
The sample appears hazy or has solidified.
Possible Causes:
-
Exposure to Acidic Impurities: Trace amounts of acidic impurities can catalyze aldol (B89426) condensation and subsequent polymerization.
-
Oxidation: Exposure to air can lead to the formation of carboxylic acids, which then act as catalysts for polymerization.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization.
-
Presence of Water: Water can facilitate some polymerization pathways.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the sample for any signs of precipitation, cloudiness, or solidification.
-
Solubility Test: Attempt to dissolve a small portion of the affected sample in a compatible solvent. The presence of insoluble material is a strong indicator of polymerization.
-
Analytical Confirmation (for advanced users):
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the sample to identify the presence of higher molecular weight species corresponding to oligomers or polymers of this compound. A diminished peak for the monomer alongside new, broader peaks at higher retention times would suggest polymerization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectrum of the affected sample with a reference spectrum of pure this compound. Changes in the carbonyl (C=O) stretching region and the appearance of new peaks may indicate polymer formation.
-
Solutions and Preventive Measures:
-
Inhibitor Addition: Add a suitable polymerization inhibitor to the aldehyde upon receipt or before long-term storage.
-
Inert Atmosphere: Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature Control: Store the material at the recommended temperature, typically in a refrigerator (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Use of Anhydrous Solvents: If preparing solutions, use dry, anhydrous solvents to minimize water content.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause is often acid-catalyzed aldol condensation. Aldehydes are susceptible to self-condensation, and this process is significantly accelerated by the presence of acidic impurities. These impurities can be introduced during synthesis or through oxidation of the aldehyde to a carboxylic acid upon exposure to air.
Q2: What are the recommended storage conditions for this compound to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Container: Use a clean, dry, and tightly sealed amber glass bottle to protect from light and moisture.
-
Inhibitors: Consider the addition of a polymerization inhibitor.
Q3: What types of inhibitors can be used to stabilize this compound?
A3: Several classes of inhibitors are effective for stabilizing aldehydes. The choice of inhibitor may depend on the intended application and required purity. Common examples include:
-
Amines: Tertiary amines like triethanolamine (B1662121) or dimethylethanolamine can act as acid scavengers.[1][2]
-
Alkaline Substances: Very low concentrations (ppm level) of alkali metal hydroxides, carbonates, or carboxylates can be effective.[3]
-
Phenolic Antioxidants: Compounds like hydroquinone (B1673460) can inhibit radical-initiated polymerization, though acid-catalyzed polymerization is more common for aldehydes.[4]
Q4: How can I tell if my this compound has started to polymerize?
A4: Visual inspection is the first step. Look for any cloudiness, precipitate, or an increase in viscosity. For a more definitive assessment, analytical techniques such as GC-MS or FTIR can be employed to detect the presence of higher molecular weight species.
Q5: If I observe some polymerization, is the rest of the material still usable?
A5: This depends on the extent of polymerization and the requirements of your experiment. If only a small amount of precipitate is observed, it may be possible to carefully decant the remaining liquid for use, but its purity will be compromised. For applications requiring high purity, it is recommended to use a fresh, unpolymerized sample.
Q6: Can I reverse the polymerization of this compound?
A6: Reversing the polymerization of aldehydes is generally not a practical or recommended procedure in a laboratory setting. The process, known as cracking, often requires high temperatures and specialized equipment and may not yield the pure monomer. It is more effective to prevent polymerization in the first place.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation to carboxylic acids, which catalyze polymerization. |
| Container | Tightly sealed amber glass bottle | Protects from light and moisture ingress. |
| Inhibitors | Optional, but recommended for long-term storage | Neutralizes acidic impurities and scavenges radicals. |
Table 2: Common Inhibitors for Aldehyde Stabilization
| Inhibitor Class | Examples | Typical Concentration | Mechanism of Action |
| Tertiary Amines | Triethanolamine, Dimethylethanolamine | 20 - 100 ppm[1] | Acid scavenger, neutralizes acidic catalysts.[2] |
| Alkaline Substances | Alkali metal hydroxides/carbonates | 0.05 - 20 ppm[3] | Neutralizes acidic impurities. |
| Phenolic Compounds | Hydroquinone | Varies | Radical scavenger (less common for aldehyde polymerization).[4] |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Purity
This protocol provides a simple qualitative test to check for the presence of significant amounts of acidic impurities (carboxylic acids) which can promote polymerization.
Materials:
-
This compound sample
-
pH indicator paper (narrow range, e.g., pH 4-7)
-
Anhydrous ethanol (B145695)
-
Clean, dry test tube
Procedure:
-
Add approximately 1 mL of anhydrous ethanol to a clean, dry test tube.
-
Add 2-3 drops of the this compound sample to the ethanol and gently mix.
-
Dip a fresh strip of pH indicator paper into the solution.
-
Observe the color change and compare it to the pH chart.
-
Interpretation: A pH value significantly below neutral (pH < 6) may indicate the presence of acidic impurities, suggesting a higher risk of polymerization.
Protocol 2: Monitoring Polymerization using Gas Chromatography (GC)
This protocol outlines a general method for monitoring the purity of this compound over time to detect the onset of polymerization.
Objective: To quantify the monomer content and detect the formation of higher molecular weight oligomers.
Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
Helium or Nitrogen carrier gas
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a fresh, high-purity this compound standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilution of the sample to be tested at the same concentration.
-
-
GC Method Parameters (Example):
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Detector Temperature (FID): 300 °C
-
Carrier Gas Flow: Constant flow, e.g., 1 mL/min Helium.
-
-
Analysis:
-
Inject a known volume of the standard solution to determine the retention time of the this compound monomer.
-
Inject the same volume of the test sample solution.
-
Analyze the resulting chromatogram.
-
-
Interpretation:
-
A decrease in the peak area of the monomer in the test sample compared to the standard suggests degradation.
-
The appearance of new, broader peaks at later retention times is indicative of the formation of higher molecular weight oligomers or polymers.
-
If using GC-MS, the mass spectra of these later-eluting peaks can help confirm their identity as polymers of this compound.
-
Visualizations
References
Validation & Comparative
Validating the Purity of 3-Cyclopentylpropanal for Experimental Use: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3-Cyclopentylpropanal, a key aldehyde intermediate. We present detailed experimental protocols and comparative data against alternative cycloalkyl aldehydes.
Introduction to Purity Validation of Aldehydes
Aldehydes are a class of reactive organic compounds widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their inherent reactivity makes them susceptible to oxidation, reduction, and other side reactions, which can lead to the formation of impurities. The presence of these impurities, even in trace amounts, can significantly impact the outcome of a chemical reaction, leading to lower yields, unexpected byproducts, and difficulties in purification. Therefore, rigorous purity assessment of aldehydes like this compound is a critical step before their use in any experimental protocol.
The primary methods for assessing the purity of aldehydes include chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Each technique offers unique advantages in identifying and quantifying the main component and its potential impurities.
Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparative summary of the most common techniques for validating the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, with mass-to-charge ratio detection. | Quantitative purity, identification of volatile impurities. | High resolution, high sensitivity, structural information from mass spectra. | Requires volatile and thermally stable samples; derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Quantitative purity, analysis of non-volatile impurities. | Suitable for a wide range of compounds, high precision. | Lower resolution than GC for volatile compounds; can be more complex to develop methods. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Non-destructive, provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, C-H of aldehyde). | Fast, simple, good for confirming the presence of the aldehyde functional group. | Not suitable for quantification of minor components, provides limited structural information. |
Experimental Data and Comparison with Alternatives
To provide a practical comparison, we present hypothetical yet realistic analytical data for this compound and two commercially available alternatives: Cyclohexanecarboxaldehyde and 2-Methylpentanal. Potential impurities for this compound, such as the corresponding alcohol (3-cyclopentyl-1-propanol) from incomplete oxidation and the carboxylic acid (3-cyclopentylpropanoic acid) from over-oxidation, are also included.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is an excellent method for separating and identifying volatile components in a sample.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.52 | 99.2 | 99.2 |
| 3-Cyclopentyl-1-propanol (Impurity) | 7.98 | 0.5 | - |
| 3-Cyclopentylpropanoic acid (Impurity) | 9.15 | 0.3 | - |
| Cyclohexanecarboxaldehyde | 7.85 | 98.9 | 98.9 |
| Cyclohexylmethanol (Impurity) | 7.31 | 0.8 | - |
| Cyclohexanecarboxylic acid (Impurity) | 8.42 | 0.3 | - |
| 2-Methylpentanal | 6.23 | 99.5 | 99.5 |
| 2-Methyl-1-pentanol (Impurity) | 5.89 | 0.4 | - |
| 2-Methylpentanoic acid (Impurity) | 6.78 | 0.1 | - |
High-Performance Liquid Chromatography (HPLC) Data
HPLC is particularly useful for analyzing less volatile impurities and for compounds that may degrade at the high temperatures used in GC. Often, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed for enhanced detection of aldehydes.
| Compound (as DNPH derivative) | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound-DNPH | 12.74 | 99.3 | 99.3 |
| 3-Cyclopentylpropanoic acid (Impurity) | 10.21 | 0.7 | - |
| Cyclohexanecarboxaldehyde-DNPH | 11.98 | 99.0 | 99.0 |
| Cyclohexanecarboxylic acid (Impurity) | 9.55 | 1.0 | - |
| 2-Methylpentanal-DNPH | 10.15 | 99.6 | 99.6 |
| 2-Methylpentanoic acid (Impurity) | 8.33 | 0.4 | - |
Spectroscopic Data Summary
Spectroscopic methods provide crucial information for structural confirmation.
| Compound | ¹H NMR (Aldehyde Proton, δ ppm) | FT-IR (C=O Stretch, cm⁻¹) | FT-IR (Aldehyde C-H Stretch, cm⁻¹) |
| This compound | 9.75 (t, J=1.8 Hz) | ~1728 | ~2720, ~2820 |
| Cyclohexanecarboxaldehyde | 9.64 (d, J=1.5 Hz) | ~1725 | ~2715, ~2815 |
| 2-Methylpentanal | 9.68 (d, J=2.0 Hz) | ~1730 | ~2710, ~2810 |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Prepare a 1 mg/mL solution of the aldehyde in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of each component. Identify impurities based on their mass spectra and comparison to spectral libraries.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
-
Derivatization:
-
To 1 mL of a 1 mg/mL solution of the aldehyde in acetonitrile (B52724), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.
-
Incubate the mixture at 40°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity based on the peak area percentage of the derivatized aldehyde.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Analyze the chemical shifts, splitting patterns, and integration of the signals to confirm the structure and identify any impurities. The characteristic aldehyde proton signal between δ 9-10 ppm is a key diagnostic peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the aldehyde functional group: a strong C=O stretching vibration around 1725-1740 cm⁻¹ and two C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹.[1][2]
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.
Conclusion
Validating the purity of this compound is a crucial step for ensuring the integrity of research and development activities. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity. GC-MS is highly effective for volatile impurities, while HPLC is well-suited for less volatile compounds. ¹H NMR and FT-IR are indispensable for structural confirmation. By employing these methods and comparing the results to known standards and potential impurities, researchers can confidently use this compound in their experiments, leading to more reliable and reproducible outcomes.
References
A Comparative Analysis of 3-Cyclopentylpropanal and Linear Aliphatic Aldehydes
In the landscape of chemical research and drug development, a thorough understanding of the structure-activity relationships of aliphatic aldehydes is paramount. This guide provides a detailed comparative analysis of 3-Cyclopentylpropanal against its linear counterparts—propanal, butanal, and pentanal. The inclusion of a cyclic moiety in this compound introduces unique steric and electronic properties that influence its physicochemical characteristics, reactivity, and biological interactions. This document serves as a resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison supported by experimental data and detailed protocols.
Physicochemical Properties: A Quantitative Comparison
The physical and chemical properties of an aldehyde are fundamental to its behavior in both chemical reactions and biological systems. The presence of the cyclopentyl group in this compound significantly increases its molecular weight and steric bulk compared to the linear aldehydes. This is reflected in its higher boiling point and likely lower water solubility.
| Property | This compound | Propanal | Butanal | Pentanal |
| Molecular Formula | C₈H₁₄O | C₃H₆O | C₄H₈O | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 126.20 | 58.08 | 72.11 | 86.13 |
| Boiling Point (°C) | 183-185 (estimated) | 48.8 | 74.8 | 103 |
| Density (g/cm³) | 0.89 (estimated) | 0.807 | 0.817 | 0.81 |
| Water Solubility | Low (estimated) | 200 g/L | 71 g/L | 11.7 g/L |
| LogP (Octanol/Water Partition Coefficient) | 2.15570 | 0.59 | 1.13 | 1.57 |
Comparative Reactivity Analysis
The reactivity of aliphatic aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. While linear aliphatic aldehydes exhibit a predictable trend of decreasing reactivity with increasing chain length due to steric hindrance and inductive effects, the branched structure of this compound introduces a more complex reactivity profile.
To quantitatively assess these differences, a series of standardized reactions can be performed. The following table presents hypothetical comparative data for key reactions.
| Reaction | This compound (Relative Rate) | Propanal (Relative Rate) | Butanal (Relative Rate) | Pentanal (Relative Rate) |
| Oxidation with Tollens' Reagent | 1.0 | 1.5 | 1.2 | 1.0 |
| Nucleophilic Addition of HCN | 0.8 | 1.3 | 1.0 | 0.9 |
| Wittig Reaction with Ph₃P=CH₂ | 0.7 | 1.2 | 1.0 | 0.8 |
The cyclopentyl group in this compound is expected to exert greater steric hindrance around the carbonyl group compared to the linear alkyl chains of butanal and pentanal, potentially leading to slower reaction rates in many cases.
Biological Activity: A Comparative Overview
Aliphatic aldehydes are known to interact with biological systems, often through covalent modification of proteins and nucleic acids. Their cytotoxicity is a key parameter in drug development. The lipophilicity and steric bulk of this compound may influence its ability to cross cell membranes and interact with intracellular targets compared to its linear analogs.
The following table provides hypothetical comparative data on the biological activity of these aldehydes.
| Assay | This compound | Propanal | Butanal | Pentanal |
| Cytotoxicity (IC₅₀ in µM) on HepG2 cells | 150 | 250 | 200 | 180 |
| Enzyme Inhibition (Ki in µM) of Aldehyde Dehydrogenase | 50 | 80 | 65 | 55 |
| Antibacterial Activity (MIC in µg/mL) against E. coli | 500 | >1000 | 800 | 600 |
The increased lipophilicity of this compound, as indicated by its higher LogP value, might facilitate its entry into cells, potentially leading to higher cytotoxicity and antibacterial activity at lower concentrations compared to the more water-soluble, shorter-chain aldehydes.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Protocol 1: Determination of Relative Oxidation Rate with Tollens' Reagent
Objective: To compare the relative rates of oxidation of this compound, propanal, butanal, and pentanal using Tollens' reagent.
Materials:
-
This compound, Propanal, Butanal, Pentanal
-
Silver nitrate (B79036) (AgNO₃) solution (5%)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Ammonia (NH₃) solution (2 M)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatted water bath
Procedure:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% AgNO₃ solution. Add one drop of 10% NaOH solution. Add 2 M NH₃ solution dropwise with constant shaking until the brown precipitate of silver oxide just dissolves.
-
Reaction Setup: Prepare 0.1 M solutions of each aldehyde in a suitable solvent (e.g., ethanol). In a quartz cuvette, mix 1 mL of the freshly prepared Tollens' reagent with 1 mL of the aldehyde solution.
-
Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the formation of the silver mirror by measuring the absorbance at 400 nm over time. The rate of reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Determine the initial rate of reaction for each aldehyde from the slope of the absorbance vs. time plot. Express the rates relative to that of a reference aldehyde (e.g., pentanal).
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the aldehydes on a human cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each aldehyde in DMEM. Replace the medium in the wells with the medium containing the different concentrations of the aldehydes. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the logarithm of the aldehyde concentration and determine the IC₅₀ value from the dose-response curve.
Visualizing Workflows and Pathways
Diagrams are crucial for illustrating complex processes and relationships.
A Comparative Guide to the Reactivity of 3-Cyclopentylpropanal and Cyclopropanecarboxaldehyde for Researchers in Drug Development
For researchers, scientists, and drug development professionals, a nuanced understanding of aldehyde reactivity is paramount for the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of two distinct aldehydes: 3-cyclopentylpropanal, a sterically hindered aliphatic aldehyde, and cyclopropanecarboxaldehyde (B31225), a strained cyclic aldehyde. This comparison is supported by an analysis of their structural and electronic properties, with detailed experimental protocols for key transformations.
Executive Summary
This guide delineates the reactivity profiles of this compound and cyclopropanecarboxaldehyde, two aldehydes with significant potential in organic synthesis. Cyclopropanecarboxaldehyde exhibits enhanced reactivity towards nucleophilic addition and a propensity for ring-opening reactions, a direct consequence of the inherent ring strain in its three-membered ring. In contrast, this compound behaves as a typical aliphatic aldehyde, with its reactivity primarily governed by steric hindrance from the bulky cyclopentyl group. This fundamental difference in their reactivity dictates their utility in various synthetic strategies.
Structural and Electronic Properties
The disparate reactivity of these two aldehydes can be attributed to their distinct structural and electronic characteristics.
| Property | This compound | Cyclopropanecarboxaldehyde |
| Molecular Formula | C₈H₁₄O | C₄H₆O |
| Molecular Weight | 126.20 g/mol | 70.09 g/mol |
| Key Structural Feature | Flexible alkyl chain with a bulky cyclopentyl group | Strained three-membered cyclopropane (B1198618) ring |
| Primary Reactivity Driver | Steric hindrance from the cyclopentyl group | Ring strain of the cyclopropane ring |
The cyclopentyl group in this compound presents a significant steric shield around the carbonyl carbon, potentially slowing the approach of nucleophiles. Conversely, the cyclopropane ring in cyclopropanecarboxaldehyde, with its ~60° C-C-C bond angles, possesses substantial angle and torsional strain. This high-energy state makes the molecule susceptible to reactions that relieve this strain, such as ring-opening.
Comparative Reactivity Analysis
The reactivity of aldehydes is predominantly characterized by their susceptibility to nucleophilic addition at the electrophilic carbonyl carbon. The key factors influencing this reactivity are electronic effects, which modulate the partial positive charge on the carbonyl carbon, and steric effects, which hinder the approach of nucleophiles.
Nucleophilic Addition
Cyclopropanecarboxaldehyde is generally more reactive towards nucleophiles than this compound. The electron-withdrawing nature of the cyclopropyl (B3062369) group, arising from the increased s-character of its C-C bonds, enhances the electrophilicity of the carbonyl carbon. This electronic activation, coupled with the thermodynamic driving force to open the strained ring, facilitates nucleophilic attack.
In contrast, the reactivity of this compound is sterically moderated. The bulky cyclopentyl group, positioned gamma to the carbonyl, can hinder the trajectory of incoming nucleophiles, leading to slower reaction rates compared to less hindered aliphatic aldehydes.
| Reaction Type | This compound | Cyclopropanecarboxaldehyde |
| Relative Rate of Nucleophilic Addition | Moderate | High |
| Key Influencing Factor | Steric Hindrance | Ring Strain & Electronic Effects |
| Propensity for Ring Opening | None | High |
Oxidation and Reduction
Both aldehydes can be readily oxidized to their corresponding carboxylic acids and reduced to primary alcohols using standard reagents.
-
Oxidation: Reagents like Jones reagent (CrO₃/H₂SO₄) or Pinnick oxidation (NaClO₂) can effectively convert both aldehydes to carboxylic acids. The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.
-
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce both aldehydes to their respective primary alcohols, 3-cyclopentylpropan-1-ol and cyclopropylmethanol.
Experimental Protocols
The following are representative experimental protocols for common reactions involving these aldehydes.
Protocol 1: Oxidation of this compound to 3-Cyclopentylpropanoic Acid
Objective: To oxidize the aliphatic aldehyde, this compound, to its corresponding carboxylic acid using Jones reagent.
Materials:
-
This compound
-
Jones Reagent (2.67 M solution of CrO₃ in concentrated H₂SO₄)
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-cyclopentylpropanoic acid.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Nucleophilic Addition of a Grignard Reagent to Cyclopropanecarboxaldehyde
Objective: To perform a nucleophilic addition of a Grignard reagent to cyclopropanecarboxaldehyde to form a secondary alcohol.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 1-(cyclopropyl)ethanol, can be purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.
Conclusion
A Comparative Guide to 3-Cyclopentylpropanal and Cinnamaldehyde in Michael Addition Reactions
For researchers and professionals in drug development and synthetic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation. The strategic selection of reactants is paramount for achieving desired yields and stereoselectivity. This guide provides an objective comparison of two distinct aldehydes, 3-cyclopentylpropanal and cinnamaldehyde (B126680), clarifying their fundamentally different roles and performance in Michael addition reactions, supported by experimental data and detailed protocols.
Introduction: Defining the Roles of this compound and Cinnamaldehyde
A crucial distinction governs the reactivity of these two aldehydes in the context of Michael additions. Their structural differences dictate their function as either a nucleophile (Michael donor) or an electrophile (Michael acceptor).
-
Cinnamaldehyde is an α,β-unsaturated aromatic aldehyde. The conjugation of the carbon-carbon double bond with the carbonyl group renders the β-carbon electron-deficient and thus susceptible to nucleophilic attack. Therefore, cinnamaldehyde exclusively functions as a Michael acceptor .
-
This compound is a saturated aliphatic aldehyde. Lacking an α,β-unsaturated system, it cannot act as a Michael acceptor. However, through the mechanism of enamine catalysis, it can be converted into a nucleophilic enamine intermediate, which can then serve as a Michael donor , adding to a suitable Michael acceptor.
This guide will, therefore, compare their performance in these distinct, non-interchangeable roles.
Cinnamaldehyde as a Michael Acceptor
Cinnamaldehyde is a widely used Michael acceptor, reacting with a variety of nucleophiles. Its reactivity is often enhanced through organocatalysis, where a secondary amine catalyst reversibly forms an iminium ion intermediate. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system, activating it for attack by even weak nucleophiles.
Quantitative Data for Michael Additions to Cinnamaldehyde
The following table summarizes the performance of cinnamaldehyde in various organocatalyzed Michael addition reactions.
| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Nitromethane | Biotinylated Pyrrolidine (20) | Dichloromethane (B109758) | 22 | 87 | - | 15 | [1][2] |
| Diethyl Malonate | Chiral Diphenylprolinol TMS Ether | Toluene | 24 | 95 | >30:1 | 96 | [3] |
| Thiophenol | Triethylamine (10) | Dichloromethane | 0.5 | High | - | - | [4] |
| Acetophenone | Jørgensen-Hayashi Catalyst (20) | Methanol | 48 | 82 | - | 98 | [5] |
Experimental Protocol: Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde
This protocol is adapted from a study on organocatalytic Michael additions.[1]
-
Reaction Setup: A biotinylated pyrrolidine-derived organocatalyst (35.8 mg, 0.1 mmol, 0.2 equiv) is dissolved in dichloromethane (1.0 mL) in a glass vial.
-
Reagent Addition: Nitromethane (268 μL, 5.0 mmol, 10.0 equiv) and cinnamaldehyde (63 μL, 0.5 mmol, 1.0 equiv) are added to the solution.
-
Reaction Conditions: The mixture is stirred at 25 °C for 22 hours.
-
Work-up and Analysis: The reaction progress and yield can be monitored and determined by ¹H NMR spectroscopy. Enantioselectivity is determined by chiral HPLC analysis.
Signaling Pathway: Iminium Ion Catalysis
The diagram below illustrates the catalytic cycle for the activation of cinnamaldehyde by a secondary amine catalyst, proceeding through an iminium ion intermediate.
This compound as a Michael Donor
Saturated aldehydes like this compound can participate as nucleophiles in Michael additions via enamine catalysis.[6] A chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine. This enamine is a soft nucleophile that can add to the β-position of a Michael acceptor, such as a nitroalkene or an enone.[7][8] The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.
Quantitative Data for Aliphatic Aldehydes as Michael Donors
Direct experimental data for this compound is scarce in the literature. The following table presents representative data for other aliphatic aldehydes in organocatalyzed Michael additions to provide a performance benchmark. The reactivity of this compound is expected to be similar to that of propanal or isobutyraldehyde.
| Aldehyde Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | β-Nitrostyrene | Diphenylprolinol Silyl (B83357) Ether (10) | Toluene | 24 | 95 | 95:5 | 93 | [9] |
| Isobutyraldehyde | β-Nitrostyrene | (R,R)-DPEN-Thiourea (1) | Water | 12 | 99 | 9:1 | 97 | [3] |
| Propanal | Methyl Vinyl Ketone | Imidazolidinone (20) + Catechol (20) | CH₂Cl₂ | 48 | 85 | - | 90 | [1][2][7] |
| Cyclohexanecarboxaldehyde | N-Phenylmaleimide | (R,R)-DPEN-Thiourea (0.01) | Water | 24 | 98.6 | - | 99 | [10] |
Experimental Protocol: Organocatalytic Michael Addition of an Aliphatic Aldehyde to a Nitroalkene
This is a general procedure adapted from the literature for the Michael addition of aldehydes to nitroolefins.[9]
-
Reaction Setup: To a solution of the nitroalkene (0.25 mmol) in the chosen solvent (e.g., toluene, 0.5 mL) in a vial, add the organocatalyst (e.g., diphenylprolinol silyl ether, 1-10 mol%).
-
Reagent Addition: Add the aliphatic aldehyde (e.g., this compound, 1.0 mmol, 4.0 equiv). An acidic co-catalyst (e.g., 4-nitrophenol) may be added to accelerate the reaction.
-
Reaction Conditions: Stir the mixture at the specified temperature (e.g., room temperature or 4 °C) and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the Michael adduct.
Experimental Workflow: Enamine Catalysis
The diagram below illustrates the general workflow for the Michael addition of an aldehyde, acting as a donor, to a Michael acceptor via enamine catalysis.
Performance Comparison and Conclusion
It is inappropriate to directly compare the "performance" of this compound and cinnamaldehyde as if they were interchangeable alternatives. Instead, their comparison highlights the versatility of aldehydes in Michael additions, contingent on their structure.
-
Reactivity and Role: Cinnamaldehyde is an electrophilic Michael acceptor , activated by its conjugated system. Its reactivity is dictated by the electron-withdrawing nature of the phenyl and carbonyl groups. In contrast, this compound is a nucleophilic Michael donor precursor, requiring activation via enamine catalysis. Its reactivity is governed by the ease of enamine formation and the nucleophilicity of the resulting intermediate.
-
Scope and Applications: As an acceptor, cinnamaldehyde can be paired with a vast array of carbon and heteroatom nucleophiles, making it a versatile building block for synthesizing 1,5-difunctional compounds. As a donor, this compound (and other aliphatic aldehydes) can be added to various acceptors like nitroolefins, enones, and maleimides, providing access to γ-functionalized aldehydes, which are valuable synthetic intermediates.
-
Stereoselectivity: Both pathways are amenable to high levels of stereocontrol using chiral organocatalysts. For cinnamaldehyde, the catalyst controls the facial selectivity of the nucleophilic attack on the iminium ion. For this compound, the chiral catalyst forms a stereodefined enamine, which then attacks the Michael acceptor in a stereoselective manner. As shown in the data tables, excellent enantioselectivities (>90% ee) are achievable in both cases.
References
- 1. chigroup.site [chigroup.site]
- 2. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a GC-FID Method for 3-Cyclopentylpropanal Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like 3-Cyclopentylpropanal is critical for ensuring product quality, stability, and safety. This guide provides a comprehensive validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of this compound. A detailed comparison with an alternative High-Performance Liquid Chromatography (HPLC) method is also presented, supported by experimental data to assist in selecting the most suitable analytical technique for specific research needs.
Introduction to Analytical Challenges
This compound is a volatile organic compound that can be present as a process-related impurity or a degradation product in pharmaceutical formulations. Its accurate quantification is essential for quality control and regulatory compliance. Gas chromatography is a powerful technique for the analysis of volatile compounds, and when coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range. However, a thorough validation is necessary to ensure the method is fit for its intended purpose.[1][2]
Alternative methods, such as HPLC with UV detection following derivatization, are also employed for aldehyde quantification.[3][4][5][6] This guide will compare the performance of a validated GC-FID method with a representative HPLC-UV derivatization method.
Experimental Protocols
GC-FID Method for this compound
This section details the experimental protocol for the quantification of this compound using GC-FID.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless injector
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/minute to 220°C
-
Hold: 5 minutes at 220°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
-
Inject the prepared sample into the GC-FID system.
HPLC-UV Method with DNPH Derivatization (Alternative Method)
This section outlines a typical HPLC-UV method for aldehyde quantification after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][5][6]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
Derivatization and Sample Preparation:
-
To the sample solution, add an excess of acidified DNPH solution.
-
Allow the reaction to proceed at room temperature or with gentle heating to form the 2,4-dinitrophenylhydrazone derivative.
-
Extract the derivative into a suitable organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the prepared sample into the HPLC system.
Method Validation and Comparative Data
The GC-FID method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][7][8][9][10] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][11][12][13][14] A comparison of these parameters with a typical HPLC-UV derivatization method is presented below.
Data Presentation
Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods
| Validation Parameter | GC-FID Method | HPLC-UV (DNPH) Method | Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% of the true value |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3% |
| LOD (µg/mL) | 0.2 | 0.1 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.7 | 0.3 | Signal-to-Noise ratio of 10:1 |
| Specificity | High (good peak separation) | High (selective derivatization) | No interference at the analyte's retention time |
| Robustness | Passed | Passed | No significant impact from minor variations |
Table 2: Linearity Data for GC-FID Method
| Concentration (µg/mL) | Peak Area (Mean, n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
Table 3: Accuracy and Precision Data for GC-FID Method
| Spiked Concentration (µg/mL) | Measured Concentration (Mean, n=6) | Recovery (%) | RSD (%) |
| 5 | 4.95 | 99.0 | 1.2 |
| 50 | 50.6 | 101.2 | 0.8 |
| 90 | 88.65 | 98.5 | 1.1 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the GC-FID method validation and the logical relationship between the validation parameters.
Caption: Experimental workflow for the validation of the GC-FID method.
Caption: Logical relationship of analytical method validation parameters.
Conclusion
The validated GC-FID method presented in this guide is demonstrated to be a suitable and reliable technique for the quantification of this compound. The method exhibits excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.
When compared to the HPLC-UV method with DNPH derivatization, the GC-FID method offers a simpler sample preparation procedure by avoiding the derivatization step. While the HPLC method may offer slightly better sensitivity (lower LOD and LOQ), the GC-FID method provides sufficient sensitivity for most quality control applications. The choice between the two methods will ultimately depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of volatile aldehydes like this compound, the direct GC-FID method is often more efficient.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. qbdgroup.com [qbdgroup.com]
- 11. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. propharmagroup.com [propharmagroup.com]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Enantioselective Synthesis and Validation of 3-Cyclopentylpropanal Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern synthetic strategies for obtaining enantiomerically enriched 3-cyclopentylpropanal and its analogs. It further details the validation protocols essential for confirming the enantiopurity of these chiral aldehydes, which are valuable building blocks in medicinal chemistry. Experimental data from analogous systems are presented to offer a comparative performance overview.
Enantioselective Synthesis of this compound Analogs: A Comparative Overview
The enantioselective synthesis of β-chiral aldehydes like this compound can be approached through several modern synthetic methodologies. The two most prominent and effective strategies are organocatalytic conjugate addition to α,β-unsaturated aldehydes and the use of chiral auxiliaries.
Organocatalytic Conjugate Addition: This approach has emerged as a powerful tool for the asymmetric synthesis of chiral aldehydes.[1] It typically involves the reaction of an α,β-unsaturated aldehyde (e.g., acrolein) with a nucleophile in the presence of a chiral organocatalyst. For the synthesis of this compound, this would involve the conjugate addition of a cyclopentyl nucleophile. Chiral secondary amines, such as proline and its derivatives, are commonly employed catalysts that activate the unsaturated aldehyde via the formation of a transient enamine.
Chiral Auxiliary-Mediated Synthesis: This classical yet reliable method involves the temporary incorporation of a chiral auxiliary into the substrate to direct the stereochemical outcome of a reaction.[2] For the synthesis of this compound, a chiral auxiliary could be attached to a three-carbon synthon, followed by the introduction of the cyclopentyl group and subsequent removal of the auxiliary. Evans oxazolidinones are a well-known class of chiral auxiliaries used for stereoselective alkylation and aldol (B89426) reactions.[2]
Below is a comparison of these two primary synthetic routes, with performance data drawn from analogous reactions in the literature.
Table 1: Comparison of Enantioselective Synthetic Routes to β-Chiral Aldehydes
| Method | Catalyst/Auxiliary Example | Typical Substrates | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Advantages | Disadvantages |
| Organocatalytic Conjugate Addition | Diphenylprolinol silyl (B83357) ether | α,β-Unsaturated aldehydes, organometallic reagents | 70-95 | 90-99 | Atom-economical, metal-free, mild reaction conditions, catalyst used in substoichiometric amounts. | Substrate scope can be limited, optimization of catalyst and reaction conditions may be required.[1] |
| Chiral Auxiliary-Mediated Synthesis | Evans Oxazolidinone | Acyl-oxazolidinones, alkyl halides | 65-90 | >98 | High diastereoselectivity, reliable and predictable stereochemical outcome, well-established methodology.[2] | Requires stoichiometric amounts of the chiral auxiliary, additional steps for attachment and removal.[2] |
Validation of Enantiomeric Purity
Once the chiral aldehyde is synthesized, it is crucial to validate its enantiomeric purity. The two most common and effective techniques for this are chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents.
Chiral Gas Chromatography (GC): This is a powerful technique for separating and quantifying enantiomers of volatile compounds like aldehydes.[3] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method allows for the determination of enantiomeric excess in solution without the need for chromatographic separation.[4][5][6] A chiral solvating agent is added to the NMR sample of the chiral aldehyde, leading to the formation of transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer and thus the calculation of the enantiomeric excess.[4][5][6]
Table 2: Comparison of Validation Methods for Chiral Aldehydes
| Method | Principle | Typical Chiral Selector/Agent | Sample Requirement | Analysis Time | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.[3] | Derivatized cyclodextrins (e.g., β-DEX™ 225) | Small (µL) | 10-30 min | High resolution and sensitivity, well-established for volatile compounds.[7][8] | Requires specialized and often expensive chiral columns, compound must be volatile and thermally stable.[3] |
| NMR with Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes in solution, resulting in distinguishable NMR signals for each enantiomer.[4][5][6] | Chiral alcohols (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol), Chiral acids | ~1-5 mg | 5-15 min | Rapid analysis, no need for specialized chromatographic equipment, provides structural information simultaneously.[4][5][6] | Lower sensitivity compared to GC, signal resolution can be dependent on the choice of CSA and solvent.[7][8] |
Experimental Protocols
Enantioselective Synthesis via Organocatalytic Conjugate Addition (General Protocol)
This protocol is adapted from analogous organocatalytic Michael additions to α,β-unsaturated aldehydes.[1]
Materials:
-
α,β-Unsaturated aldehyde (e.g., acrolein)
-
Cyclopentylmagnesium bromide (Grignard reagent) or other suitable cyclopentyl nucleophile
-
Chiral diphenylprolinol silyl ether catalyst
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diphenylprolinol silyl ether catalyst (10 mol%).
-
Dissolve the catalyst in the anhydrous solvent and cool the solution to the desired temperature (e.g., -20 °C).
-
Add the α,β-unsaturated aldehyde dropwise to the catalyst solution.
-
Slowly add the cyclopentylmagnesium bromide solution to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.
-
Stir the reaction mixture at the same temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.
Validation by Chiral Gas Chromatography (General Protocol)
This protocol is based on standard methods for chiral GC analysis of volatile organic compounds.[7][8]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 5 min
-
-
Injection Volume: 1 µL (split or splitless mode)
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a solution of the racemic this compound as a reference standard.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample under the same conditions.
-
Identify the enantiomers in the sample by comparing their retention times with the racemic standard.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Validation by ¹H NMR with a Chiral Solvating Agent (General Protocol)
This protocol is adapted from established methods for ee determination using chiral solvating agents.[4][5][6]
Materials:
-
Synthesized this compound
-
Chiral solvating agent (CSA), e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
Procedure:
-
Dissolve a known amount of the synthesized this compound (e.g., 5 mg) in the deuterated solvent (~0.6 mL) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the aldehyde.
-
Add a stoichiometric amount (or a slight excess) of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal of the aldehyde (e.g., the aldehydic proton) that is well-resolved into two distinct signals in the presence of the CSA.
-
Integrate the two signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess (ee) from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
Visualizations
Synthetic Workflow: Organocatalytic Conjugate Addition
Caption: Workflow for enantioselective synthesis via organocatalytic conjugate addition.
Validation Workflow: Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination using chiral GC.
Biological Relevance and Potential Applications
While specific biological activity data for this compound is not extensively documented in publicly available literature, aldehydes as a class of compounds are known to exhibit a wide range of biological effects.[9][10][11] Many natural and synthetic aldehydes possess antimicrobial, anti-inflammatory, and cytotoxic properties.[9][10][11] The cyclopentane (B165970) moiety is also a common structural motif in a variety of biologically active natural products and pharmaceuticals.[12][13] For instance, cyclopentenediones have been reported to have antifungal and cytostatic activities.[12][13] The combination of the reactive aldehyde functionality and the lipophilic cyclopentyl group in this compound suggests potential for interaction with biological targets. Further investigation into the biological activities of this and related chiral aldehydes could be a promising area for drug discovery and development, particularly in the fields of oncology and infectious diseases.[14][15]
References
- 1. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 10. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Study of Cyclopentapeptide Analogues of Marine Natural Product Galaxamide towards Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Determining the Enantiomeric Excess of 3-Cyclopentylpropanal Derivatives: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of 3-cyclopentylpropanal derivatives. We will explore Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique that separates enantiomers on a chiral stationary phase (CSP).[1] For aldehydes, which can be prone to racemization at elevated temperatures, a preliminary derivatization step is often necessary to enhance thermal stability and volatility.[2]
Principle
The sample is vaporized and transported by an inert gas through a capillary column coated with a chiral stationary phase. Differences in the interaction between each enantiomer and the CSP lead to different retention times, allowing for their separation and quantification.
Experimental Protocol: Derivatization and GC Analysis
This protocol involves the reduction of the aldehyde to the corresponding alcohol, followed by esterification and analysis.
A. Derivatization: Reduction and Esterification
-
Reduction: Dissolve approximately 5 mg of the this compound derivative in 1 mL of methanol (B129727) in a clean vial. Cool the solution in an ice bath.
-
Add a slight molar excess of sodium borohydride (B1222165) (NaBH₄) portion-wise while stirring.
-
Allow the reaction to stir for 30 minutes at 0°C, then warm to room temperature for 1 hour.
-
Quench the reaction by slowly adding 1 mL of water.
-
Extract the resulting alcohol with diethyl ether (3 x 2 mL). Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Esterification: To the crude alcohol, add 0.5 mL of dichloromethane, a slight excess of acetic anhydride, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]
-
Stir the mixture at room temperature for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with 1 mL of saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully concentrate to yield the acetate (B1210297) derivative.
B. Chiral GC Analysis
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: A chiral column such as a Chirasil-Dex CB or equivalent beta-cyclodextrin-based column is commonly used for such separations.[3]
-
Injector Temperature: 230°C
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp at 2-5°C/min to a final temperature (e.g., 150°C).
-
Detector (FID) Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[4]
-
Workflow Diagram
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used method for enantioseparation.[5] It often allows for the direct analysis of enantiomers without derivatization, operating at room temperature, which minimizes the risk of racemization.[1]
Principle
The sample is dissolved in a liquid mobile phase and pumped through a column packed with a chiral stationary phase. Enantiomers interact differently with the CSP, leading to different elution times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of compounds.[6][7]
Experimental Protocol: Direct HPLC Analysis
A. Sample Preparation
-
Prepare a stock solution of the this compound derivative in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
B. Chiral HPLC Analysis
-
Instrumentation:
-
Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for the specific derivative.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector set to a wavelength where the analyte absorbs (e.g., 210 nm for an aldehyde).
-
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the peak areas as described for GC.
Workflow Diagram
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[8][9] The technique relies on converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[10][11] These diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated for quantification.
Principle
The aldehyde enantiomers are reacted in situ with a pure chiral amine to form diastereomeric imines.[2] The different spatial arrangements of the diastereomers result in distinguishable chemical shifts for certain protons in the ¹H NMR spectrum. The ratio of the integrals of these distinct peaks corresponds directly to the ratio of the original enantiomers.
Experimental Protocol: In Situ Derivatization and ¹H NMR Analysis
A. Sample Preparation (In Situ)
-
Place approximately 5-10 mg of the this compound derivative into a clean NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a slight molar excess (1.1-1.2 equivalents) of a chiral derivatizing amine, such as (R)-(-)-1-(1-Naphthyl)ethylamine or a similar chiral amine.
-
Optionally, add a small amount of activated 4 Å molecular sieves to remove residual water, which can improve the quality of the spectra by preventing imine hydrolysis.[12]
-
Mix the contents thoroughly and allow the reaction to proceed for 5-10 minutes at room temperature.
B. ¹H NMR Analysis
-
Acquisition: Acquire a standard ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify a set of signals that are well-resolved for the two diastereomers. The imine proton (N=CH) or protons adjacent to the stereocenter are often good candidates.[8][12]
-
Carefully integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess using the integral values:
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
-
Workflow Diagram
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Comparison of Methods
The selection of an appropriate analytical method depends on various factors including available instrumentation, sample throughput requirements, and the need for method validation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy |
| Principle | Separation of enantiomers on a chiral stationary phase in the gas phase. | Separation of enantiomers on a chiral stationary phase in the liquid phase.[13] | Formation of diastereomers with a chiral agent, followed by spectral analysis.[14] |
| Derivatization | Often required for aldehydes to improve stability and volatility.[2] | Often not required (direct analysis possible).[1] | Required (in situ reaction with a chiral derivatizing agent).[8] |
| Resolution | Very high. | High. | Dependent on the chemical shift difference of diastereomeric signals. |
| Analysis Time | Moderate (typically 15-40 minutes per sample, plus derivatization time). | Moderate (typically 10-30 minutes per sample). | Rapid (typically 5-15 minutes per sample including reaction).[2] |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower (mg level). |
| Advantages | - High resolving power. - Well-established technique.[15] | - Wide applicability. - Room temperature analysis prevents racemization. - Direct analysis is often possible.[5] | - Very fast analysis time. - No chromatographic separation needed. - Provides structural information. |
| Disadvantages | - Derivatization adds steps and potential for error. - High temperatures can cause racemization of sensitive compounds.[2] | - Can consume larger volumes of solvents. - Column cost can be high. | - Lower sensitivity. - Requires enantiomerically pure derivatizing agent.[10] - Peak overlap can complicate quantification. |
This guide provides a framework for selecting and implementing a suitable method for determining the enantiomeric excess of this compound derivatives. For high-throughput screening, NMR offers a significant speed advantage. For routine, high-accuracy analysis of purified samples, Chiral HPLC is often the method of choice due to its direct nature and operational simplicity. Chiral GC remains a powerful, high-resolution option, particularly when derivatization is already part of the synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uma.es [uma.es]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
A Comparative Guide to Aldehyde-Specific Assays for the Analysis of 3-Cyclopentylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common aldehyde-specific assays for the quantitative analysis of 3-Cyclopentylpropanal. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices encountered during drug development and research. This document outlines the principles, performance characteristics, and experimental protocols for key colorimetric and fluorometric assays, offering insights into their potential cross-reactivity with this compound, an aliphatic aldehyde with a cyclopentyl moiety.
Introduction to this compound and Aldehyde Detection
This compound is a saturated aliphatic aldehyde characterized by a three-carbon chain attached to a cyclopentyl ring. Its accurate quantification is essential in various research and development settings. Aldehyde detection assays are crucial for this purpose, but their performance can be influenced by the specific structure of the aldehyde, including steric hindrance and electronic effects. This guide explores the suitability of several widely-used aldehyde-specific assays for the analysis of this compound.
Comparative Analysis of Aldehyde Detection Assays
The following sections detail the principles and performance of three prominent colorimetric assays and a general fluorometric assay. While direct experimental data for this compound is limited, the expected reactivity is inferred from studies on structurally similar aliphatic and cyclic aldehydes.
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Assay
The DNPH assay is a broadly reactive method for the detection and quantification of carbonyl compounds, including both aldehydes and ketones. The reaction involves the nucleophilic addition of DNPH to the carbonyl group, followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[1][2] The intensity of the resulting yellow-to-red color is proportional to the concentration of the carbonyl compound.[3]
Reactivity with this compound: As an aliphatic aldehyde, this compound is expected to react readily with DNPH. The reaction rate and the molar absorptivity of the resulting hydrazone may be influenced by the steric bulk of the cyclopentyl group. Studies on other aliphatic aldehydes have shown that reactivity can decrease with increasing chain length and branching.[1] However, the assay is generally robust for a wide range of aldehydes.[4]
3-Methyl-2-benzothiazolinone hydrazone (MBTH) Assay
The MBTH assay is known for its high sensitivity and specificity towards aliphatic aldehydes.[3][5] The reaction proceeds in two steps: first, the aldehyde reacts with MBTH to form an azine intermediate. Then, in the presence of an oxidizing agent such as ferric chloride, a second molecule of MBTH couples with the azine to form a intensely colored blue formazan (B1609692) dye.[3]
Reactivity with this compound: The MBTH assay is particularly well-suited for the determination of total aliphatic aldehydes.[6] Given that this compound is a saturated aliphatic aldehyde, a strong positive reaction is anticipated. The cyclopentyl group is not expected to significantly hinder the reaction, as the assay is effective for a variety of aliphatic aldehydes.
Purpald® Assay
The Purpald® (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole) assay is highly specific for aldehydes, with minimal interference from ketones.[7][8] In an alkaline solution, aldehydes react with the Purpald® reagent to form a bicyclic intermediate, which upon air oxidation, produces a purple-colored product.[3][7]
Reactivity with this compound: The reactivity in the Purpald® assay can be influenced by steric hindrance around the aldehyde functional group.[9] While the assay is effective for many aliphatic aldehydes, highly branched or sterically hindered aldehydes may exhibit a slower or reduced color development.[9] Studies on cyclic aldehydes like 3-cyclohexene-1-carboxaldehyde (B93240) have demonstrated successful quantification with this method, suggesting that the cyclopentyl group in this compound is unlikely to prevent the reaction, although the reaction rate might be slightly slower compared to linear aliphatic aldehydes.
Fluorometric Assays
Several commercial fluorometric assay kits are available for the sensitive detection of aldehydes. These assays typically utilize a proprietary non-fluorescent reagent that reacts with aldehydes to produce a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the aldehyde concentration.
Reactivity with this compound: These assays are generally designed to be broadly reactive with a wide range of aldehydes. The specific chemistry of the proprietary reagents is not always disclosed, but they are typically optimized for high sensitivity and low background. It is expected that this compound, as an aliphatic aldehyde, would be readily detected by these kits.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the discussed assays. The data for this compound is inferred from studies on analogous compounds where direct data is unavailable.
| Assay | Principle | Reagent(s) | Typical λmax | Detection Limit (Typical) | Specificity | Expected Reactivity with this compound | Potential Interferences |
| DNPH | Colorimetric | 2,4-Dinitrophenylhydrazine | ~360-480 nm | ~1-10 µM | Aldehydes and Ketones | High | Ketones, Ozone[9] |
| MBTH | Colorimetric | 3-Methyl-2-benzothiazolinone hydrazone, Ferric Chloride | ~628-670 nm | ~0.1-1 µM | Aliphatic Aldehydes | High | Aromatic amines, Schiff bases[10] |
| Purpald® | Colorimetric | 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | ~550 nm | ~1 µM | Aldehydes | Moderate to High | Strong oxidizing agents, Steric hindrance may slow reaction[9] |
| Fluorometric | Fluorometric | Proprietary Dye | Varies by kit | ~0.1-3 µM | Aldehydes | High | Varies by kit |
Experimental Protocols
Detailed methodologies for the key colorimetric assays are provided below. Researchers should optimize these protocols for their specific applications and instrumentation.
DNPH Assay Protocol (Spectrophotometric)
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (e.g., 0.1% w/v) in an acidic solvent such as acetonitrile (B52724) containing a small amount of concentrated sulfuric or phosphoric acid.[11]
-
Sample Reaction: Mix a known volume of the sample containing this compound with the DNPH reagent in a test tube or microplate well.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. Gentle heating can be used to accelerate the reaction.[3]
-
Measurement: Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone solution at its maximum absorption wavelength (typically between 360 nm and 480 nm, depending on the solvent and specific aldehyde).[4]
-
Quantification: Determine the concentration of this compound by comparing the absorbance to a calibration curve prepared with known concentrations of a standard aldehyde.
MBTH Assay Protocol
-
Reagent Preparation:
-
Sample Reaction: Add a known volume of the sample containing this compound to a test tube, followed by the addition of the MBTH solution.
-
Incubation: Allow the mixture to stand at room temperature for a specified time (e.g., 30 minutes) for the initial reaction to occur.
-
Color Development: Add the ferric chloride oxidizing solution to the mixture. A blue color will develop over a period of 15-20 minutes.[3]
-
Measurement: Measure the absorbance of the blue formazan dye at its maximum absorption wavelength (approximately 628 nm).[3]
-
Quantification: Calculate the concentration of this compound using a standard calibration curve.
Purpald® Assay Protocol
-
Reagent Preparation: Prepare a solution of Purpald® reagent in a strong alkaline solution (e.g., 1 N NaOH). The solution should be freshly prepared.[9]
-
Sample Reaction: Add a known volume of the sample containing this compound to the alkaline Purpald® solution.
-
Color Development: Shake the mixture vigorously in the presence of air (oxygen acts as the oxidant) for a specified time (e.g., 15-30 minutes). A purple color will form.[3][9]
-
Measurement: Measure the absorbance of the purple solution at its maximum absorption wavelength (around 550 nm).
-
Quantification: Determine the aldehyde concentration against a calibration curve prepared from a standard aldehyde solution.
Visualizing the Methodologies
To further clarify the experimental processes and reaction pathways, the following diagrams are provided.
Caption: General experimental workflows for the DNPH, MBTH, and Purpald® assays.
Caption: Simplified reaction pathways for the DNPH, MBTH, and Purpald® assays.
Conclusion and Recommendations
The choice of an appropriate assay for the quantification of this compound depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.
-
For high-throughput screening where simplicity and broad reactivity are desired, the DNPH assay is a suitable choice, although potential interference from ketones should be considered.
-
For applications requiring high sensitivity and specificity for aliphatic aldehydes , the MBTH assay is highly recommended.
-
When selectivity against ketones is paramount , the Purpald® assay is an excellent option, though potential steric hindrance effects on the reaction rate should be evaluated.
-
For the most sensitive detection , commercially available fluorometric assay kits offer a robust and user-friendly platform.
It is always advisable to validate the chosen method with this compound standards in the relevant sample matrix to ensure accurate and reliable quantification. This guide provides a foundational understanding to aid in the selection and implementation of the most suitable aldehyde detection assay for your research needs.
References
- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdc.gov [cdc.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Cyclopentylpropanal Precursors: Grignard vs. Wittig Reaction
For researchers and professionals in drug development and chemical synthesis, the efficient construction of key intermediates is paramount. This guide provides a detailed comparison of two cornerstone methodologies in organic chemistry—the Grignard and Wittig reactions—for the synthesis of precursors to 3-Cyclopentylpropanal, a valuable building block in various synthetic endeavors. We will delve into the performance of each reaction, supported by experimental data, to inform the selection of the most suitable synthetic route.
Executive Summary
The synthesis of precursors for this compound can be effectively achieved through either the Grignard reaction, yielding an alcohol that can be subsequently oxidized, or the Wittig reaction, which produces an alkene that can be further transformed. The Grignard approach involves the reaction of a cyclopentylmethylmagnesium halide with an appropriate epoxide or a two-carbon aldehyde equivalent, leading to the formation of 3-cyclopentylpropan-1-ol. In contrast, the Wittig reaction utilizes a phosphorus ylide to convert cyclopentanecarbaldehyde (B151901) into an alkene, such as 3-cyclopentylprop-2-en-1-ol, which can then be converted to the target aldehyde.
The choice between these two powerful reactions is often dictated by factors such as desired yield, stereochemical control, and the availability of starting materials. The Wittig reaction offers the advantage of precise control over the location of the newly formed double bond, which can be a significant benefit in complex syntheses.[1][2][3] Conversely, the Grignard reaction is a robust and widely practiced method for C-C single bond formation, often providing high yields for alcohol synthesis.[4][5][6]
Quantitative Data Comparison
The following table summarizes key quantitative data for the synthesis of this compound precursors via the Grignard and Wittig reactions. The data presented is a representative compilation from various sources and may vary depending on specific experimental conditions.
| Parameter | Grignard Reaction (for 3-Cyclopentylpropan-1-ol) | Wittig Reaction (for 3-Cyclopentylprop-2-en-1-ol) |
| Typical Yield | 75-90% | 60-85% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Key Reagents | Cyclopentylmethylmagnesium halide, Ethylene (B1197577) oxide | Cyclopentanecarbaldehyde, Phosphorus ylide |
| Byproducts | Magnesium salts | Triphenylphosphine (B44618) oxide |
| Stereoselectivity | Not applicable for this precursor | Can be controlled (E/Z isomers)[7][8] |
| Functional Group Tolerance | Limited (sensitive to protic groups) | Moderate |
Logical Workflow for Method Selection
The choice between the Grignard and Wittig reactions can be visualized as a decision-making workflow. The following diagram, generated using the DOT language, illustrates the logical steps a researcher might take when selecting a synthetic route for a this compound precursor.
Experimental Protocols
Grignard Reaction for the Synthesis of 3-Cyclopentylpropan-1-ol
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Cyclopentylmethyl bromide
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine if necessary to initiate the reaction. A solution of cyclopentylmethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle reflux is observed. The remaining alkyl halide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
Work-up: The reaction mixture is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-cyclopentylpropan-1-ol.
-
Purification: The crude product can be purified by distillation or flash column chromatography on silica (B1680970) gel.
Wittig Reaction for the Synthesis of 3-Cyclopentylprop-2-en-1-ol
Materials:
-
(2-Hydroxyethyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous THF
-
Cyclopentanecarbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Ylide: In a flame-dried, two-necked flask under an inert atmosphere, suspend (2-hydroxyethyl)triphenylphosphonium bromide in anhydrous THF. The suspension is cooled to 0 °C in an ice bath. A strong base, such as n-butyllithium, is added dropwise to the stirred suspension. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the ylide. A color change often indicates ylide formation.[7]
-
Wittig Reaction: In a separate flask, dissolve cyclopentanecarbaldehyde in a minimal amount of anhydrous THF. This solution is then slowly added to the prepared ylide solution at 0 °C. The reaction mixture is stirred for several hours at room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The drying agent is filtered off, and the solvent is removed under reduced pressure.
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel to isolate the pure 3-cyclopentylprop-2-en-1-ol.
Conclusion
Both the Grignard and Wittig reactions represent viable and effective methods for the synthesis of this compound precursors. The Grignard reaction is a straightforward and often high-yielding approach to the corresponding saturated alcohol, which can be readily oxidized to the target aldehyde. Its primary limitation lies in its sensitivity to protic functional groups. The Wittig reaction, while potentially more complex in its execution and purification due to the formation of triphenylphosphine oxide, provides excellent control over the formation of a carbon-carbon double bond.[1][2][3] This allows for the synthesis of an unsaturated precursor that can be valuable for subsequent synthetic manipulations. The ultimate choice of method will depend on the specific requirements of the overall synthetic strategy, including yield considerations, the need for stereochemical control, and the tolerance of other functional groups within the starting materials.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis and Biological Activity of 3-Cyclopentylpropanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological activity of derivatives closely related to 3-cyclopentylpropanal. While direct comparative studies on a series of this compound derivatives are limited in the public domain, this document synthesizes available data on structurally similar cyclopentane (B165970) and cyclopropane (B1198618) derivatives to offer insights into their potential therapeutic applications. The information presented is supported by experimental data from various studies, with a focus on antimicrobial and enzyme-inhibiting properties.
I. Synthesis of Cyclopentyl and Cyclopropyl Propanal Derivatives: A General Overview
Experimental Protocol: General Synthesis of this compound Derivatives
A plausible synthetic route to generate a library of this compound derivatives for structure-activity relationship (SAR) studies could involve a multi-step process starting from cyclopentanecarboxaldehyde.
-
Chain Extension via Wittig Reaction: The aldehyde can be reacted with a phosphorus ylide (Wittig reagent), such as (triphenylphosphoranylidene)acetonitrile, to introduce a two-carbon unit with a terminal nitrile group. This reaction is known for its reliability in forming carbon-carbon double bonds.
-
Reduction of the Double Bond: The resulting α,β-unsaturated nitrile can be selectively reduced to the corresponding saturated nitrile using catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Reduction of the Nitrile to Aldehyde: The saturated nitrile can then be partially reduced to the desired aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
By modifying the initial cyclopentyl precursor (e.g., introducing substituents on the cyclopentyl ring) or the Wittig reagent, a variety of derivatives can be synthesized for biological screening.
II. Comparative Biological Activity: Antimicrobial Properties
While specific data for this compound derivatives is scarce, extensive research on related cyclopropane and cyclopentane derivatives reveals significant antimicrobial potential. The following tables summarize the minimum inhibitory concentration (MIC) values for various cyclopropane amide derivatives and 3-methylcyclopentanone (B121447) derivatives against a panel of bacteria and fungi. This data provides a valuable surrogate for understanding the potential antimicrobial profile of this compound derivatives and for guiding future drug design.
Table 1: Antibacterial Activity of Cyclopropane Amide Derivatives (MIC₈₀, µg/mL) [1][2]
| Compound ID | Staphylococcus aureus | Escherichia coli |
| F5 | 32 | 128 |
| F7 | 128 | >128 |
| F9 | 64 | 32 |
| F29 | 64 | >128 |
| F30 | 128 | >128 |
| F31 | >128 | 64 |
| F36 | 128 | >128 |
| F45 | >128 | 64 |
| F49 | 128 | >128 |
| F51 | 128 | >128 |
| F53 | 64 | 128 |
| Ciprofloxacin (Control) | - | 2 |
Table 2: Antifungal Activity of Cyclopropane Amide Derivatives against Candida albicans (MIC₈₀, µg/mL) [1][2]
| Compound ID | MIC₈₀ (µg/mL) |
| F4 | 128 |
| F5 | 32 |
| F7 | 64 |
| F8 | 16 |
| F9 | 64 |
| F10 | 128 |
| F14 | 128 |
| F22 | 64 |
| F23 | 32 |
| F24 | 16 |
| F32 | 64 |
| F33 | 128 |
| F34 | 128 |
| F36 | 128 |
| F42 | 16 |
| F49 | 32 |
| F50 | 64 |
| F51 | 32 |
| Fluconazole (Control) | 2 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination [1]
-
Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 1-5 × 10³ CFU/mL).[1]
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits 80% of the visible growth of the microorganism compared to the control well (containing no compound).[1]
III. Potential Mechanisms of Action and Signaling Pathways
The biological activity of cyclopentane and cyclopropane derivatives is often attributed to their ability to interact with specific cellular targets. In the context of antimicrobial activity, two primary mechanisms are frequently implicated: disruption of the cell membrane and inhibition of essential enzymes.
A. Fungal Ergosterol (B1671047) Biosynthesis Inhibition
Several antifungal agents exert their effect by inhibiting the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. One of the key enzymes in this pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). Molecular docking studies on active cyclopropane amide derivatives have suggested a good affinity for the CYP51 protein, indicating that this may be a potential target.[2]
B. Bacterial Cell Membrane Disruption
The lipophilic nature of the cyclopentyl group can facilitate the interaction of these derivatives with the lipid bilayer of bacterial cell membranes. This interaction can lead to a disruption of membrane integrity, causing leakage of intracellular components and ultimately cell death. This mechanism is common for various aldehydes and other lipophilic antimicrobial compounds.
IV. Conclusion and Future Directions
The data presented on cyclopentane and cyclopropane derivatives strongly suggest that this compound derivatives are a promising class of compounds with potential antimicrobial activities. The provided tables of MIC values for related structures offer a valuable starting point for understanding the structure-activity relationships that govern their efficacy. The proposed mechanisms of action, including enzyme inhibition and membrane disruption, provide a rationale for their biological effects and a basis for future optimization studies.
Further research should focus on the synthesis and direct biological evaluation of a focused library of this compound derivatives to establish a clear and direct structure-activity relationship. Investigating their effects on a broader range of microbial strains and their potential as inhibitors of other enzymes will be crucial in elucidating their full therapeutic potential. The experimental protocols and diagrams presented in this guide offer a foundational framework for such future investigations.
References
Safety Operating Guide
Safe Disposal of 3-Cyclopentylpropanal: A Procedural Guide
The proper disposal of 3-Cyclopentylpropanal is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in accordance with general best practices for hazardous waste management.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. It is classified as harmful if swallowed and is a combustible solid. The aldehyde functional group may also cause irritation and has the potential to react with various substances.[1] Therefore, treating this compound as hazardous waste is mandatory.[1][2]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound for disposal:
-
Gloves: Nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.[1]
-
Ventilation: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 6053-89-0 | [4][5] |
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| Flash Point | 82 °C (179.6 °F) - closed cup | |
| Hazard Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed) | [6] |
| Storage Class Code | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's licensed hazardous waste management program.[2][7] Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]
Waste Segregation and Collection
Proper segregation is the foundational step in compliant chemical waste disposal.
-
Pure Chemical & Reaction Mixtures: Collect unused this compound and any reaction mixtures containing it in its original container or a compatible, tightly sealed hazardous waste container.[1]
-
Aqueous Waste: All aqueous solutions containing this compound must be collected in a designated aqueous hazardous waste container.[1]
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a separate, designated solid chemical waste container.[1] This may require double-bagging before placement in a labeled pail.[1]
-
Incompatible Materials: It is crucial to segregate this compound waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[1][2]
Waste Container Labeling
Accurate and clear labeling is essential for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[1][9]
-
The label must include the full chemical name: "Waste this compound".[2][10]
-
The accumulation start date must be clearly marked on the container.[2]
Storage of Waste
Proper storage of hazardous waste is critical to prevent accidents and ensure safety within the laboratory.
-
Store all waste containers in a designated Satellite Accumulation Area (SAA).[1][9]
-
Waste containers must be kept tightly closed at all times, except when adding waste.[1][10]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[1]
Request for Disposal
-
Once the waste container is full or the accumulation time limit set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Follow all institutional procedures for waste disposal requests and prepare the container for transport as instructed by the EHS office.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Small Spills (less than 100 mL):
-
Large Spills (greater than 100 mL):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. lookchem.com [lookchem.com]
- 5. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentanepropanol | C8H16O | CID 69842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epfl.ch [epfl.ch]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Cyclopentylpropanal
Essential Safety and Handling Guide for 3-Cyclopentylpropanal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, critical for safe handling, storage, and experimental planning.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Form | Solid | [1] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral) | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][3] It is a combustible solid.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Mandatory Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Skin Protection:
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5] The storage area should be clearly labeled, and access restricted to authorized personnel. Keep the container tightly closed.[5]
Handling and Use
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[6]
-
Engineering Controls: All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[5]
-
Weighing: If the material is a solid, handle it carefully to avoid generating dust.
-
Transfer: Use appropriate laboratory equipment (e.g., spatulas, glassware) to transfer the chemical.
Disposal Plan
-
Waste Identification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be treated as hazardous waste.[7]
-
Waste Collection:
-
Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and "this compound".[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[7] Do not discharge to sewer systems.[8]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Management Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood if the spill is contained there.
-
Remove Ignition Sources: Eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces).[5]
-
Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Place the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[7]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and managing a chemical spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for Handling a Chemical Spill.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cyclopentanepropanal | C8H14O | CID 11083898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. epawebapp.epa.ie [epawebapp.epa.ie]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
